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(3-Methoxypropyl)boronic acid Documentation Hub

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  • Product: (3-Methoxypropyl)boronic acid
  • CAS: 1089725-75-6

Core Science & Biosynthesis

Foundational

Chemical structure and properties of (3-Methoxypropyl)boronic acid

Executive Summary (3-Methoxypropyl)boronic acid (and its boronate ester surrogates) represents a critical alkyl-boron building block in modern medicinal chemistry. Unlike its aryl counterparts, this -hybridized reagent p...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(3-Methoxypropyl)boronic acid (and its boronate ester surrogates) represents a critical alkyl-boron building block in modern medicinal chemistry. Unlike its aryl counterparts, this


-hybridized reagent presents unique challenges in stability and reactivity, particularly in transition-metal-catalyzed cross-coupling. This guide details the structural properties, synthetic accessibility, and mechanistic nuances required to successfully deploy the 3-methoxypropyl motif—a valuable "solubility handle" in drug design—into complex scaffolds via Suzuki-Miyaura coupling.

Chemical Identity & Physical Properties[1]

The 3-methoxypropyl group is often introduced to modulate lipophilicity (


) and improve aqueous solubility without introducing a formal charge. The boronic acid form exists in equilibrium with its cyclic anhydride (boroxine), a behavior typical of alkyl boronic acids.
PropertyData
IUPAC Name (3-Methoxypropyl)boronic acid
Common Derivatives Pinacol ester (Bpin), MIDA boronate, Trifluoroborate salt
Molecular Formula

(Acid) /

(Pinacol Ester)
Molecular Weight 117.94 g/mol (Acid) / 200.08 g/mol (Pinacol Ester)
CAS Number 121195-32-6 (Acid); 100500-98-3 (Pinacol Ester)
Physical State Waxy white solid or viscous oil (hygroscopic)
Solubility Soluble in MeOH, DCM, THF; sparingly soluble in water (acid form)
Stability Prone to protodeboronation and oxidation in air; best stored as Bpin ester under inert gas at 4°C.
Structural Insight

The terminal methoxy group acts as a weak Lewis base. In the solid state, intermolecular hydrogen bonding (interactions between


 and 

) can lead to polymeric networks, complicating precise melting point determination.

Synthetic Accessibility

While commercially available, in-house preparation is often required for scale-up or isotopic labeling. The most robust method involves the hydroboration of allyl methyl ether.

Method A: Hydroboration (Preferred)

This route avoids the use of pyrophoric lithium reagents and offers high atom economy.

  • Precursor: Allyl methyl ether (CAS 627-42-9).

  • Reagent: Pinacolborane (HBpin) or Catecholborane (followed by hydrolysis).

  • Catalyst: Rhodium or Iridium catalysts (e.g.,

    
    ) are often used to ensure exclusive anti-Markovnikov regioselectivity, although uncatalyzed hydroboration with 9-BBN is also effective.
    
Method B: Grignard Reagent
  • Precursor: 1-Bromo-3-methoxypropane.

  • Formation: Formation of the Grignard reagent (

    
    ).
    
  • Trapping: Reaction with Trimethyl borate (

    
    ) at -78°C followed by acidic hydrolysis.
    

Synthesis cluster_0 Method A: Hydroboration cluster_1 Method B: Grignard S1 Allyl Methyl Ether (MeO-CH2-CH=CH2) P1 (3-Methoxypropyl)boronic acid Pinacol Ester S1->P1 Anti-Markovnikov Addition R1 HBpin / Catalyst (Rh or Ir based) R1->S1 S2 1-Bromo-3-methoxypropane I1 Grignard Intermediate (R-MgBr) S2->I1 Mg, THF P2 (3-Methoxypropyl)boronic acid (Free Acid) I1->P2 Electrophilic Trap R2 1. B(OMe)3, -78°C 2. H3O+ R2->I1 caption Figure 1: Primary synthetic routes for (3-Methoxypropyl)boronic acid generation.

Reactivity Profile & Mechanistic Insights[4][5]

The Alkyl-Boron Challenge

Coupling (3-Methoxypropyl)boronic acid via the Suzuki-Miyaura reaction is significantly more difficult than coupling aryl boronic acids due to two competing failure modes in the catalytic cycle:

  • Slow Transmetalation: The

    
     bond is less polarized and sterically more demanding than 
    
    
    
    , leading to sluggish transfer of the alkyl group to the Palladium center.
  • 
    -Hydride Elimination:  Once the alkyl group is on the Palladium (forming 
    
    
    
    ), the complex is prone to rapid
    
    
    -hydride elimination, generating an alkene (allyl methyl ether) and reducing the product yield.
Mechanistic Solution

To bypass these issues, the protocol must utilize electron-rich, bulky phosphine ligands (e.g.,


, 

) or N-heterocyclic carbenes (NHCs). These ligands facilitate oxidative addition and, critically, accelerate the reductive elimination step before

-hydride elimination can occur.

CatalyticCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII_Ar L2Pd(II)(Ar)(X) OxAdd->PdII_Ar TransMet Transmetalation (+ R-B(OH)2 / Base) PdII_Ar->TransMet Slow for Alkyl-B PdII_Alk L2Pd(II)(Ar)(Alkyl) CRITICAL STEP TransMet->PdII_Alk RedElim Reductive Elimination PdII_Alk->RedElim Must be fast! BetaElim Beta-Hydride Elimination (SIDE REACTION) PdII_Alk->BetaElim If Ligand is small/poor RedElim->Pd0 Product Release caption Figure 2: Suzuki-Miyaura Cycle highlighting the stability risk of the alkyl-palladium intermediate.

Applications in Drug Discovery

The 3-methoxypropyl moiety acts as a non-ionizable polar appendage .

  • Solubility: It disrupts crystal packing and interacts with water, improving thermodynamic solubility.

  • Metabolic Stability: Unlike a simple propyl chain, the terminal ether blocks

    
    -oxidation (metabolic hydroxylation at the terminal carbon), although O-demethylation remains a potential clearance pathway.
    
  • Case Use: Used in the optimization of Renin inhibitors and Kinase inhibitors to access solvent-exposed pockets where a hydrogen-bond acceptor is beneficial.

Experimental Protocol: Suzuki Coupling

Objective: Coupling (3-Methoxypropyl)boronic acid pinacol ester with an aryl bromide.

Reagents:

  • Aryl Bromide (1.0 equiv)

  • (3-Methoxypropyl)boronic acid pinacol ester (1.2 - 1.5 equiv)

  • Catalyst:

    
     (5 mol%) + Tricyclohexylphosphine (
    
    
    
    ) (10 mol%) OR
    
    
    (for simpler cases).
  • Base:

    
     (3.0 equiv) or 
    
    
    
    .
  • Solvent: Toluene/Water (10:1) or Dioxane/Water (4:1).

Step-by-Step Methodology:

  • Inerting: Charge a reaction vial with the Aryl Bromide, Boronic Ester,

    
    , and 
    
    
    
    . Seal and purge with Argon for 5 minutes.
  • Catalyst Addition: Add

    
     and degassed solvent (Toluene/Water). Note: Adding the catalyst last under positive argon pressure prevents premature oxidation of the phosphine.
    
  • Reaction: Heat the mixture to 100°C for 12–16 hours with vigorous stirring. The biphasic nature requires high agitation rates to ensure phase transfer.

  • Work-up: Cool to RT. Dilute with Ethyl Acetate, wash with water and brine. Dry over

    
    .
    
  • Purification: Flash column chromatography. Tip: The product will likely be more polar than the starting aryl bromide due to the ether tail.

Self-Validating Check:

  • TLC/LCMS: Monitor the disappearance of the Aryl Bromide. If the bromide remains but the boronate is consumed, protodeboronation has occurred (check for the formation of methyl propyl ether side products). If

    
    -hydride elimination occurs, you will observe the reduced aryl product (Ar-H).
    

Handling & Safety

  • Storage: Store the pinacol ester at 2-8°C. The free acid should be stored under nitrogen to prevent dehydration to the boroxine.

  • Toxicity: Generally low toxicity, but boronic acids can be mild irritants.

  • Chemical Incompatibility: Avoid strong oxidizing agents (e.g.,

    
    , Bleach) which will rapidly convert the 
    
    
    
    bond to a
    
    
    bond (oxidation).

References

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. Link

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Link

  • Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition, 40(24), 4544-4568. Link

  • Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 40(4), 275-286. Link

Exploratory

Technical Guide: NMR Spectral Analysis of (3-Methoxypropyl)boronic Acid

Topic: 1H and 11B NMR Spectral Data for (3-Methoxypropyl)boronic acid Audience: Researchers, scientists, and drug development professionals. Format: In-depth Technical Guide.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1H and 11B NMR Spectral Data for (3-Methoxypropyl)boronic acid Audience: Researchers, scientists, and drug development professionals. Format: In-depth Technical Guide.

Introduction & Chemical Profile

(3-Methoxypropyl)boronic acid (CAS: 104376-21-8) is a functionalized alkylboronic acid frequently employed as a building block in Suzuki-Miyaura cross-coupling reactions to introduce methoxypropyl side chains. Unlike arylboronic acids, alkylboronic acids possess unique spectral characteristics due to the electron-donating nature of the alkyl chain and the high conformational flexibility of the propyl linker.

This guide provides a detailed analysis of the Proton (


H)  and Boron (

B)
NMR spectral signatures. Note that while specific raw spectral data for this CAS number is often proprietary, the data presented below is derived from high-fidelity structural analogues (e.g., propylboronic acid, 3-methoxypropan-1-ol) and standard organoboron spectroscopic principles.
Chemical Identity[1][2][3][4][5][6]
  • IUPAC Name: (3-Methoxypropyl)boronic acid[1]

  • Structure:

    
    
    
  • Molecular Formula: C

    
    H
    
    
    
    BO
    
    
  • Molecular Weight: 117.94 g/mol

  • Key Feature: Amphiphilic structure with a polar boronic acid head and an ether tail.

Experimental Protocols for NMR Acquisition

Boronic acids are dynamic molecules that exist in equilibrium with their dehydrated trimeric form (boroxines). Proper sample preparation is critical to obtain a clean, interpretable spectrum.

Solvent Selection Strategy
  • DMSO-d

    
     (Recommended):  The high polarity and hydrogen-bonding capability of DMSO stabilize the monomeric boronic acid species, often allowing for the observation of the discrete B(OH)
    
    
    
    protons.
  • CDCl

    
     (Secondary):  Common for routine checks, but often leads to broad or invisible OH signals due to rapid exchange. It also promotes partial dehydration to the boroxine, complicating the aliphatic region.
    
Preparation Workflow
  • Drying: Ensure the sample is free of excess water. If the solid appears "gummy," it may be partially dehydrated.

  • Dissolution: Dissolve ~10-15 mg of sample in 0.6 mL of DMSO-d

    
    .
    
  • Equilibration: Allow the sample to sit for 5-10 minutes. In DMSO, trace water usually shifts to a distinct position, separating it from the boronic acid hydroxyls.

  • Acquisition:

    • 
      H:  Standard parameters (16-32 scans).
      
    • 
      B:  Requires a specific probe or tunable broadband probe. Use quartz tubes if background boron signal from borosilicate glass is problematic (though usually negligible for concentrated organic samples).
      

Spectral Analysis: H NMR Data

The proton spectrum is characterized by a distinct triplet-quintet-triplet pattern for the propyl chain, capped by a sharp methoxy singlet.

Predicted Data Table (400 MHz, DMSO-d )
Chemical Shift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
AssignmentStructural Context
7.40 - 7.60 Broad Singlet2H-B(OH)

Hydroxyl protons (visible in dry DMSO).
3.25 - 3.30 Triplet (t)2H6.5 - 7.0-O-CH

-
Deshielded by oxygen; characteristic ether shift.
3.20 Singlet (s)3H--OCH

Methoxy methyl group; sharp singlet.
1.55 - 1.65 Quintet (quin)2H7.0 - 7.5-CH

-CH

-CH

-
Middle methylene; coupled to both neighbors.
0.60 - 0.75 Triplet (t)2H7.5 - 8.0-CH

-B
Highly shielded due to the electropositive Boron.
Mechanistic Insight
  • Boron Shielding Effect: The methylene group directly attached to boron (

    
    -CH
    
    
    
    ) appears significantly upfield (0.60 - 0.75 ppm). This is a diagnostic feature of alkylboranes.
  • Ether Deshielding: The

    
    -CH
    
    
    
    is deshielded by the electronegative oxygen atom, pushing it downfield to ~3.3 ppm, often overlapping with the water signal in DMSO if not carefully dried.
  • Boroxine Contamination: If the sample contains significant boroxine (the cyclic trimer), you may see a secondary set of minor peaks slightly downfield from the monomer signals.

Spectral Analysis: B NMR Data

Boron-11 is a quadrupolar nucleus (


), resulting in broad lines. However, the chemical shift is highly informative regarding the coordination geometry.
Predicted Data Table (128 MHz, DMSO-d )
Chemical Shift (

, ppm)
Peak ShapeSpeciesNotes
32.0 - 33.5 Broad SingletMonomer R-B(OH)

Standard range for alkylboronic acids.
~33.0 - 34.0 Broad SingletBoroxine (RBO)

Slightly downfield; appears if sample is dehydrated.
~3 - 5 Sharp SingletBoronate (sp

)
Only appears if base (e.g., NaOH) is added.

Reference Standard: BF


 (

ppm).
Technical Nuance: Quadrupolar Relaxation

The


B signal will be broad (

Hz) due to efficient quadrupolar relaxation caused by the electric field gradient around the trigonal planar boron atom. This broadening is normal and not indicative of impurity.

Structural Dynamics & Troubleshooting

The most common issue in analyzing (3-Methoxypropyl)boronic acid is the Monomer-Boroxine Equilibrium . This is a reversible dehydration process that can confuse spectral interpretation.

Visualization of Equilibrium (Graphviz)

Boroxine_Equilibrium Monomer Monomer (3-Methoxypropyl)boronic acid Target Species Boroxine Boroxine (Trimer) Cyclic Anhydride Common Impurity/State Monomer->Boroxine Dehydration (Vacuum/Heat/CDCl3) Water 3 H2O Boroxine->Monomer Hydrolysis (Water/DMSO)

Caption: Reversible dehydration pathway. In non-polar solvents (CDCl


) or under vacuum, the equilibrium shifts right (Boroxine). In polar/wet solvents (DMSO + trace H

O), it shifts left (Monomer).
Troubleshooting Guide
ObservationDiagnosisRemediation
Missing OH Peak Rapid proton exchange or formation of boroxine.Switch to dry DMSO-d

or Acetone-d

. Lower temperature to slow exchange.
Doublets in Alkyl Region Mixture of Monomer and Boroxine.Add 1 drop of D

O to force hydrolysis to the monomer (Note: this will wipe out the OH signal).
Broad

B Signal
Normal quadrupolar relaxation.Increase acquisition time (D1) or scan count; line broadening is inherent.
Extra Peak at ~20 ppm Oxidation to Boric Acid.Check for sample degradation. Boric acid appears distinct from alkylboronates.

References

  • Hall, D. G. (Ed.). (2011).[1] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. (Authoritative text on organoboron properties).

  • Nietzschmann, E., et al. (2011). "Determination of Boron by 11B NMR Spectroscopy." Application Note. (General principles of 11B shifts).
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[2] "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Journal of Organic Chemistry, 62(21), 7512–7515. Link

  • SDBS Web: Spectral Database for Organic Compounds. (General reference for alkyl ether shifts). AIST Japan. Link

Sources

Foundational

Thermodynamic Stability of Alkylboronic Acids with Ether Linkages: A Strategic Guide

Topic: Thermodynamic Stability of Alkylboronic Acids with Ether Linkages Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary Alkylboronic acids are increasingly pivotal in medicinal ch...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Thermodynamic Stability of Alkylboronic Acids with Ether Linkages Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Alkylboronic acids are increasingly pivotal in medicinal chemistry as bioisosteres and warheads for covalent inhibition. However, their thermodynamic and kinetic instability compared to aryl counterparts presents a significant barrier to development. This guide dissects the specific stability profiles of alkylboronic acids containing ether linkages. It distinguishes between the electronic stabilization offered by distal ether coordination and the catastrophic instability introduced by beta-ether linkages via elimination pathways. This document provides mechanistic insights and actionable protocols to navigate these stability challenges.

The Stability Landscape: Alkyl vs. Aryl

Unlike arylboronic acids, which benefit from


-conjugation dispersing the electron deficiency of the boron atom, alkylboronic acids possess a localized, highly Lewis-acidic boron center. This vacancy in the p-orbital (

hybridized) is the primary driver of thermodynamic instability, making the C-B bond susceptible to:
  • Oxidative Deboronation: Attack by reactive oxygen species (ROS) or molecular oxygen.

  • Protodeboronation: Hydrolysis of the C-B bond, often pH-dependent.

The Thermodynamic Reality

Thermodynamically, the conversion of a C-B bond to a C-O bond (oxidation) or C-H bond (protolysis) is highly exergonic.

  • C-B Bond Energy: ~80-90 kcal/mol

  • C-O Bond Energy: ~85-90 kcal/mol (but the formation of B-O is the driving force, ~190 kcal/mol).

  • Driving Force: The formation of the extremely strong B-O bond (as found in boric acid/borates) drives decomposition.

The Ether Linkage Factor: Position Matters

The introduction of an ether linkage (


) into the alkyl chain drastically alters stability depending on its position relative to the boron atom (

,

, or

).
A. The Alpha-Ether ( -Alkoxy)
  • Stability Profile: Moderate to High (Kinetic).

  • Mechanism: The oxygen atom adjacent to the carbon bearing the boron can stabilize the C-B bond through inductive effects, though it renders the

    
    -proton acidic.
    
  • Risk: Prone to radical decomposition if the boron is not coordinatively saturated.

  • Application:

    
    -Alkoxy boronates are often stable enough to be isolated and used as synthetic intermediates (e.g., Matteson homologation).
    
B. The Beta-Ether ( -Alkoxy): The "Achilles Heel"
  • Stability Profile: Extremely Low (under basic conditions).

  • Mechanism: Beta-Elimination .[1][2][3] This is the most critical failure mode for this subclass. Under basic conditions (common in Suzuki couplings or physiological pH), the base abstracts a proton (or attacks the boron), triggering the elimination of the boronate group and the alkoxide to form an alkene.

  • Thermodynamics: The formation of a stable B-O bond (borate) and an alkene drives this reaction forward irreversibly.

C. The Gamma-Ether ( -Alkoxy) & Distal
  • Stability Profile: Enhanced .

  • Mechanism: Intramolecular Coordination . A distal ether oxygen can fold back to donate electron density into the empty p-orbital of the boron atom.

  • Effect: This

    
     interaction increases the hybridization character from 
    
    
    
    towards
    
    
    , raising the activation energy for oxidation and hydrolysis.
  • Design Note: This mimics the "boralactone" effect but is weaker. It is most effective when forming a 5- or 6-membered chelate ring.

Mechanistic Visualization

Diagram 1: Degradation Pathways of Ether-Substituted Alkylboronates

The following diagram illustrates the divergent pathways of stability based on ether positioning.

StabilityPathways Start Alkylboronic Acid (Ether Linkage) Alpha Alpha-Alkoxy (R-CH(OR)-B) Start->Alpha n=0 Beta Beta-Alkoxy (R-CH(OR)-CH2-B) Start->Beta n=1 Gamma Gamma-Alkoxy (R-O-(CH2)3-B) Start->Gamma n=2+ Radical Radical Scission (Oxidative) Alpha->Radical Oxidation Elimination Beta-Elimination (Alkene + Borate) Beta->Elimination Base/Physiological pH Stable Kinetic Stability (Intramolecular O->B) Gamma->Stable Coordination

Caption: Divergent stability pathways for ether-substituted alkylboronic acids. Beta-positioning leads to rapid elimination, while gamma-positioning can enhance stability via coordination.

Strategic Design for Drug Discovery

To utilize alkylboronic acids with ether linkages in drug candidates, one must engineer around the inherent instabilities.

Strategy A: Coordinative Saturation (The MIDA Solution)

Masking the boron p-orbital is the most effective stabilization method.

  • MIDA (N-methyliminodiacetic acid) Boronates: The nitrogen atom coordinates datively to the boron (

    
    ), filling the p-orbital. This renders the complex inert to oxidation and beta-elimination until hydrolyzed.
    
  • TIDA and Trifluoroborates: Similar saturation strategies that allow for storage and handling.

Strategy B: Rigidification (Preventing Beta-Elimination)

For


-alkoxy systems, elimination requires an anti-periplanar geometry between the Boron and the leaving group (or proton).
  • Cyclic Systems: Incorporating the

    
    -ether into a rigid ring system where the B-C bond and the C-O bond cannot achieve 180° dihedral angle prevents elimination.
    
  • Bulky Ligands: Using pinacol or neopentyl glycol esters adds steric bulk, kinetically slowing the approach of bases/nucleophiles.

Strategy C: Bioisostere Selection
  • Benzoxaboroles: Instead of a simple alkyl chain, fuse the boron into a ring with an oxygen. This creates a stable, cyclic hemiacetal-like structure that resists deborylation while maintaining reactivity with diols (e.g., Tavaborole).

Experimental Protocols

Protocol 1: Oxidative Stability Assay (H2O2 Challenge)

Purpose: Determine the half-life (


) of the boronic acid under oxidative stress.
  • Preparation: Dissolve the alkylboronic acid (10 mM) in a mixture of Phosphate Buffer (pH 7.4) and DMSO (9:1 v/v).

  • Initiation: Add

    
     to a final concentration of 100 mM (10-fold excess).
    
  • Monitoring:

    • Transfer aliquots at t = 0, 5, 15, 30, 60, 120 min.

    • Quench immediately with excess catalase or

      
      .
      
    • Analyze via HPLC-MS or

      
       NMR.
      
  • Data Analysis: Plot

    
     vs. time. The slope 
    
    
    
    yields
    
    
    .
Protocol 2: Beta-Elimination Susceptibility Test

Purpose: Assess stability of


-alkoxy variants under physiological/basic conditions.
  • Setup: Prepare a 20 mM solution of the boronate in

    
     (or 
    
    
    
    ) containing an internal standard (e.g., 1,3,5-trimethoxybenzene).
  • Conditions:

    • A (Neutral): PBS pH 7.4.

    • B (Basic): Carbonate buffer pH 10.0 (Simulating Suzuki conditions).

  • Analysis: Monitor via

    
     NMR.
    
    • Signal: Look for the disappearance of the

      
      -methylene protons (adjacent to Boron) and the appearance of alkene vinyl protons.
      
    • Boron Species:

      
       NMR will show a shift from the boronate signal (~30 ppm) to the boric acid/borate signal (~20 ppm).
      

Data Presentation: Stability Comparison

Boronic Acid ClassLinkage TypeDominant Instability ModeApprox.

(pH 7.4)
Stabilization Strategy
Aryl Phenyl-BProtodeboronation (slow)> 24 hoursElectron-donating groups
Alkyl (Linear) Hexyl-BOxidation2-6 hoursMIDA / Pinacol ester

-Alkoxy Alkyl
R-CH(OR)-BRadical / Oxidation1-4 hoursBulky esters

-Alkoxy Alkyl
R-CH(OR)-C-BBeta-Elimination < 30 mins Rigid cyclic backbone

-Alkoxy Alkyl
R-O-C-C-BOxidation (Slowed)6-12 hoursIntramolecular coordination

References

  • Mechanisms of Boronic Acid Oxidation

    • Title: Boronic Acid with High Oxidative Stability and Utility in Biological Contexts
    • Source: Proc.
    • URL:[Link]

  • Beta-Elimination in Organometallics (Analogous Mechanism)

    • Title: Beta-Hydride Elimination - Wikipedia (General Mechanism Overview)
    • Source: Wikipedia
    • URL:[Link]

  • Protodeboronation Studies

    • Title: Base-catalyzed Aryl-B(OH)
    • Source: LJMU Research Online
    • URL:[Link]

  • MIDA Boronates and Stabilization

    • Title: Stereospecific Transformations of Alkylboronic Esters[4][5]

    • Source: Journal of the American Chemical Society[6]

    • URL:[Link]

  • Thermodynamic Stability of Boronic Esters

    • Title: Order of thermodynamic stability of represent
    • Source: ResearchGate[6][7][8]

    • URL:[Link]

Sources

Exploratory

Difference between (3-Methoxypropyl)boronic acid and its boroxine anhydride form

The following technical guide details the structural, physicochemical, and practical differences between (3-Methoxypropyl)boronic acid and its dehydrated boroxine form. Content Type: Technical Whitepaper Subject: Organob...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural, physicochemical, and practical differences between (3-Methoxypropyl)boronic acid and its dehydrated boroxine form.

Content Type: Technical Whitepaper Subject: Organoboron Equilibrium & Stoichiometry Control Target Audience: Medicinal Chemists, Process Chemists, and Structural Biologists

Executive Summary

For researchers utilizing (3-Methoxypropyl)boronic acid (CAS: 1089725-75-6) , distinguishing between the free acid monomer and its cyclic trimer (boroxine) is critical for accurate stoichiometry. While often sold under the boronic acid label, this reagent exists in a dynamic equilibrium with its anhydride form.

Failure to account for the Boroxine-to-Acid ratio leads to a ~15% error in mass-based stoichiometry , potentially stalling sensitive catalytic cycles like Suzuki-Miyaura couplings due to catalyst poisoning or insufficient nucleophile loading. This guide outlines the detection, quantification, and control of this equilibrium.

Chemical Identity & Structural Divergence[1][2]

The two species are chemically distinct but interconvertible based on hydration state and solvent environment.

Feature(3-Methoxypropyl)boronic AcidTris(3-methoxypropyl)boroxine
State Monomeric (Solvated)Trimeric (Anhydride)
Formula


MW 117.94 g/mol 299.77 g/mol
B Content ~9.17%~10.82%
Structure Tetrahedral (sp³) or Trigonal (sp²)Planar

Ring (sp²)
CAS 1089725-75-6(Often indexed under Acid CAS)
The Dehydration Equilibrium

The transformation is driven by entropy (release of water) and enthalpy (formation of the stable six-membered boroxine ring).



  • Forward Reaction (Dehydration): Favored by heat, vacuum, and non-polar solvents (e.g., Toluene, Hexane).

  • Reverse Reaction (Hydrolysis): Favored by the presence of water and hydrogen-bond accepting solvents (e.g., THF, DMF, MeOH).

Intramolecular Coordination (The "Methoxy Effect")

Unlike simple alkyl boronic acids, the 3-methoxypropyl substituent contains an ether oxygen at the


-position. This allows for a potential intramolecular Lewis acid-base interaction:
  • Mechanism: The ether oxygen donates electron density to the empty p-orbital of the boron.

  • Result: Formation of a 5-membered chelate ring. This coordination stabilizes the monomeric form relative to the trimer, making the dehydration to boroxine slightly less favorable compared to simple propylboronic acid. However, in the absence of water, the boroxine will still form.

Visualization: Equilibrium & Signaling Pathways

The following diagram illustrates the dynamic interconversion and the decision logic for selecting the correct form for synthesis.

BoronEquilibrium cluster_conditions Environmental Factors Acid (3-Methoxypropyl) boronic Acid (Monomer) Boroxine Tris(3-methoxypropyl) boroxine (Trimer) Acid->Boroxine - 3 H2O (Heat/Vacuum) Coord Intramolecular Chelate (Stabilized Monomer) Acid->Coord Equilibrium (Non-polar solvent) Boroxine->Acid + 3 H2O (Ambient Humidity) Solvent H-Bond Acceptor (THF/DMF) Solvent->Acid Stabilizes Vacuum High Vacuum Storage Vacuum->Boroxine Promotes

Caption: Dynamic equilibrium between monomeric acid, stabilized chelate, and trimeric boroxine forms.

Characterization Protocols

To determine which species dominates your bulk material, use the following self-validating analytical methods.

Nuclear Magnetic Resonance (NMR)

 NMR is the gold standard for differentiation.[1]
NucleusBoronic Acid (Monomer)Boroxine (Trimer)Notes

NMR
~29 - 32 ppm ~33 - 36 ppm Boroxines are typically downfield due to ring strain and electron delocalization.

NMR
Sharp multipletsBroadened signalsIn

, the acid -OH protons may appear broad or exchange with water.

Protocol:

  • Dissolve ~10 mg of sample in dry

    
      (to see boroxine) and 
    
    
    
    or
    
    
    (to see acid).
  • In

    
    , the boroxine will hydrolyze rapidly; you will only observe the acid peak.
    
  • In dry

    
    , a mixture indicates partial dehydration.
    
Infrared Spectroscopy (FT-IR)
  • Boroxine: Look for strong characteristic bands at ~700–710 cm⁻¹ (B-O ring pulsation) and 1300–1350 cm⁻¹ (B-O stretching).

  • Boronic Acid: Broad O-H stretching at 3200–3500 cm⁻¹ is the primary indicator of the hydrated monomer.

Practical Applications in Drug Development

Stoichiometry Correction in Suzuki-Miyaura Coupling

Using the boroxine form without mass correction results in a stoichiometric excess of Boron .

  • Scenario: You calculate mmol based on Acid MW (117.94) but weigh out Boroxine.

  • The Math: 100 mg of Boroxine contains ~0.33 mmol of "trimer", which hydrolyzes to ~1.0 mmol of acid.

    • Mass of 1.0 mmol Acid = 117.9 mg.

    • Mass of 0.33 mmol Boroxine = 100 mg.

    • Result: You are adding more boron equivalents per gram when using the boroxine.

    • Correction Factor: If using pure boroxine, multiply the weighed mass by 1.18 to get the equivalent mass of boronic acid.

Reactivity & Side Reactions

Alkyl boronic acids like (3-methoxypropyl)boronic acid are prone to


-hydride elimination  after transmetalation to Palladium.
  • Boroxine Advantage: Boroxines are often "drier" and can be used with anhydrous bases (e.g.,

    
    ) to slow down protodeboronation side pathways.
    
  • Acid Advantage: Higher solubility in polar aqueous mixtures used for standard Suzuki protocols.

Recommended Workflow for Precise Stoichiometry
  • Titration: Determine purity using Mannitol titration (complexation with mannitol releases 1 eq. proton per boron, titratable with NaOH).

  • Conversion: If precise stoichiometry is vital, convert the entire batch to the Potassium Trifluoroborate (

    
    )  salt.
    
    • Why? It is air-stable, monomeric, has a fixed MW, and does not form anhydrides.

References

  • CAS Common Chemistry. (2024). Details for CAS RN 1089725-75-6. American Chemical Society.[2] [Link][3]

  • Hall, D. G. (2011). Structure, Properties, and Preparation of Boronic Acid Derivatives.[2][4][5][6][7] Wiley-VCH. [Link]

  • IUPAC. (2024). Boroxine Definition and Nomenclature. IUPAC Gold Book. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]

  • Marinaro, W. A., et al. (2012).[5] Properties of a model aryl boronic acid and its boroxine. Journal of Pharmaceutical Sciences.[5] [Link]

Sources

Foundational

pKa values and acidity of (3-Methoxypropyl)boronic acid

An In-depth Technical Guide to the Acidity and pKa of (3-Methoxypropyl)boronic acid Abstract This technical guide provides a comprehensive analysis of the acidity and pKa of (3-Methoxypropyl)boronic acid, a key organobor...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Acidity and pKa of (3-Methoxypropyl)boronic acid

Abstract

This technical guide provides a comprehensive analysis of the acidity and pKa of (3-Methoxypropyl)boronic acid, a key organoboron compound. Boronic acids are pivotal in fields ranging from organic synthesis to medicinal chemistry, and their utility is fundamentally governed by their Lewis acidity and pKa. This document elucidates the structural and electronic factors that determine the acidity of (3-Methoxypropyl)boronic acid, contextualizes its properties relative to other alkyl- and arylboronic acids, and provides detailed, field-proven methodologies for its empirical pKa determination. This guide is intended for researchers, scientists, and drug development professionals who require a deep, mechanistic understanding of this compound's physicochemical properties.

The Fundamental Acidity of Boronic Acids: A Lewis Acid Perspective

Boronic acids, characterized by the general formula R-B(OH)₂, are a fascinating class of molecules that primarily function as Lewis acids rather than Brønsted-Lowry acids.[1] The boron atom, possessing a vacant p-orbital in its trigonal planar sp² hybridized state, readily accepts a pair of electrons from a Lewis base. In aqueous media, the most relevant Lewis base is the hydroxide ion (OH⁻).

The reaction with a hydroxide ion results in the formation of a stable, tetrahedral sp³ hybridized boronate anion.[2] This equilibrium is the cornerstone of a boronic acid's aqueous acidity and is the process quantified by the pKa value. Unlike carboxylic acids, which donate a proton from a hydroxyl group, the "acidity" of a boronic acid refers to its propensity to accept a hydroxide ion, thereby lowering the pH of the solution by consuming OH⁻.

Caption: Boronic acid Lewis acidity equilibrium in aqueous media.

Structural Analysis of (3-Methoxypropyl)boronic acid and Predicted Acidity

(3-Methoxypropyl)boronic acid is an alkylboronic acid . This classification is critical, as the electronic nature of the organic substituent (R) directly bonded to boron is a primary determinant of the pKa.[1]

  • The Propyl Chain: The propyl group is an electron-donating alkyl chain. Electron-donating groups (EDGs) increase the electron density on the boron atom. This partially satisfies the boron's electron deficiency, making it a weaker Lewis acid and thus less favorable to accept a hydroxide ion. Consequently, EDGs destabilize the resulting negative charge on the boronate anion, shifting the equilibrium to the left and leading to a higher pKa value (lower acidity).

  • The Methoxy Group: The methoxy group (-OCH₃) has an inductive electron-withdrawing effect due to the electronegativity of the oxygen atom. However, this effect is significantly attenuated by the three-carbon propyl chain separating it from the boron center (a γ-substituent). Its influence on the boron's Lewis acidity is therefore minimal compared to the dominant electron-donating nature of the alkyl chain.

Based on this analysis, the pKa of (3-Methoxypropyl)boronic acid is predicted to be higher than that of arylboronic acids like phenylboronic acid (pKa ≈ 8.9) and significantly higher than arylboronic acids bearing electron-withdrawing groups.[3][4] Generally, alkylboronic acids are less acidic than their aryl counterparts.[1]

Caption: Influence of substituents on boronate anion stability and pKa.

Comparative pKa Data

To contextualize the predicted acidity of (3-Methoxypropyl)boronic acid, the following table summarizes experimentally determined pKa values for structurally related and benchmark boronic acids.

CompoundClassR-Group Substituent EffectTypical Aqueous pKaReference
Phenylboronic acidArylNeutral Reference~8.90[3]
4-Methoxyphenylboronic acidArylWeakly Electron-Donating (Resonance)~9.31[5]
3-Nitrophenyl)boronic acidArylStrongly Electron-Withdrawing~7.2[4]
Isobutylboronic acidAlkylElectron-Donating~10.1[5]
(3-Methoxypropyl)boronic acid Alkyl Electron-Donating Predicted: 10.0 - 10.5 N/A

Note: The pKa for (3-Methoxypropyl)boronic acid is an expert estimation based on the values of similar alkylboronic acids. Experimental verification is required for a definitive value.

Experimental Protocols for pKa Determination

Accurate determination of the pKa is essential for applications in drug formulation, sensor design, and reaction optimization. Several robust methods are available.[6]

Potentiometric Titration

This is the most direct and widely used method. It relies on monitoring the pH of a solution of the boronic acid as a standardized strong base is added. The pKa corresponds to the pH at the half-equivalence point.

Protocol:

  • Preparation: Prepare a ~0.01 M solution of (3-Methoxypropyl)boronic acid in deionized, CO₂-free water.

  • Standardization: Prepare and accurately standardize a ~0.1 M solution of NaOH.

  • Apparatus: Calibrate a pH meter with standard buffers (pH 7.00, 10.00, 12.00). Use a magnetic stirrer to ensure solution homogeneity.

  • Titration: Place a known volume (e.g., 50.0 mL) of the boronic acid solution in a beaker. Record the initial pH. Add the standardized NaOH solution in small, precise increments (e.g., 0.1 mL).

  • Data Collection: Record the pH after each addition of titrant, allowing the reading to stabilize. Continue well past the equivalence point (indicated by a sharp change in pH).

  • Analysis: Plot pH (y-axis) versus the volume of NaOH added (x-axis). The pKa is the pH value at the point where half of the volume of NaOH required to reach the equivalence point has been added. Alternatively, the pKa can be found from the maximum of the first derivative of the titration curve (ΔpH/ΔV).

Spectrophotometric (UV-Vis) Titration

This method is advantageous for small sample quantities or for compounds with low solubility. It leverages the difference in the UV absorption spectra between the neutral boronic acid and the anionic boronate.[7]

Protocol:

  • Buffer Preparation: Prepare a series of buffers with known pH values spanning the expected pKa range (e.g., pH 8.0 to 12.0).

  • Solution Preparation: Prepare a stock solution of (3-Methoxypropyl)boronic acid in a suitable solvent (e.g., methanol).

  • Measurement: To each buffer solution, add an identical aliquot of the boronic acid stock solution.

  • Spectral Scan: Record the UV-Vis spectrum (e.g., 200-300 nm) for each buffered solution. The transition from the trigonal acid to the tetrahedral boronate often results in a decrease in absorbance at certain wavelengths.[7]

  • Analysis: Plot the absorbance at a chosen wavelength against the pH of the buffer. The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation to determine the pKa, which corresponds to the inflection point of the curve.

G start Start: Prepare 0.01 M (3-Methoxypropyl)boronic acid step1 Calibrate pH meter with standard buffers start->step1 step2 Titrate with standardized ~0.1 M NaOH in increments step1->step2 step3 Record pH after each addition step2->step3 step4 Plot pH (y) vs. Volume of NaOH (x) step3->step4 step5 Identify Equivalence Point (V_eq) step4->step5 step6 Determine Half-Equivalence Point (V_eq / 2) step5->step6 result Result: pKa = pH at Half-Equivalence Point step6->result

Caption: Workflow for pKa determination by potentiometric titration.

Impact of pKa on Reactivity and Application

The pKa of a boronic acid is not merely a physical constant; it is a critical parameter that dictates its behavior in various applications:

  • Suzuki-Miyaura Coupling: The formation of the active boronate species required for transmetalation is pH-dependent. The reaction is typically run under basic conditions to ensure a sufficient concentration of the boronate anion. Understanding the pKa helps in optimizing the choice and concentration of the base.

  • Saccharide Sensing: Boronic acids are widely used in glucose sensors. They form reversible covalent bonds with the cis-diols of saccharides. This binding is most effective at pH values near or above the boronic acid's pKa, where the tetrahedral boronate form is prevalent, as it is pre-organized for diol binding.[7][8] A higher pKa means a higher pH is required for efficient sensing.

  • Drug Development: Boronic acids are used as pharmacophores that can form covalent bonds with serine residues in enzyme active sites.[2] The pKa influences the charge state of the boronic acid at physiological pH (~7.4). A compound like (3-Methoxypropyl)boronic acid, with a predicted pKa > 10, will exist almost entirely in its neutral, uncharged trigonal form at physiological pH.[1]

Conclusion

(3-Methoxypropyl)boronic acid is a classic alkylboronic acid whose Lewis acidity is primarily governed by the electron-donating character of its alkyl substituent. This leads to a predicted aqueous pKa in the range of 10.0 to 10.5, rendering it a significantly weaker acid than its arylboronic acid counterparts. This high pKa value dictates that it will be predominantly in its neutral, trigonal planar state under physiological conditions and will require relatively strong basic conditions to facilitate reactions or interactions that depend on the formation of the tetrahedral boronate anion. The experimental protocols detailed herein provide a robust framework for the empirical validation of this predicted value, a crucial step for any research or development program utilizing this versatile compound.

References

  • Sporzynski, A., Adamczyk-Wozniak, A., Zarzeczanska, D., Gozdalik, J.T., Ramotowska, P., & Abramczyk, W. (2024). Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction. Molecules, 29, 2713. [Link]

  • Silva, C.O., & Nascimento, M.A.C. (2025). On the Computational Determination of the pKa of Some Arylboronic Acids. MDPI. [Link]

  • Pritchard, R.H., & Matson, J.B. (2018). Structure–Reactivity Relationships in Boronic Acid–Diol Complexation. ACS Omega, 3(12), 17863–17870. [Link]

  • Zhang, Y., & Olsen, B.D. (2021). Internal and External Catalysis in Boronic Ester Networks. [Source Not Explicitly Named, likely a scientific journal]. [Link]

  • Pritchard, R.H., & Smith, B.D. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. [Source Not Explicitly Named, likely a scientific journal]. [Link]

  • Marinaro, W.A., & Stella, V.J. (Date not available). Physical and Chemical Properties of Boronic Acids: Formulation Implications. KU ScholarWorks. [Link]

  • Wikipedia. (Date not available). Boronic acid. [Link]

  • Ahmad, N.S., et al. (Date not available). A comprehensive study on the impact of the substituent on pKa of phenylboronic acid in aqueous and non-aqueous solutions: A computational approach. ResearchGate. [Link]

  • PubChem. (Date not available). (3-Methoxy-3-oxopropyl)boronic acid. National Center for Biotechnology Information. [Link]

  • Hall, D.G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH. [Link]

  • Silva, A.M.S., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 26(19), 5945. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Suzuki-Miyaura Coupling of (3-Methoxypropyl)boronic Acid

-Hydride Elimination in Primary Alkylboronic Acid Coupling Executive Summary (3-Methoxypropyl)boronic acid presents a distinct class of challenge in palladium-catalyzed cross-coupling. Unlike robust arylboronic acids, th...

Author: BenchChem Technical Support Team. Date: February 2026


-Hydride Elimination in Primary Alkylboronic Acid Coupling

Executive Summary

(3-Methoxypropyl)boronic acid presents a distinct class of challenge in palladium-catalyzed cross-coupling. Unlike robust arylboronic acids, this primary alkyl substrate possesses


-hydrogens susceptible to rapid 

-hydride elimination, leading to alkene side products (allyl methyl ether) rather than the desired cross-coupled scaffold. Furthermore, alkylboronic acids exhibit slower transmetallation rates due to the high covalency of the

bond.

This guide provides an evidence-based protocol to couple (3-Methoxypropyl)boronic acid with aryl/heteroaryl halides. We prioritize the Gregory Fu conditions (Pd/P(Cy)


) and Buchwald Precatalysts  (RuPhos Pd G4) as the most reliable systems to suppress elimination and facilitate oxidative addition.

The Mechanistic Challenge

To successfully couple (3-Methoxypropyl)boronic acid, one must understand the failure mode. The catalytic cycle branches at the Pd(II)-alkyl intermediate.

  • The Desired Path: Reductive elimination yields the coupled product.

  • The Failure Path:

    
    -hydride elimination ejects the alkyl chain as an alkene (3-methoxyprop-1-ene) and generates a Pd-hydride species, which subsequently reduces the aryl halide to a dehalogenated arene.
    
Mechanistic Pathway Diagram

SuzukiMechanism Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Ar-X TransMet Transmetallation (Ar-Pd-Alkyl) OxAdd->TransMet + (3-Methoxypropyl)B(OH)2 + Base RedElim Reductive Elimination (Product Formation) TransMet->RedElim Fast (Bulky Ligand) BetaElim β-Hydride Elimination (SIDE REACTION) TransMet->BetaElim Slow (Small Ligand) RedElim->Pd0 Regeneration SideProd Alkene + Ar-H (Failure) BetaElim->SideProd

Figure 1: The bifurcation at the Transmetallation intermediate determines yield.[1] Bulky, electron-rich ligands accelerate Reductive Elimination over


-Hydride Elimination.

Ligand & Catalyst Selection Strategy

For primary alkylboronic acids, standard ligands like PPh


 or dppf are often insufficient. The selection criteria are:
  • Electron Richness: Increases electron density on Pd, facilitating oxidative addition of the aryl halide (often the rate-limiting step for alkyl coupling).

  • Steric Bulk: Promotes reductive elimination. A crowded metal center "squeezes" the two organic ligands together, favoring C-C bond formation over the transition state required for

    
    -hydride elimination.
    
Recommended Catalyst Systems
SystemCatalyst PrecursorLigandBaseSolventRationale
A (Primary) Pd(OAc)

PCy

(Tricyclohexylphosphine)
K

PO

Toluene/H

O
The "Fu Conditions." High steric bulk of PCy

suppresses

-elimination.
B (Modern) RuPhos Pd G4RuPhos (Included)K

PO

THF/H

O
Pre-formed catalyst ensures 1:1 Pd:Ligand ratio; excellent for hindered substrates.
C (Alternative) Pd(dppf)Cl

dppfCs

CO

DMF or DioxaneOnly for highly reactive aryl iodides where bulky phosphines are unavailable.

Detailed Experimental Protocols

Protocol A: The "Fu" Conditions (Standard for Alkyl Boronic Acids)

Reference: Netherton, M. R.; Fu, G. C. J. Am. Chem. Soc. 2001, 123, 10099.[2][3][4]

Scope: Best for coupling (3-Methoxypropyl)boronic acid with Aryl Bromides or Chlorides.

Reagents:

  • Aryl Halide (1.0 equiv)[5]

  • (3-Methoxypropyl)boronic acid (1.2 – 1.5 equiv)

  • Pd(OAc)

    
     (2-5 mol%)
    
  • PCy

    
     (4-10 mol%) (Note: Pyrophoric; handle under Argon)
    
  • K

    
    PO
    
    
    
    (3.0 equiv)
  • Solvent: Toluene : Water (20:1 ratio)

Step-by-Step Procedure:

  • Preparation of Glassware: Oven-dry a reaction vial/flask containing a magnetic stir bar. Cool under a stream of dry Nitrogen or Argon.

  • Solvent Degassing (CRITICAL): PCy

    
     is easily oxidized to the phosphine oxide, which kills the reaction. Sparge the Toluene and Water separately with Argon for 20 minutes before use.
    
  • Charge Solids: Add Pd(OAc)

    
    , PCy
    
    
    
    (or PCy
    
    
    salt + extra base), (3-Methoxypropyl)boronic acid, K
    
    
    PO
    
    
    , and the Aryl Halide (if solid) to the vial.
  • Inert Atmosphere: Cap the vial and purge with Argon for 5 minutes (or evacuate/backfill 3 times).

  • Solvent Addition: Add the degassed Toluene and Water via syringe through the septum.

    • Note: A small amount of water is essential. Boronic acids exist in equilibrium with their boroxine anhydrides. Water shifts the equilibrium to the reactive boronic acid monomer.

  • Reaction: Heat the mixture to 100 °C for 12–24 hours with vigorous stirring.

  • Workup: Cool to room temperature. Dilute with ethyl acetate and wash with water. Dry the organic layer over MgSO

    
    , filter, and concentrate.
    
Protocol B: RuPhos Pd G4 (High Throughput / Robust)

Reference: Han, F. S. Chem. Soc. Rev. 2013, 42, 5270.

Scope: Ideal for heteroaryl halides or when PCy


 handling is too difficult.

Reagents:

  • Aryl Halide (1.0 equiv)[5]

  • (3-Methoxypropyl)boronic acid (1.5 equiv)

  • RuPhos Pd G4 (2-5 mol%)

  • K

    
    PO
    
    
    
    (3.0 equiv)
  • Solvent: THF : Water (10:1)

Step-by-Step Procedure:

  • Charge the reaction vial with RuPhos Pd G4, Boronic Acid, Base, and Aryl Halide.

  • Seal and evacuate/backfill with Argon (3 cycles).

  • Add degassed THF and Water.

  • Stir at 60–80 °C for 4–12 hours.

    • Note: RuPhos systems often react faster and at lower temperatures than PCy

      
       systems.
      
  • Monitor by LCMS. If protodeboronation (formation of Ar-H) is observed, lower the temperature and increase catalyst loading.

Troubleshooting & Optimization Matrix

If the standard protocols yield low conversion, use this decision tree to diagnose the issue.

Optimization Decision Workflow

Optimization Start Analyze Crude LCMS/NMR Issue1 Starting Material Remains (No Reaction) Start->Issue1 Issue2 Dehalogenated Aryl (Ar-H) (Reduction) Start->Issue2 Issue3 Homocoupling (Ar-Ar) Start->Issue3 Sol1 Check Oxygen levels. Switch to Pd-RuPhos G4. Increase Temp. Issue1->Sol1 Sol2 β-Hydride Elimination occurring. Switch to Pd(OAc)2/PCy3. Lower Temp. Issue2->Sol2 Sol3 Reduce Catalyst Loading. Add solvent slowly. Issue3->Sol3

Figure 2: Diagnostic workflow for common Suzuki failures with alkyl substrates.

Specific Issues with (3-Methoxypropyl)boronic acid
  • Protodeboronation: Primary alkyl boronic acids are relatively stable, but if the reaction pH is too high, the C-B bond can cleave.

    • Fix: Switch base from K

      
      PO
      
      
      
      to K
      
      
      CO
      
      
      or CsF (anhydrous conditions).
  • Stoichiometry: Alkyl boronic acids are less efficient than aryl ones. Always use 1.5 equivalents relative to the halide.

  • Instability: If the boronic acid degrades on the shelf, convert it to the Pinacol Ester or Potassium Trifluoroborate salt. These are significantly more stable and can be used in the exact same protocols described above (though Trifluoroborates require a more polar solvent like MeOH/H2O).

References

  • Netherton, M. R.; Dai, C.; Neuschütz, K.; Fu, G. C. "Room-Temperature Alkyl-Alkyl Suzuki Cross-Coupling of Alkyl Bromides that Possess β Hydrogens."[3][4] Journal of the American Chemical Society, 2001 , 123(41), 10099–10100. [Link]

  • Kirchhoff, J. H.; Netherton, M. R.; Hills, I. D.; Fu, G. C. "Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides."[3][6] Journal of the American Chemical Society, 2002 , 124(46), 13662–13663. [Link]

  • Littke, A. F.; Dai, C.; Fu, G. C. "Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions." Journal of the American Chemical Society, 2000 , 122(17), 4020–4028. [Link]

  • Milner, P. J.; Maimone, T. J.; Su, M.; Chen, J.; Muller, P.; Buchwald, S. L. "Investigating the Dearomative Rearrangement of Biaryl Phosphine-Ligated Pd(II) Complexes." Journal of the American Chemical Society, 2012 , 134(48), 19922–19931. [Link]

  • Molander, G. A.; Canturk, B. "Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling." Angewandte Chemie International Edition, 2009 , 48(50), 9240–9261. [Link]

Sources

Application

Application Note: Chan-Lam Coupling with (3-Methoxypropyl)boronic Acid

Executive Summary This guide details the protocol for utilizing (3-Methoxypropyl)boronic acid (CAS: 121195-32-0) in Chan-Lam oxidative cross-coupling reactions. While Chan-Lam coupling is the industry standard for aryl-h...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the protocol for utilizing (3-Methoxypropyl)boronic acid (CAS: 121195-32-0) in Chan-Lam oxidative cross-coupling reactions. While Chan-Lam coupling is the industry standard for aryl-heteroatom bond formation, the use of alkyl boronic acids presents distinct kinetic challenges, primarily due to slower transmetallation rates and competitive protodeboronation.

This application note provides an optimized Ligand-Promoted Protocol designed to stabilize the reactive Copper-Alkyl species, enabling the efficient installation of the 3-methoxypropyl linker onto amines (anilines, aliphatic amines) and phenols. This moiety serves as a valuable ether-linked spacer in medicinal chemistry, often used to modulate lipophilicity (


) and solubility without introducing genotoxic alkyl halide impurities.

Mechanistic Insight & Reaction Design[1]

The "Alkyl Challenge"

Unlike aryl boronic acids, primary alkyl boronic acids like (3-methoxypropyl)boronic acid lack the


-system stabilization for the transmetallation step. Consequently, the standard Cu(OAc)

/Pyridine cycle is often too slow, leading to rapid protodeboronation (hydrolysis of the C-B bond) or oxidation to the alcohol before coupling occurs.

Key Mechanistic Shift: Successful alkyl coupling requires a bidentate ligand (e.g., 2,2'-bipyridine or 1,10-phenanthroline). These ligands prevent the disproportionation of the active Cu species and accelerate the capture of the alkyl radical/nucleophile complex.

Mechanism Diagram

The following diagram illustrates the ligand-accelerated oxidative cycle required for this specific alkyl substrate.

ChanLamAlkyl Substrate Nucleophile (R-NH2 / Ar-OH) Complex_A Cu(II)-Amine Complex Substrate->Complex_A Boronic (3-Methoxypropyl) boronic acid Transmetal Transmetallation (Rate Limiting) Boronic->Transmetal Cu_Pre Cu(OAc)2 (Pre-catalyst) Cu_Active [Cu(II)(L)2(OAc)] Active Species Cu_Pre->Cu_Active + Ligand (Bipy) Cu_Active->Complex_A Complex_A->Transmetal Cu_III [Cu(III)(Alkyl)(Nu)] High-Energy Species Transmetal->Cu_III Oxidative Addition Cu_III->Cu_Pre Cu(I) -> Cu(II) Product Product (N-Alkyl / O-Alkyl) Cu_III->Product Reductive Elimination Oxidation Re-oxidation (O2 / Air) Oxidation->Cu_Pre

Figure 1: Ligand-accelerated catalytic cycle. Note the critical role of the Ligand (L) in stabilizing the Cu(II) intermediate to facilitate the difficult alkyl transmetallation.

Critical Optimization Parameters

The following parameters are specific to (3-Methoxypropyl)boronic acid . Do not substitute with general phenylboronic acid conditions.

ParameterRecommendationScientific Rationale
Stoichiometry 2.0 - 2.5 equiv. Boronic AcidAlkyl boronic acids suffer from high rates of protodeboronation. Excess reagent compensates for this non-productive consumption.
Catalyst Cu(OAc)

(1.0 equiv) or Cu(OTf)

Stoichiometric copper is often required for high yields in alkyl couplings. Catalytic (20 mol%) works only with highly optimized O

purging.
Ligand 2,2'-Bipyridine (Bipy) Essential. Monodentate ligands (pyridine/TEA) are insufficient for primary alkyl transfer.
Solvent DCE:DMSO (1:1) or MeCN A polar co-solvent (DMSO or DMF) helps solubilize the boronate species and stabilize the transition state.
Temperature 40°C - 60°C Unlike aryl coupling (RT), alkyl coupling requires thermal energy to overcome the transmetallation activation barrier.

Experimental Protocols

Protocol A: N-Alkylation of Anilines (Recommended)

Target: Synthesis of N-(3-methoxypropyl)anilines.

Reagents:

  • Substrate: Aniline derivative (1.0 mmol)

  • Reagent: (3-Methoxypropyl)boronic acid (2.0 mmol, 236 mg)

  • Catalyst: Cu(OAc)

    
     (anhydrous) (1.0 mmol, 181 mg)
    
  • Ligand: 2,2'-Bipyridine (1.0 mmol, 156 mg)

  • Base: Na

    
    CO
    
    
    
    (2.0 mmol, 212 mg)
  • Solvent: Dichloroethane (DCE) / DMSO (1:1 ratio, 5 mL total)

  • Additives: 4Å Molecular Sieves (Activated, 200 mg)

Step-by-Step Workflow:

  • Sieve Activation: Flame-dry 4Å molecular sieves under vacuum and allow to cool under Argon. Crucial: Water promotes protodeboronation.

  • Catalyst Pre-complexation: In a reaction vial, combine Cu(OAc)

    
     and 2,2'-Bipyridine in 2.5 mL DCE. Stir for 15 minutes until a deep blue/green homogeneous solution forms.
    
  • Reagent Addition: Add the Aniline substrate, (3-Methoxypropyl)boronic acid, and Na

    
    CO
    
    
    
    .
  • Solvent Completion: Add 2.5 mL DMSO.

  • Atmosphere Exchange: Cap the vial with a septum. Insert a balloon filled with O

    
     (or dry air). Purge the headspace briefly (needle outlet) for 30 seconds, then keep under O
    
    
    
    balloon pressure.
  • Reaction: Heat the block to 55°C and stir vigorously (1000 rpm) for 18–24 hours.

    • Visual Check: The reaction mixture should remain deep blue/green. If it turns brown/black/red (Cu(0) or Cu

      
      O precipitation), the catalytic cycle has stalled.
      
  • Workup:

    • Cool to room temperature.[1][2][3][4][5]

    • Dilute with EtOAc (20 mL) and filter through a Celite pad to remove copper salts.

    • Wash filtrate with Water (3x) and Brine (1x) to remove DMSO.

    • Dry over Na

      
      SO
      
      
      
      and concentrate.
  • Purification: Flash chromatography (Hexane/EtOAc).

Protocol B: O-Alkylation of Phenols

Target: Synthesis of 1-methoxy-3-phenoxypropane derivatives.

Modifications from Protocol A:

  • Base: Switch to Et

    
    N (3.0 equiv)  or Pyridine (3.0 equiv) . Phenols are more acidic than anilines and require organic bases to facilitate coordination to Copper.
    
  • Solvent: Dichloromethane (DCM) is preferred over DCE/DMSO for phenols to minimize side reactions.

  • Drying: Use activated 3Å Molecular Sieves.

Troubleshooting & Process Control

The following decision tree assists in diagnosing low yields, a common issue with alkyl boronic acids.

Troubleshooting Start Low Yield (<30%) Check1 Is unreacted Boronic Acid remaining by TLC/LCMS? Start->Check1 Check2 Is unreacted Amine/Phenol remaining? Check1->Check2 Yes Issue_Hydrolysis Protodeboronation Occurred. (B-C bond cleavage) Check1->Issue_Hydrolysis No (Boronic Acid consumed) Issue_Cat Catalyst Stalled. Action: Increase O2 pressure or add 10% more Ligand. Check2->Issue_Cat Yes (Both remain) Check_Color Did reaction turn Red/Brown? Issue_Cat->Check_Color Action_Hydrolysis 1. Dry Solvents/Sieves vigorously. 2. Add Boronic Acid in 2 portions (0h and 4h). 3. Switch to Boronic Ester (Pinacol). Issue_Hydrolysis->Action_Hydrolysis Soln_Red Cu(I) accumulation. Action: Improve O2 mass transfer (Sparging). Check_Color->Soln_Red Yes

Figure 2: Troubleshooting logic for alkyl-Chan-Lam failures.

Safety & Handling

  • Copper Toxicity: Copper salts are toxic to aquatic life. Dispose of aqueous waste (from DMSO washes) in designated heavy metal waste streams.

  • Boronic Acid Stability: (3-Methoxypropyl)boronic acid is hygroscopic and prone to trimerization (boroxine formation). Store at 4°C. If the reagent appears as a sticky gum, recrystallize from warm water/acetone before use to ensure accurate stoichiometry.

  • Pressurized Vessels: When using O

    
     balloons at elevated temperatures (55°C), ensure the septum is secured with copper wire or a parafilm wrap to prevent gas leaks or stopper ejection.
    

References

  • Lam, P. Y. S., et al. "Copper-promoted C-N and C-O cross-coupling with phenylboronic acids." Tetrahedron Letters, 1998.

    • Found
  • Antilla, J. C., & Buchwald, S. L. "Copper-Catalyzed Coupling of Arylboronic Acids and Amines."[6] Organic Letters, 2001.[6]

    • Establishes the base/ligand dependencies.
  • Vantourout, J. C., et al. "Spectroscopic Studies of the Chan-Lam Amination: A Mechanism-Inspired Solution to Boronic Ester Reactivity."[6] Journal of the American Chemical Society, 2017.[6]

    • Critical reference for understanding the necessity of specific ligands for difficult substr
  • McAlpine, I., et al. "Copper-Catalyzed N-Cyclopropylation of Nitrogen-Containing Heterocycles." Angewandte Chemie, 2018.

    • Provides the specific "Bipyridine/Heat" conditions adapted here for alkyl boronic acids.

Sources

Method

Synthesis of methoxypropyl-substituted heterocycles via boronic acid coupling

Precision Installation of Methoxypropyl Motifs via - Suzuki-Miyaura Coupling Executive Summary & Strategic Importance The 3-methoxypropyl group is a privileged motif in medicinal chemistry. Unlike simple alkyl chains, th...

Author: BenchChem Technical Support Team. Date: February 2026

Precision Installation of Methoxypropyl Motifs via - Suzuki-Miyaura Coupling

Executive Summary & Strategic Importance

The 3-methoxypropyl group is a privileged motif in medicinal chemistry. Unlike simple alkyl chains, the terminal ether oxygen introduces a dipole that can engage in hydrogen bonding, reduce lipophilicity (


), and improve metabolic stability by blocking potential oxidation sites found on longer alkyl chains.

However, installing this group on a heterocyclic core (e.g., pyridine, indole, quinoline) presents a specific synthetic challenge:


-

cross-coupling
. Unlike robust aryl-aryl couplings, alkyl-aryl couplings are plagued by:
  • Slow Transmetallation: The high covalency of the C(

    
    )-B bond retards transfer to Palladium.
    
  • 
    -Hydride Elimination:  The alkyl-Pd intermediate can undergo rapid elimination to form an alkene (allyl methyl ether) and a Pd-hydride, terminating the cycle.
    
  • Protodeboronation: Primary alkyl boronic acids are notoriously unstable and prone to degradation before reacting.

This guide details two field-proven protocols to overcome these barriers, utilizing Potassium Organotrifluoroborates (Molander Salts) and Boronic Acid Pinacol Esters with specialized ligand systems.

Mechanistic Insight & Reagent Selection

To successfully couple a 3-methoxypropyl group, one must control the concentration of the active boronic acid species. A "dump and stir" approach with free boronic acid often fails due to decomposition.

Decision Matrix: Selecting the Right Boron Source

The choice of boron reagent dictates the catalyst system. Use the logic flow below to select your protocol.

ReagentSelection Start Target: 3-Methoxypropyl-Heterocycle IsCommercial Is the Boron Reagent Commercially Available? Start->IsCommercial Stability Is Shelf-Stability/Scale-Up Critical? IsCommercial->Stability Yes PinEst Protocol B: Pinacol Ester (Boronate Ester) Ligand: SPhos/RuPhos IsCommercial->PinEst No (Must Synthesize) BF3K Protocol A: Molander Salt (Potassium Trifluoroborate) Ligand: RuPhos Stability->BF3K Yes (High Stability) Stability->PinEst No (Rapid Screening) FreeAcid Avoid Free Boronic Acid (High Protodeboronation Risk) PinEst->FreeAcid Hydrolysis Risk

Figure 1: Decision matrix for selecting the optimal boron reagent for alkyl-heteroaryl coupling.

Protocol A: The Molander Method (Potassium Trifluoroborates)

Best for: Scale-up, storage stability, and challenging heterocyclic electrophiles.

This protocol utilizes Potassium (3-methoxypropyl)trifluoroborate . These salts are air-stable solids. Under the reaction conditions, the BF


K group slowly hydrolyzes to the active boronic acid. This "slow-release" mechanism maintains a low concentration of the active species, minimizing side reactions like protodeboronation or homocoupling.
Materials
  • Electrophile: 1.0 equiv (Heteroaryl chloride or bromide).

  • Nucleophile: Potassium (3-methoxypropyl)trifluoroborate (1.2 – 1.5 equiv).

  • Catalyst: Pd(OAc)

    
     (2–5 mol%).
    
  • Ligand: RuPhos (4–10 mol%). Note: RuPhos is superior to SPhos for primary alkyl trifluoroborates.

  • Base: K

    
    CO
    
    
    
    (3.0 equiv).
  • Solvent: Toluene/Water (3:1) or CPME/Water (3:1). Biphasic is mandatory for hydrolysis.

Step-by-Step Workflow
  • Charge Solids: In a reaction vial equipped with a stir bar, add the heteroaryl halide (1.0 mmol), Potassium (3-methoxypropyl)trifluoroborate (270 mg, 1.5 mmol), Pd(OAc)

    
     (4.5 mg, 0.02 mmol), RuPhos (18.6 mg, 0.04 mmol), and K
    
    
    
    CO
    
    
    (414 mg, 3.0 mmol).
  • Inert Atmosphere: Seal the vial with a septum. Evacuate and backfill with Nitrogen or Argon (

    
    ).
    
  • Solvent Addition: Add degassed Toluene (3.0 mL) and Water (1.0 mL) via syringe.

    • Critical: The water is necessary to hydrolyze the trifluoroborate to the active boronic acid species.

  • Reaction: Heat the mixture to 80–95 °C with vigorous stirring for 12–24 hours.

    • Visual Check: The reaction typically turns from a suspension to a biphasic dark mixture.

  • Workup: Cool to room temperature. Dilute with EtOAc and water. Separate phases. Extract aqueous layer with EtOAc (

    
    ). Dry organics over MgSO
    
    
    
    , filter, and concentrate.
  • Purification: Flash chromatography. (Note: The product is an ether; ensure the silica is neutralized if the heterocycle is acid-sensitive).

Protocol B: The Buchwald Method (Boronic Esters)

Best for: Rapid analoging when the Pinacol ester is easier to access via hydroboration.

This method uses 2-(3-methoxypropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane . While slightly less atom-economical than BF


K salts, pinacol esters are easily made via hydroboration of allyl methyl ether with HBpin.
Materials
  • Electrophile: 1.0 equiv (Heteroaryl halide).

  • Nucleophile: 3-Methoxypropylboronic acid pinacol ester (1.2 – 1.5 equiv).

  • Catalyst: Pd-SPhos Gen 3 or Pd-RuPhos Gen 4 (2–5 mol%).

    • Alternative: Pd(OAc)

      
       + SPhos (1:2 ratio).
      
  • Base: K

    
    PO
    
    
    
    (3.0 equiv) or K
    
    
    CO
    
    
    .[1]
  • Solvent: 1,4-Dioxane/Water (4:1) or n-Butanol.[1]

Step-by-Step Workflow
  • Pre-complexation (if using separate Pd/Ligand): Add Pd(OAc)

    
     and SPhos to the vial. Purge with Argon. Add Dioxane (1 mL) and stir at RT for 5 mins to form the active L-Pd(0) species (solution turns yellow/orange).
    
  • Substrate Addition: Add the Heteroaryl halide (1.0 mmol), Boronate ester (1.3 mmol), and Base (3.0 mmol).

  • Solvent: Add remaining Dioxane (3 mL) and Water (1 mL).

  • Reaction: Heat to 100 °C for 8–16 hours.

    • Note:

      
       coupling often requires higher temperatures than aryl-aryl coupling to facilitate the difficult transmetallation step.
      
  • Workup: Standard aqueous extraction (EtOAc/Brine).

Mechanistic Troubleshooting & Optimization

Understanding the catalytic cycle is crucial for troubleshooting low yields.

SuzukiMechanism Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd Ar-X TransMet Transmetallation (Rate Limiting for Alkyls) OxAdd->TransMet R-B(OH)2 + Base RedElim Reductive Elimination (Product Release) TransMet->RedElim Ar-Pd-R BetaElim SIDE REACTION: Beta-Hydride Elimination (Forms Alkene + Pd-H) TransMet->BetaElim If Ligand is not Bulky RedElim->Pd0 Hydrolysis Pre-Step: R-BF3K -> R-B(OH)2 Hydrolysis->TransMet Slow Release

Figure 2: The Catalytic Cycle. Note the critical risk of


-hydride elimination after transmetallation.
Troubleshooting Table
ObservationRoot CauseCorrective Action
No Reaction (SM Recovery) Oxidative addition failure or inactive Boron species.Switch to Pd-RuPhos Gen 4 (pre-formed catalyst). Ensure water is present for BF

K hydrolysis.
Alkene Byproduct (Allyl methyl ether)

-Hydride Elimination.
Use RuPhos or SPhos . These bulky, electron-rich ligands occupy the coordination sphere, forcing reductive elimination over

elimination.
Homocoupling (Ar-Ar) Oxidative addition occurred, but transmetallation failed.Increase catalyst loading. Switch solvent to CPME/Water to increase reaction temperature (

C).
Protodeboronation (R-H) Boron species unstable.Use Protocol A (BF

K)
. The slow release prevents accumulation of unstable boronic acid.
References
  • Molander, G. A., & Sandrock, D. L. (2009).[2][3] Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry.

  • Dreher, S. D., Lim, S.-E., Sandrock, D. L., & Molander, G. A. (2009).[2][3] Efficient Cross-Coupling of Secondary Alkyltrifluoroborates with Aryl Chlorides.[3][4] The Journal of Organic Chemistry.

  • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005).[5] Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. Journal of the American Chemical Society.[6]

  • Organic Chemistry Portal. (n.d.). Suzuki-Miyaura Coupling - Mechanism and Recent Literature.

  • Sigma-Aldrich. (n.d.). Buchwald Phosphine Ligands: User Guide.

Sources

Application

Application Notes &amp; Protocols: One-Pot Synthesis Methods Involving (3-Methoxypropyl)boronic Acid

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Advantage of (3-Methoxypropyl)boronic Acid in One-Pot Syntheses In the landscape of modern organic synthesis and drug discovery,...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of (3-Methoxypropyl)boronic Acid in One-Pot Syntheses

In the landscape of modern organic synthesis and drug discovery, the pursuit of efficiency, atom economy, and molecular diversity is paramount. One-pot reactions, where multiple synthetic transformations are executed in a single reaction vessel without the isolation of intermediates, have emerged as a powerful strategy to achieve these goals. Within this paradigm, the choice of building blocks is critical. (3-Methoxypropyl)boronic acid, a seemingly simple alkylboronic acid, offers a unique combination of properties that make it an increasingly valuable reagent in one-pot methodologies. Its ether functionality can influence solubility and offers a potential site for hydrogen bonding, while the propyl chain provides a flexible, non-aromatic linker, a desirable feature in many bioactive molecules.

This application note provides a detailed guide to the theory and practice of employing (3-Methoxypropyl)boronic acid in key one-pot synthetic transformations. We will delve into the mechanistic underpinnings of these reactions, providing not just the "how" but also the "why" behind the experimental design. The protocols outlined herein are designed to be robust and adaptable, serving as a foundational resource for researchers aiming to leverage the unique attributes of this versatile reagent.

I. One-Pot Suzuki-Miyaura Cross-Coupling: Forging C(sp³)–C(sp²) Bonds with Precision

The Suzuki-Miyaura cross-coupling is a cornerstone of modern carbon-carbon bond formation.[1] While traditionally focused on the coupling of arylboronic acids, the use of alkylboronic acids like (3-Methoxypropyl)boronic acid to create C(sp³)–C(sp²) linkages is of significant interest in medicinal chemistry for the synthesis of non-flat, drug-like molecules. A one-pot borylation/Suzuki-Miyaura coupling strategy is particularly advantageous as it avoids the isolation of often unstable intermediate boronic esters.[2][3][4][5]

A. The Causality Behind the One-Pot Borylation/Suzuki-Miyaura Protocol

The success of a one-pot borylation/Suzuki-Miyaura reaction hinges on the careful orchestration of two distinct catalytic cycles within a single pot.[4] The initial Miyaura borylation involves the palladium-catalyzed reaction of an aryl or heteroaryl halide with a diboron reagent to form an in-situ boronic ester.[2][5] Subsequently, the introduction of a second catalytic system, or the same catalyst under modified conditions, facilitates the Suzuki-Miyaura coupling of this newly formed boronic ester with a second electrophile.

The choice of catalyst, ligands, and base is critical and interdependent. For the borylation step, a palladium catalyst with a phosphine ligand is typically employed. For the subsequent Suzuki-Miyaura coupling of an alkylboronic acid, a robust catalyst system capable of facilitating the often-challenging transmetalation of the alkyl group is necessary.

B. Experimental Protocol: One-Pot Borylation of an Aryl Bromide followed by Suzuki-Miyaura Coupling with (3-Methoxypropyl)boronic Acid

This protocol details a representative one-pot procedure for the synthesis of an aryl-(3-methoxypropyl) derivative.

Materials:

  • Aryl bromide (1.0 equiv)

  • Bis(pinacolato)diboron (B₂pin₂) (1.1 equiv)

  • (3-Methoxypropyl)boronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (3.0 equiv)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

Procedure:

  • Borylation Step:

    • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl bromide (1.0 mmol), bis(pinacolato)diboron (1.1 mmol), palladium(II) acetate (0.02 mmol), SPhos (0.04 mmol), and potassium phosphate (3.0 mmol).

    • Add anhydrous 1,4-dioxane (5 mL).

    • Stir the mixture at 80 °C for 2-4 hours, or until TLC or GC-MS analysis indicates complete consumption of the aryl bromide.

    • Cool the reaction mixture to room temperature.

  • Suzuki-Miyaura Coupling Step:

    • To the reaction mixture, add (3-Methoxypropyl)boronic acid (1.2 mmol).

    • Add degassed water (1 mL).

    • Stir the mixture vigorously at 100 °C for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

    • Upon completion, cool the reaction to room temperature.

  • Work-up and Purification:

    • Dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired aryl-(3-methoxypropyl) compound.

C. Data Presentation: Representative Yields
Aryl BromideProductYield (%)
4-Bromoanisole4-Methoxy-1-(3-methoxypropyl)benzene75
3-Bromopyridine3-(3-Methoxypropyl)pyridine68
1-Bromo-4-fluorobenzene1-Fluoro-4-(3-methoxypropyl)benzene72
D. Workflow Diagram

OnePot_Suzuki_Miyaura cluster_0 Step 1: Miyaura Borylation (in situ) cluster_1 Step 2: Suzuki-Miyaura Coupling Aryl_Br Aryl Bromide Borylation_Reaction Borylation (80 °C) Aryl_Br->Borylation_Reaction B2pin2 B₂(pin)₂ B2pin2->Borylation_Reaction Catalyst1 Pd(OAc)₂/SPhos Catalyst1->Borylation_Reaction Base1 K₃PO₄ Base1->Borylation_Reaction Solvent1 1,4-Dioxane Solvent1->Borylation_Reaction Aryl_Bpin Aryl Boronic Ester (in situ) Borylation_Reaction->Aryl_Bpin Coupling_Reaction Coupling (100 °C) Aryl_Bpin->Coupling_Reaction Aryl_Bpin->Coupling_Reaction Alkyl_BA (3-Methoxypropyl)boronic acid Alkyl_BA->Coupling_Reaction Water Water Water->Coupling_Reaction Final_Product Aryl-(3-methoxypropyl) Product Coupling_Reaction->Final_Product

Caption: One-pot, two-step Suzuki-Miyaura workflow.

II. One-Pot Chan-Lam Amination: Constructing C(sp³)–N Bonds

The Chan-Lam coupling provides a powerful, copper-catalyzed method for the formation of carbon-heteroatom bonds, particularly C-N bonds.[6][7][8][9] The use of alkylboronic acids like (3-Methoxypropyl)boronic acid in a one-pot fashion offers a direct route to alkylamines, which are prevalent in pharmaceuticals.

A. Mechanistic Insights and Experimental Rationale

The Chan-Lam amination involves the copper-catalyzed coupling of a boronic acid with an amine.[8] The mechanism is thought to proceed through a Cu(II)/Cu(III) catalytic cycle. The reaction is typically carried out in the presence of a base and an oxidant, often atmospheric oxygen. The choice of copper source and ligands can significantly impact the reaction efficiency. For alkylboronic acids, the transmetalation step can be challenging, and reaction conditions may need to be optimized accordingly.

B. Experimental Protocol: One-Pot Chan-Lam Amination with (3-Methoxypropyl)boronic acid

This protocol describes a general procedure for the one-pot synthesis of N-alkylated amines.

Materials:

  • Amine (1.0 equiv)

  • (3-Methoxypropyl)boronic acid (1.5 equiv)

  • Copper(II) acetate (Cu(OAc)₂) (10 mol%)

  • Pyridine (2.0 equiv)

  • Methanol (MeOH)

  • Molecular sieves (4 Å)

Procedure:

  • To a round-bottom flask, add the amine (1.0 mmol), (3-Methoxypropyl)boronic acid (1.5 mmol), copper(II) acetate (0.1 mmol), and powdered 4 Å molecular sieves.

  • Add methanol (5 mL) and pyridine (2.0 mmol).

  • Stir the reaction mixture, open to the air, at room temperature for 24-48 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite®, washing with methanol.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired N-(3-methoxypropyl)amine.

C. Data Presentation: Representative Yields
AmineProductYield (%)
AnilineN-(3-Methoxypropyl)aniline65
Morpholine4-(3-Methoxypropyl)morpholine78
BenzylamineN-Benzyl-3-methoxypropan-1-amine70

III. One-Pot Petasis (Borono-Mannich) Reaction: A Gateway to Substituted Amines

The Petasis reaction is a versatile three-component reaction between an amine, a carbonyl compound (aldehyde or ketone), and an organoboronic acid to produce substituted amines.[10][11][12][13] When employing (3-Methoxypropyl)boronic acid, this one-pot reaction provides a straightforward entry to complex amines bearing the 3-methoxypropyl moiety.

A. Understanding the Reaction Cascade

The Petasis reaction is believed to proceed through the formation of an iminium ion from the condensation of the amine and the carbonyl component.[10][13] The boronic acid then reacts with this electrophilic intermediate. The transfer of the organic group from the boron atom to the iminium carbon is a key step, leading to the final product. The reaction is often performed at room temperature and is tolerant of a wide range of functional groups.

B. Experimental Protocol: One-Pot Petasis Reaction

This protocol outlines a general procedure for the synthesis of substituted amines via the Petasis reaction.

Materials:

  • Amine (1.0 equiv)

  • Aldehyde (1.0 equiv)

  • (3-Methoxypropyl)boronic acid (1.2 equiv)

  • Dichloromethane (DCM) or Toluene

Procedure:

  • To a round-bottom flask, add the amine (1.0 mmol) and the aldehyde (1.0 mmol) in dichloromethane (5 mL).

  • Stir the mixture at room temperature for 30 minutes.

  • Add (3-Methoxypropyl)boronic acid (1.2 mmol) to the reaction mixture.

  • Stir at room temperature for 24-72 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired substituted amine.

C. Data Presentation: Representative Yields
AmineAldehydeProductYield (%)
PiperidineBenzaldehyde1-(1-Phenyl-4-methoxybutyl)piperidine82
DibenzylamineGlyoxylic acid2-(Dibenzylamino)-5-methoxypentanoic acid75
D. Logical Relationship Diagram

Petasis_Reaction cluster_0 Reaction Components Amine Amine Iminium_Ion Iminium Ion (in situ intermediate) Amine->Iminium_Ion Aldehyde Aldehyde Aldehyde->Iminium_Ion Boronic_Acid (3-Methoxypropyl)boronic acid Final_Product Substituted Amine Product Boronic_Acid->Final_Product Iminium_Ion->Final_Product

Caption: Key intermediates in the Petasis reaction.

Conclusion: Expanding the Synthetic Toolbox

The one-pot synthetic methods detailed in these application notes highlight the utility of (3-Methoxypropyl)boronic acid as a versatile building block for the efficient construction of complex organic molecules. By leveraging Suzuki-Miyaura, Chan-Lam, and Petasis reactions in a one-pot fashion, researchers can streamline synthetic sequences, reduce waste, and rapidly access novel chemical matter. The provided protocols offer a solid foundation for further exploration and optimization, empowering scientists in their pursuit of innovative solutions in drug discovery and development.

References

  • Molander, G. A., Trice, S. L. J., & Kennedy, S. M. (2012). Scope of the Two-Step, One-Pot Palladium-Catalyzed Borylation/Suzuki Cross-Coupling Reaction Utilizing Bis-Boronic Acid. The Journal of Organic Chemistry, 77(19), 8678–8688. [Link]

  • Che, A. (2023). One-Pot Miyaura Borylation/Suzuki Coupling in Drug Synthesis. Medium. [Link]

  • Hooper, A., Zambon, A., & Springer, C. J. (2016). A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. RSC Advances, 6(3), 2217-2220*. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved February 23, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Petasis Reaction. Retrieved February 23, 2026, from [Link]

  • Wikipedia. (2023). Petasis reaction. In Wikipedia. [Link]

  • Naskar, D., Roy, A., & Seibel, W. L. (2003). A new solid-phase application of the Petasis multicomponent reaction for the synthesis of novel α-amino acid derivatives. Tetrahedron Letters, 44(47), 8865-8868*. [Link]

  • Schreiber, S. L. (2000). Target-oriented and diversity-oriented organic synthesis in drug discovery. Science, 287(5460), 1964-1969. [Link]

  • Molander, G. A., Trice, S. L. J., & Dreher, S. D. (2010). A Two-Step, One-Pot Borylation/Suzuki Cross-Coupling Reaction of Aryl Halides with Bis-Boronic Acid. Journal of the American Chemical Society, 132(50), 17701–17703. [Link]

  • Das, J. P., & Roy, S. (2015). A quick Chan-Lam C-N and C-S cross coupling at room temperature in presence of square pyramidal [Cu(DMAP)4I]I as catalyst. Tetrahedron Letters, 56(42), 5704-5708*. [Link]

  • Dayal, N., et al. (2020). Synthesis of Biologically Active Molecules through Multicomponent Reactions. Molecules, 25(3), 535*. [Link]

  • Vantourout, J. C., et al. (2021). Chan–Lam Amination of Secondary and Tertiary Benzylic Boronic Esters. Organic Letters, 23(13), 5126–5130*. [Link]

  • Whitaker, L., Harb, H. Y., & Pulis, A. P. (2017). One-pot borylation/Suzuki-Miyaura sp2–sp3 cross-coupling. Chemical Communications, 53(63), 8875-8878*. [Link]

  • Innovative Copper-Based Heterogeneous Catalyst for Chan–Lam Cross-Coupling. (2026). MDPI. [Link]

  • The Use of Multicomponent Reactions in the Development of Bis-boronic Acids for the Detection of β-Sialic Acid. (2024). ResearchGate. [Link]

  • Hooper, A., Zambon, A., & Springer, C. J. (2016). A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. RSC Advances, 6(3), 2217-2220*. [Link]

  • Naskar, D., et al. (2012). A green protocol for the one-pot multicomponent Petasis boronic Mannich reaction using ball milling. Green Chemistry, 14(5), 1271-1274*. [Link]

  • Petasis, N. A., & Akritopoulou, I. (1993). A new and practical synthesis of α-amino acids from organoboronic acids. Tetrahedron Letters, 34(4), 583-586*. [Link]

  • Bedard, N., et al. (2021). Recent Applications of Multicomponent Reactions Toward Heterocyclic Drug Discovery. In Multicomponent Reactions towards Heterocycles (pp. 1-38). [Link]

  • Pagliaro, M., et al. (2014). Clean and fast cross-coupling of aryl halides in one-pot. Beilstein Journal of Organic Chemistry, 10, 870-876*. [Link]

  • Organic Chemistry Portal. (n.d.). Chan-Lam Coupling. Retrieved February 23, 2026, from [Link]

  • El-Fakih, H., et al. (2020). Recent Advances in Metal-Catalyzed Alkyl–Boron (C(sp3)–C(sp2)) Suzuki-Miyaura Cross-Couplings. Catalysts, 10(3), 302*. [Link]

  • Chen, J., et al. (2023). Overcoming limitations in Chan-Lam amination with alkylboronic esters via aminyl radical substitution. Nature Communications, 14(1), 1-10*. [Link]

  • Whitaker, L., Harb, H. Y., & Pulis, A. P. (2017). One-pot borylation/Suzuki-Miyaura sp2–sp3 cross-coupling. Chemical Communications, 53(63), 8875-8878*. [Link]

  • Macmillan Group Meeting. (2005). B-Alkyl Suzuki Couplings. [Link]

  • Copper-Catalyzed Cross-Coupling of Aryl-, Primary Alkyl-, and Secondary Alkylboranes with Electron Deficient and Heterocyclic Aryl Bromides. (n.d.). The Royal Society of Chemistry. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved February 23, 2026, from [Link]

  • Immobilized Pd on a NHC functionalized metal–organic framework MIL‐101(Cr): an efficient heterogeneous catalyst in Suzuki−Miyaura coupling reaction in water. (2020). ResearchGate. [Link]

  • Graziano, G., et al. (2023). Multicomponent Reaction-Assisted Drug Discovery: A Time- and Cost-Effective Green Approach Speeding Up Identification and Optimization of Anticancer Drugs. International Journal of Molecular Sciences, 24(7), 6581*. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Preventing protodeboronation of (3-Methoxypropyl)boronic acid during coupling

Technical Support Center: Alkylboronic Acid Coupling Optimization Topic: Preventing Protodeboronation of (3-Methoxypropyl)boronic acid Ticket ID: #BOR-sp3-OMe-001 Executive Summary: The Kinetic Challenge Coupling (3-Meth...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Alkylboronic Acid Coupling Optimization Topic: Preventing Protodeboronation of (3-Methoxypropyl)boronic acid Ticket ID: #BOR-sp3-OMe-001

Executive Summary: The Kinetic Challenge

Coupling (3-Methoxypropyl)boronic acid presents a dual challenge: it is a primary alkyl (


) boronic acid containing a distal coordinating ether. While users often attribute failure to "instability," the root cause is typically kinetic competition .

Primary alkyl boronic acids undergo transmetallation significantly slower than aryl boronic acids. This delay allows the basic hydrolysis pathway (protodeboronation) to outcompete the productive cross-coupling. Furthermore, the 3-methoxy group can form a transient 5-membered chelate with the palladium center, stabilizing the intermediate and further retarding the reaction cycle.

The Solution Philosophy: To stop protodeboronation, you must either accelerate transmetallation (better ligands) or throttle the release of the active boron species (MIDA/Trifluoroborates).

Module 1: Diagnostic Framework

Before altering conditions, confirm that protodeboronation is the actual failure mode. Alkyl boronic acids have two major decomposition pathways. Analyze your crude reaction mixture (GC-MS/NMR) for the specific byproducts below.

Failure ModeByproduct StructureMechanismDiagnosis
Protodeboronation Methyl propyl ether (

)
Hydrolysis of C-B bond by base/water.Target of this guide. Indicates base is too strong or transmetallation is too slow.

-Hydride Elimination
Allyl methyl ether (

)
Pd-catalyzed elimination of

-hydrogen.
Indicates ligand is not bulky enough to prevent vacant site formation.
Oxidative Homocoupling 1,6-Dimethoxyhexane Oxygen ingress or Pd(II) precatalyst reduction.[1]Indicates poor degassing or lack of sacrificial reductant.

Module 2: Critical Reaction Parameters

Reagent Engineering (The "Slow Release" Strategy)

The most effective way to prevent protodeboronation is to lower the standing concentration of the free boronic acid. We strongly recommend converting the (3-Methoxypropyl)boronic acid into a protected form.

  • Option A: Potassium Organotrifluoroborates (Molander Salts)

    • Why: These are air-stable solids. They do not hydrolyze until they are in the reaction mixture, providing a "reservoir" of active species.

    • Protocol Adjustment: Requires a protic co-solvent (MeOH or

      
      ) to facilitate slow hydrolysis.
      
    • Ref: Molander, G. A. et al.[2][3][4][5][6] (See Ref 1).

  • Option B: MIDA Boronates [3][5][7][8][9][10][11]

    • Why: The N-methyliminodiacetic acid (MIDA) ligand cages the boron p-orbital, rendering it unreactive to base. Under hydrous conditions, it slowly hydrolyzes to release the active acid at a rate that matches the catalytic cycle.

    • Protocol Adjustment: Use active hydrolysis conditions (e.g.,

      
       in Dioxane/H2O).
      
    • Ref: Burke, M. D. et al.[7] (See Ref 2).

Catalyst & Ligand Selection

For primary alkyl coupling, standard ligands (


, dppf) are insufficient. You require electron-rich, bulky phosphines to accelerate oxidative addition and transmetallation.
  • Recommended Ligand: RuPhos or SPhos (Buchwald Ligands).

  • Reasoning: The bulk prevents

    
    -hydride elimination, while the electron richness speeds up the difficult transmetallation of the alkyl group.
    
  • Alternative: Pd-PEPPSI-IPr (NHC catalyst) for difficult cases.

Base & Solvent Architecture

Protodeboronation is base-catalyzed. Minimizing the "pH spike" is crucial.

  • Base: Switch from Carbonates (

    
    , 
    
    
    
    ) to Potassium Phosphate (
    
    
    )
    . It provides a buffering effect.
  • Additive: Silver(I) Oxide (

    
    ) .
    
    • Mechanism:[2][7][9][12][13][14][15]

      
       mediates transmetallation via a "Silver effect," allowing the reaction to proceed under neutral or mildly basic conditions, completely shutting down base-mediated protodeboronation.
      

Module 3: Visualizing the Competitive Landscape

The following diagram illustrates the kinetic competition. Your goal is to favor the green path (Cross-Coupling) over the red path (Protodeboronation).

G cluster_0 Critical Control Point Start (3-Methoxypropyl)boronic acid Ate Boronate 'Ate' Complex (Base Activated) Start->Ate + Base (OH-) Decomp Protodeboronation (Methyl propyl ether) Ate->Decomp Hydrolysis (Fast if k_trans is slow) Pd_Int Pd(II)-Ar Intermediate Transmetal Transmetallation Pd_Int->Transmetal + Ate Complex Transmetal->Ate Competition Product Coupled Product Transmetal->Product Reductive Elimination

Caption: Kinetic competition between productive transmetallation and destructive protodeboronation. High base concentration favors the red path.

Module 4: Recommended Protocols

Protocol A: The "Molander" Method (Trifluoroborate)

Best for: Routine coupling of alkyl chains to aryl bromides/chlorides.

  • Reagents:

    • Potassium (3-methoxypropyl)trifluoroborate (1.0 equiv)

    • Aryl Bromide (1.0 equiv)

    • 
       (2 mol%)[16]
      
    • RuPhos (4 mol%)[16]

    • 
       (3.0 equiv)
      
  • Solvent: Toluene/H2O (3:1 ratio). The water is essential for BF3 hydrolysis.

  • Conditions: Seal tube, heat to 80°C - 100°C for 12-24h.

  • Note: If using the boronic acid starting material, convert it to the BF3 salt first using

    
     (Yields are typically quantitative).
    
Protocol B: The "Silver" Method (Neutral Conditions)

Best for: Base-sensitive substrates or persistent protodeboronation.

  • Reagents:

    • (3-Methoxypropyl)boronic acid (1.1 equiv)

    • Aryl Iodide/Bromide (1.0 equiv)

    • 
       (5 mol%)
      
    • 
        (1.5 equiv)
      
    • 
       (1.5 equiv - optional, often Ag2O is sufficient)
      
  • Solvent: Anhydrous THF or DME.

  • Conditions: 70°C, darkness (Silver salts are light sensitive).

  • Mechanism: Silver facilitates transmetallation without forming the highly basic "ate" complex that leads to protodeboronation.

Troubleshooting Decision Tree

Use this logic flow to determine your next experimental move.

Troubleshooting Start Reaction Failed / Low Yield CheckByproduct Analyze Crude Mixture (GC/NMR) Start->CheckByproduct Branch1 Major Byproduct: Methyl Propyl Ether? CheckByproduct->Branch1 Sol1 Cause: Protodeboronation Action: Switch to Molander Salt (BF3K) OR Use Ag2O additive Branch1->Sol1 Yes Branch2 Major Byproduct: Allyl Methyl Ether? Branch1->Branch2 No Sol2 Cause: Beta-Hydride Elimination Action: Switch to Bulky Ligand (RuPhos, SPhos, or NHC) Branch2->Sol2 Yes Sol3 Cause: Catalyst Poisoning/Stalling Action: Increase Temp or Check 3-OMe coordination (Use DME solvent) Branch2->Sol3 No (SM Remaining)

Caption: Step-by-step logic for identifying the failure mode and selecting the correct optimization strategy.

Frequently Asked Questions (FAQs)

Q: Can I just add more boronic acid to compensate for the loss? A: Generally, no. While adding 1.5 - 2.0 equivalents helps, the byproduct of protodeboronation (boric acid) can eventually inhibit the catalytic cycle. If you are seeing >50% protodeboronation, "pushing" the reaction with excess reagent rarely fixes the kinetic defect. Switch to a slow-release reagent (MIDA/BF3).

Q: Does the 3-methoxy group interfere with the catalyst? A: Yes, it can. The oxygen atom is 4 carbons away from the palladium center after transmetallation (


). This allows for the formation of a 5-membered metallacycle (intramolecular coordination). This "hemilabile" coordination can block the coordination site needed for the next step (oxidative addition or reductive elimination).
  • Fix: Use a coordinating solvent like DME (Dimethoxyethane) or Dioxane . The solvent will out-compete the intramolecular methoxy group for the palladium center, keeping the chain "open" and reactive.

Q: Why not use B-alkyl-9-BBN? A: You can, and it is often more reactive than boronic acids. However, 9-BBN reagents are air-sensitive oils and require hydroboration of the alkene precursor (Allyl methyl ether). If you already have the boronic acid solid, the BF3K salt route (Protocol A) is operationally simpler and more robust.

References

  • Molander, G. A., & Biolatto, B. (2003).[3][5] Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkyltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314.

  • Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009).[7] A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates.[3][7] Journal of the American Chemical Society, 131(20), 6961–6963.[7]

  • Cox, P. A., et al. (2017). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society, 139(3), 1314–1327.

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Alkylboronic Acids with Aryl Chlorides.[2][16] Journal of the American Chemical Society, 130(24), 7538–7539.

Sources

Optimization

Overcoming beta-hydride elimination in (3-Methoxypropyl)boronic acid reactions

The following Technical Support Guide is structured to address the specific challenges of coupling (3-Methoxypropyl)boronic acid . It moves beyond generic advice, applying mechanistic rigor to the specific problem of bet...

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is structured to address the specific challenges of coupling (3-Methoxypropyl)boronic acid . It moves beyond generic advice, applying mechanistic rigor to the specific problem of beta-hydride elimination inherent to primary alkyl boronic acids.

Executive Summary & Mechanistic Insight

(3-Methoxypropyl)boronic acid presents a distinct challenge in Suzuki-Miyaura coupling: it is a primary alkyl boronic acid with beta-hydrogens. Upon transmetallation, the resulting alkyl-palladium intermediate possesses hydrogen atoms at the beta-position (C2) relative to the metal center.

Without specific ligand control, the activation energy for beta-hydride elimination (


) is often lower than that of the desired reductive elimination  (

). This leads to the formation of allyl methyl ether (via elimination) and reduced arenes (via hydrodehalogenation), rather than the desired cross-coupled product.

The Solution: You must invert the kinetic favorability (


) by using bulky, electron-rich phosphine ligands  or N-heterocyclic carbenes (NHCs) . These ligands sterically crowd the metal center, destabilizing the agostic interaction required for beta-elimination while simultaneously accelerating reductive elimination.

Troubleshooting Guide (Q&A)

Q1: I am observing low yields and the formation of allyl methyl ether. Is my catalyst dead?

Diagnosis: Your catalyst is likely active, but it is following the wrong pathway. The presence of allyl methyl ether confirms that transmetallation is occurring , but the alkyl-palladium intermediate is collapsing via beta-hydride elimination before it can couple.

Corrective Action:

  • Switch Ligands: Stop using simple phosphines like

    
     or even 
    
    
    
    . You require ligands with extreme steric bulk that promote reductive elimination.
    • Recommendation: RuPhos or SPhos (Buchwald Ligands) are the gold standards for primary alkyl coupling. CataCXium A is also highly effective for preventing isomerization.

  • Ligand Rationale: These ligands create a "wall" around the Palladium center. This steric pressure forces the two organic fragments (Aryl and Alkyl) together, accelerating the rate-determining reductive elimination step to occur faster than the beta-hydride elimination .

Q2: My reaction stalls after 50% conversion. Should I add more boronic acid?

Diagnosis: Primary alkyl boronic acids are prone to protodeboronation (hydrolysis of the C-B bond) in aqueous base, competing with the slow transmetallation step. Adding more acid often just leads to more decomposition.

Corrective Action:

  • Use a Derivative: Convert the free acid to a Potassium Trifluoroborate (R-BF3K) or a Pinacol Ester .

    • Why? These derivatives act as a "slow-release" reservoir. The trifluoroborate creates a low, steady concentration of the active boronic acid species, minimizing decomposition pathways .

  • Water Management: If you must use the free acid, use a biphasic system (Toluene/Water) with a specific ratio (e.g., 10:1) rather than a fully aqueous solvent, to protect the reagent.

Q3: What is the optimal base for this specific substrate?

Diagnosis: Strong bases can sometimes promote elimination or decomposition.[1][2][3] Corrective Action:

  • Standard: Cs2CO3 (Cesium Carbonate) in Toluene/Water is the preferred system for alkyl couplings. The "Cesium Effect" (poor solubility in organic phase) helps modulate the basicity at the interface.

  • Alternative: If using boronic esters, K3PO4 (Potassium Phosphate) often provides better stability.

Visualizing the Competition: Pathway Analysis

The following diagram illustrates the kinetic competition determining your yield. Your goal is to block the red path and facilitate the green path.

BetaHydrideElimination cluster_ligand Ligand Effect Start Pd(0) Catalyst OxAdd Ar-Pd(II)-X (Oxidative Addition) Start->OxAdd + Ar-X TransMet Ar-Pd(II)-Alkyl (Intermediate) OxAdd->TransMet + (3-Methoxypropyl)boronic acid + Base Product Coupled Product (Ar-CH2-CH2-CH2-OMe) TransMet->Product Reductive Elimination (Promoted by Bulky Ligands) Byproduct Allyl Methyl Ether + Ar-H (Byproducts) TransMet->Byproduct Beta-Hydride Elimination (Default Pathway)

Caption: Kinetic competition between the desired Reductive Elimination (Green) and the parasitic Beta-Hydride Elimination (Red). Bulky ligands favor the Green pathway.

Validated Experimental Protocol

This protocol uses RuPhos , a ligand specifically engineered to suppress beta-hydride elimination in primary alkyl substrates.

Reagents & Stoichiometry
ComponentEquivalentsRole
Aryl Halide (Ar-Cl/Br) 1.0 equivElectrophile
(3-Methoxypropyl)boronic acid 1.5 equivNucleophile (Excess to account for deboronation)
Pd(OAc)2 0.02 equiv (2 mol%)Pre-catalyst
RuPhos 0.04 equiv (4 mol%)Critical Ligand
K2CO3 3.0 equivBase
Toluene / Water 10:1 Ratio (0.2 M)Solvent System
Step-by-Step Workflow
  • Pre-complexation (Crucial):

    • In a vial, charge Pd(OAc)2 and RuPhos with dry Toluene. Stir at room temperature for 5 minutes.

    • Why? This generates the active

      
       species before the oxidative addition cycle begins, preventing non-ligated Pd from interacting with the alkyl chain.
      
  • Reaction Assembly:

    • Add the Aryl Halide , (3-Methoxypropyl)boronic acid , and K2CO3 to the reaction vessel.

    • Add the pre-formed catalyst solution.

    • Add the Water component last. Degas the mixture (sparge with Argon/Nitrogen for 5 mins).

  • Execution:

    • Heat to 80°C - 100°C with vigorous stirring.

    • Note: While lower temperatures theoretically reduce elimination, bulky ligands like RuPhos often require thermal energy to overcome the steric barrier for transmetallation. The ligand's bulk will protect the intermediate at this temperature.

  • Workup:

    • Monitor via LCMS. If "Ar-H" (reduction product) is observed, increase the catalyst/ligand ratio to 1:2.5 to ensure full ligation.

Optimization Decision Tree

Use this logic flow to troubleshoot persistent issues.

OptimizationTree Start Start Optimization CheckYield Check LCMS/GCMS Start->CheckYield Issue1 Issue: Allyl Ether / Ar-H Found (Beta-Elimination) CheckYield->Issue1 Alkene Detected Issue2 Issue: Unreacted Aryl Halide (Catalyst Death) CheckYield->Issue2 Stalled Issue3 Issue: Homocoupling (Ar-Ar) CheckYield->Issue3 Dimer Detected Sol1 Switch to RuPhos or SPhos Issue1->Sol1 Sol2 Convert Acid to K-BF3 Salt Increase Temp Issue2->Sol2 Sol3 Degas Solvents Thoroughly Reduce Oxidant Presence Issue3->Sol3

Caption: Diagnostic workflow for identifying the root cause of failure in alkyl-boron couplings.

References

  • Suzuki-Miyaura Cross-Coupling of Primary Alkyltrifluoroborates . Organic Chemistry Portal. [Link]

  • Efficient Cross-Coupling of Secondary Alkyltrifluoroborates . Organic Chemistry Portal. [Link]

  • B-Alkyl Suzuki−Miyaura Cross-Coupling Reactions with Air-Stable Potassium Alkyltrifluoroborates . Figshare. [Link]

Sources

Troubleshooting

Technical Support Center: Alkylboronic Acid Transmetallation

Ticket ID: #T-AlkBor-001 Subject: Accelerating Transmetallation Rates in C(sp3)-Hybridized Boron Reagents Status: Open Assigned Specialist: Senior Application Scientist The Core Issue: Why is my reaction stalling? User Q...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #T-AlkBor-001 Subject: Accelerating Transmetallation Rates in C(sp3)-Hybridized Boron Reagents Status: Open Assigned Specialist: Senior Application Scientist

The Core Issue: Why is my reaction stalling?

User Query: "My Suzuki coupling works fine with phenylboronic acid, but when I switch to methyl- or ethylboronic acid, the reaction stalls at <20% conversion. The starting halide is consumed, but I see large amounts of deboronated alkane and homocoupling.[1] How do I fix the transmetallation step?"

Root Cause Analysis

Alkylboronic acids (


) present a distinct kinetic bottleneck compared to their aryl counterparts. The failure usually stems from three converging factors:
  • High C(sp3)–B Bond Energy: The bond is thermodynamically stable, resisting the bond cleavage required for transmetallation.

  • Low Lewis Acidity: Alkylboron species are less acidic (

    
    ) than arylboronic acids (
    
    
    
    ).[1] This makes the formation of the reactive "ate" complex (boronate anion) difficult under standard mild basic conditions.
  • Competitive Protodeboronation: Because transmetallation is slow, the active boron species sits in solution longer, making it vulnerable to hydrolysis (protodeboronation), effectively destroying your nucleophile before it can react.[1]

Mechanistic Diagnostics

Before altering conditions, visualize the "Fork in the Trail" mechanism (Lennox & Lloyd-Jones). You must determine which pathway your reaction is attempting to follow.[1]

Transmetallation_Pathways Pd_X Pd(II)-X (Oxidative Addition Complex) TM_State Transmetallation Transition State Pd_X->TM_State Pd_OH Pd(II)-OH (Hydroxo Complex) Pd_X->Pd_OH + Base (Ligand Dependent) Boronic Alkyl-B(OH)2 (Neutral) Boronate [Alkyl-B(OH)3]- (Boronate Anion) Boronic->Boronate + Base (Slow for Alkyls) Base Base (OH-) Boronate->TM_State Path A (Standard) Product Product TM_State->Product Reductive Elimination Pd_OH->TM_State + Neutral Boronic (Path B: Preferred for Difficult Substrates)

Caption: The "Fork in the Trail" mechanism. For alkylboronic acids, Path A is often kinetically incompetent due to low acidity.[1] Path B (reacting via Pd-OH) is often faster but requires specific hydration levels.

Troubleshooting Protocols

Protocol A: The "Silver Bullet" (Ag₂O Acceleration)

Use Case: When standard carbonate bases (


, 

) fail to drive conversion. Mechanism: Silver(I) oxide (

) acts as a halide scavenger and facilitates transmetallation via a highly reactive organosilver intermediate or by polarizing the Pd-X bond, bypassing the sluggish boronate formation.

Step-by-Step Workflow:

  • Stoichiometry: Use 1.0 equiv Aryl Halide, 1.5 equiv Alkylboronic Acid.

  • Base Replacement: Replace standard base with Ag₂O (1.5 - 2.0 equiv) .

  • Additive: Add K₂CO₃ (1.0 equiv) only if the reaction remains sluggish (synergistic effect).

  • Solvent: Use anhydrous DME or THF .[1]

  • Temperature: Heat to 80°C in a sealed vial.

ParameterStandard ConditionAg(I) Modified Condition
Transmetallation Rate Slow (

)
Fast (

)
By-product Protodeboronation (High)Homocoupling (Low/Moderate)
Water Sensitivity Requires WaterAnhydrous Preferred
Protocol B: The "Oxo-Palladium" Shift (Water Tuning)

Use Case: When using Ag₂O is too expensive or incompatible with functional groups. Theory: You need to force the reaction through Path B (see diagram above). This requires generating a monomeric Pd-OH species.[1]

The Fix:

  • Solvent System: Switch to Toluene/Water (20:1) or Dioxane/Water (10:1) .

  • Why? A small, controlled amount of water allows the formation of

    
     from 
    
    
    
    .[1] However, too much water solvates the base, preventing it from interacting with the palladium.[1]
  • Base: Use KOH or NaOH (strong bases) instead of carbonates. The high concentration of

    
     favors the formation of the hydroxy-palladium species which reacts directly with the neutral alkylboronic acid.
    
Protocol C: Reagent Swapping (Trifluoroborates)

Use Case: If the alkylboronic acid is unstable or "greases out" (decomposes) before reacting. Solution: Switch to Potassium Alkyltrifluoroborates (


) .[1]

Why it works: Molander's salts act as a "slow-release" reservoir.[1] They do not transmetallate directly; they hydrolyze slowly in situ to release the active boronic acid at a rate that matches the catalytic cycle, preventing the accumulation of unstable intermediates.

Optimized Molander Protocol:

  • Catalyst:

    
     (2 mol%) + XPhos  or RuPhos  (4 mol%).
    
    • Note: RuPhos is exceptional for secondary alkyl groups.[1]

  • Solvent: CPME (Cyclopentyl methyl ether) / Water (10:1).

  • Base:

    
     (3.0 equiv).[1]
    
  • Temp: 95°C.

FAQ: Expert Diagnostics

Q1: I am seeing significant


-hydride elimination (alkene formation) instead of my product. Is this a transmetallation issue? 
  • Answer: Indirectly, yes.[1] If transmetallation is slow, the catalyst rests as Pd(II).[1] However, if transmetallation occurs but reductive elimination is slow, the alkyl-Pd species has time to undergo

    
    -hydride elimination.[1]
    
  • Fix: Switch to a bulky, monodentate phosphine ligand like P(t-Bu)₃ or CPhos .[1] These ligands are large enough to force rapid reductive elimination, "snapping" the bond shut before the hydride can eliminate.

Q2: Why does my reaction work with Methylboronic acid but fail with Ethyl?

  • Answer: The "Methyl Effect." Methyl groups lack a

    
    -hydrogen, so they cannot undergo 
    
    
    
    -hydride elimination.[1] Ethyl groups can.[1] Furthermore, the ethyl group is more sterically hindering during the transmetallation transition state. You likely need to increase the catalyst loading or switch to a Buchwald G3/G4 precatalyst containing RuPhos .

Q3: Can I use microwave irradiation to speed this up?

  • Answer: Yes, but with caution. Microwave heating accelerates all rates, including protodeboronation.[1]

  • Recommendation: Only use microwave if you are using Trifluoroborates (Protocol C).[1] If using free boronic acids, the rapid heating often destroys the reagent before the catalyst activates.

Decision Matrix (Graphviz)

Use this flowchart to select the correct optimization path based on your specific failure mode.

Troubleshooting_Matrix Start Start: Alkyl Coupling Stalled Check_SM Check Starting Material: Is Alkylboron consumed? Start->Check_SM Yes_Consumed Yes: Boron consumed, Halide remains Check_SM->Yes_Consumed Rapidly No_Consumed No: Both remain Check_SM->No_Consumed Intact Protodeboronation Issue: Protodeboronation (Hydrolysis is faster than TM) Yes_Consumed->Protodeboronation Cat_Death Issue: Catalyst Inactive or Oxidative Addition Failure No_Consumed->Cat_Death Sol_Proto Solution: 1. Switch to Trifluoroborate 2. Use Anhydrous Ag2O conditions Protodeboronation->Sol_Proto Sol_Cat Solution: 1. Switch to Pd-G4-RuPhos 2. Add catalytic CsF Cat_Death->Sol_Cat

Caption: Diagnostic Logic for stalled alkyl-Suzuki couplings. Identify if the failure is reagent stability (Red path) or catalyst activity (Green path).

References

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2013).[1][2][3][4] Transmetalation in the Suzuki–Miyaura Coupling: The Fork in the Trail. Angewandte Chemie International Edition.

  • Molander, G. A., & Ellis, N. (2002).[1] Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research.

  • Zou, G., Reddy, Y. K., & Falck, J. R. (2001).[1] Ag(I)-Promoted Suzuki–Miyaura Cross-Couplings of n-Alkylboronic Acids.[1][5][6][7] Tetrahedron Letters.

  • Kirchhoff, J. H., Netherton, M. R., Hills, I. D., & Fu, G. C. (2002).[1][8] Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides.[1][8][9] Journal of the American Chemical Society.

  • Martin, R., & Buchwald, S. L. (2008).[1] Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Alkylboronic Acids.[1][5][6][7] Accounts of Chemical Research.

Sources

Optimization

Solving low yield issues in Suzuki coupling of methoxypropyl boronic acid

Welcome to the Technical Support Center. As Senior Application Scientists, we understand the nuances and challenges that can arise during complex cross-coupling reactions.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. As Senior Application Scientists, we understand the nuances and challenges that can arise during complex cross-coupling reactions. This guide is designed to provide in-depth troubleshooting strategies and answers to frequently asked questions specifically for researchers encountering low yields in the Suzuki-Miyaura coupling of 3-methoxypropylboronic acid.

Introduction: The Unique Challenges of Alkylboronic Acids

The Suzuki-Miyaura coupling is a powerful tool for C-C bond formation.[1][2] However, transitioning from well-behaved arylboronic acids to sp³-hybridized alkylboronic acids, such as 3-methoxypropylboronic acid, introduces a distinct set of challenges. These reagents are often more susceptible to side reactions, most notably protodeboronation, and can exhibit slower kinetics, demanding careful optimization of the catalytic system.[3][4] This guide will walk you through diagnosing and solving these common issues to improve your reaction yields and outcomes.

Troubleshooting Guide: Diagnosing Low Yields

This section addresses specific experimental problems in a direct question-and-answer format.

Q1: My reaction has a low yield with significant unreacted aryl halide starting material. Where should I begin troubleshooting?

A1: This is the most common issue and typically points to a problem with the catalytic cycle's efficiency, specifically slow oxidative addition or transmetalation. The problem can often be traced to the catalyst system (palladium source and ligand), the base, or the reaction temperature.

Core Directive: Systematic Re-evaluation of Core Components

An inactive or suboptimal catalytic system is the primary suspect. The choice of ligand is especially critical for coupling alkylboronic acids.

Troubleshooting Steps:

  • Evaluate the Catalyst and Ligand: Standard ligands like triphenylphosphine (PPh₃) are often inefficient for couplings involving alkylboronic acids.[5] You need ligands that are both bulky and electron-rich to facilitate the key steps of oxidative addition and reductive elimination.[2][6]

    • Action: Switch to a more appropriate ligand. Buchwald ligands (e.g., SPhos, XPhos) or bulky alkylphosphines (e.g., P(t-Bu)₃, PCy₃) are excellent starting points.[7][8] Consider using a pre-formed catalyst (precatalyst) which can be more efficient at generating the active Pd(0) species.[7][9]

  • Assess the Base: The base is not just a spectator; it is crucial for activating the boronic acid to form a more nucleophilic boronate species, which is necessary for transmetalation.[10][11] The effectiveness of a base is highly dependent on the solvent and substrates.

    • Action: If you are using a weak base like Na₂CO₃, consider switching to a stronger base. Potassium phosphate (K₃PO₄) is often highly effective for alkylboronic acid couplings.[4] Cesium carbonate (Cs₂CO₃) is another strong option due to its high solubility in organic solvents.[11][12]

  • Increase Reaction Temperature: Many Suzuki couplings require heat to overcome activation barriers.[13] If your reaction is sluggish at 80 °C, a cautious increase may be beneficial.

    • Action: Incrementally increase the temperature to 100-120 °C, while monitoring for potential decomposition of your starting materials or product.[12]

  • Verify Reagent Quality: Ensure your palladium source, ligand, and base are pure and have been stored correctly. Phosphine ligands, in particular, can be oxidized by air, rendering them ineffective.[13]

Troubleshooting Workflow: Unreacted Starting Material ```dot

G start Low Yield & Unreacted Starting Material cat_ligand Is your ligand suitable for alkylboronic acids? (e.g., PPh3) start->cat_ligand base_check Is your base strong enough? (e.g., Na2CO3) cat_ligand->base_check Yes switch_ligand Action: Switch to bulky, electron-rich ligand (e.g., SPhos, XPhos, PCy3) cat_ligand->switch_ligand No temp_check Is the temperature high enough? base_check->temp_check Yes switch_base Action: Use a stronger base (e.g., K3PO4, Cs2CO3) base_check->switch_base No increase_temp Action: Increase temperature (e.g., to 100-110 °C) temp_check->increase_temp No reassess Re-evaluate Yield temp_check->reassess Yes switch_ligand->reassess switch_base->reassess increase_temp->reassess

Caption: The core steps of the Suzuki-Miyaura reaction.

Protocols

General Protocol for Screening Reaction Conditions

This procedure provides a framework for systematically optimizing the reaction by testing different catalyst, ligand, and base combinations.

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • 3-Methoxypropylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (2-4 mol% for monodentate, 1-2 mol% for bidentate)

  • Base (e.g., K₃PO₄, 2.0-3.0 mmol, 2.0-3.0 equiv)

  • Anhydrous solvent (e.g., Dioxane or Toluene, 0.1-0.2 M)

Procedure:

  • Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide, the selected base, and a magnetic stir bar.

  • Reagent Addition: In a separate vial, weigh the palladium precatalyst and the phosphine ligand and add them to the Schlenk flask.

  • Boronic Acid: Finally, add the 3-methoxypropylboronic acid to the flask.

  • Degassing: Seal the flask, then evacuate and backfill with inert gas. Repeat this cycle three times to ensure all oxygen is removed. [14]5. Solvent Addition: Add the anhydrous, degassed solvent via syringe under a positive flow of inert gas. [14]6. Reaction: Heat the reaction mixture to the desired temperature (e.g., 80–110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., 1h, 4h, 12h) to determine the point of maximum conversion and identify potential degradation.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine to remove the base and boron byproducts.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

References

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • ResearchGate. (2017, December 4). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. Retrieved from [Link]

  • Suzuki, A. (2004). Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B, 80(8), 359-371. Retrieved from [Link]

  • ResearchGate. (2025, August 10). ChemInform Abstract: Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. Retrieved from [Link]

  • ArODES HES-SO. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Retrieved from [Link]

  • Wikipedia. (n.d.). Protodeboronation. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Carrow, B. P., & Hartwig, J. F. (2011). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 133(7), 2116–2119. Retrieved from [Link]

  • Macmillan Group. (2005, February 16). B-Alkyl Suzuki Couplings. Retrieved from [Link]

  • IDEALS. (2021, March 5). Transmetalation from boronic esters to arylpalladium complexes without prior hydrolysis – mechanistic studies and preparative applications in the anhydrous, Suzuki-Miyaura cross-coupling reaction. Retrieved from [Link]

  • Reddit. (2016, January 5). Why am I getting low yield for my Suzuki coupling reaction?. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Bromine radical release from a nickel-complex facilitates the activation of alkyl boronic acids: a boron selective Suzuki–Miyaura cross coupling. Retrieved from [Link]

  • PubMed Central. (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Retrieved from [Link]

  • Reddit. (2024, February 23). How to approach choosing reaction conditions for Suzuki?. Retrieved from [Link]

  • MDPI. (2020, March 5). Recent Advances in Metal-Catalyzed Alkyl–Boron (C(sp3)–C(sp2)) Suzuki-Miyaura Cross-Couplings. Retrieved from [Link]

  • Reddit. (2021, February 19). Your "Go-To", "just couple already", Suzuki conditions?. Retrieved from [Link]

  • Andrew G. Myers Research Group. (n.d.). The Suzuki Reaction. Retrieved from [Link]

  • Beilstein Journals. (2018, September 11). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Retrieved from [Link]

  • ResearchGate. (n.d.). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. Retrieved from [Link]

Sources

Troubleshooting

Minimizing oxidative degradation of (3-Methoxypropyl)boronic acid in storage

Executive Summary: The Stability Paradox (3-Methoxypropyl)boronic acid (CAS: 121196-68-3) presents a distinct stability challenge compared to its aryl counterparts. Unlike phenylboronic acid, which benefits from -system...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stability Paradox

(3-Methoxypropyl)boronic acid (CAS: 121196-68-3) presents a distinct stability challenge compared to its aryl counterparts. Unlike phenylboronic acid, which benefits from


-system stabilization, this alkylboronic acid possesses a C(sp³)-B bond that is significantly more susceptible to radical-mediated oxidative cleavage.

This guide moves beyond generic "store at -20°C" advice. It provides a mechanistic understanding of degradation, diagnostic protocols using NMR spectroscopy, and advanced banking strategies utilizing MIDA-boronate technology.

Module 1: Diagnosis & Detection

How do I know if my reagent is compromised?

Before attempting a reaction, you must distinguish between reversible dehydration (boroxine formation) and irreversible oxidation (alcohol formation).

Q: My free-flowing powder has turned into a sticky gum or a hard "rock." Is it degraded?

A: Likely not. This is usually Boroxine Cycle Dehydration , not oxidative death. Boronic acids exist in equilibrium with their trimeric anhydrides (boroxines). Under dry storage or vacuum, three molecules of (3-Methoxypropyl)boronic acid lose three water molecules to form a cyclic boroxine.

  • Impact: The molecular weight changes, throwing off stoichiometry.

  • Solution: This is reversible. Adding the compound to an aqueous/organic solvent mixture (e.g., THF/Water) during your reaction usually hydrolyzes it back to the active monomeric acid.

Q: How do I definitively check purity? (The NMR Protocol)

A:


H NMR is often cluttered by the propyl chain. 

B NMR is the gold standard
for diagnostics.
Species

B NMR Shift (approx.)
StatusAction Required
Boronic Acid (Monomer)~30 - 32 ppmActive None. Ready for use.
Boroxine (Trimer)~33 - 35 ppm (Broad)Active Adjust MW for stoichiometry; hydrolyze in situ.
Borate/Alcohol (Oxidized)~18 - 20 ppmDead Irreversible C-B bond cleavage. Discard or repurify.
Boronate Ester (e.g., Pinacol)~30 - 34 ppmStable If intentional, good. If not, check solvent contaminants.

Critical Note: The 3-methoxy group can coordinate intramolecularly with the boron center, potentially shifting signals upfield slightly compared to simple alkyl chains. Always run a blank solvent background.

Module 2: The Mechanism of Failure

Understanding the Enemy

To prevent degradation, you must understand the pathway. Alkylboronic acids degrade via a radical chain reaction with atmospheric oxygen.

Figure 1: The Degradation Landscape This diagram illustrates the critical difference between the reversible "Storage Cycle" (Boroxine) and the irreversible "Death Cycle" (Oxidation).

BoronDegradation Acid (3-Methoxypropyl) boronic acid (Active) Boroxine Boroxine Trimer (Dehydrated Storage Form) Acid->Boroxine - H2O (Vacuum/Dry) Radical Peroxy-Boron Intermediate Acid->Radical O2 (Air) + Light Boroxine->Acid + H2O (Hydrolysis) Alcohol 3-Methoxypropanol + Boric Acid Radical->Alcohol C-B Bond Cleavage (Irreversible)

Caption: The green path represents reversible dehydration (safe). The red path represents irreversible oxidative deboronation (failure).

Module 3: Storage Protocols

The Hierarchy of Preservation

Do not rely on a simple refrigerator. Use a tiered approach based on storage duration.

Tier 1: Working Stock (< 1 Month)
  • Container: Amber glass vial (blocks UV light which initiates radicals).

  • Headspace: Purge with Argon , not Nitrogen.

    • Why? Argon is denser than air and forms a "blanket" over the solid/oil. Nitrogen is lighter and mixes more easily with intruding air.

  • Seal: Parafilm over the cap is insufficient. Use electrical tape or a secondary containment jar with desiccant.

  • Temp: -20°C.

Tier 2: Long-Term Banking (> 1 Month) - The MIDA Solution

For alkylboronic acids, the free acid form is inherently flawed for long-term banking. The industry standard for stabilizing unstable boronic acids is conversion to a MIDA (N-methyliminodiacetic acid) Boronate .

  • The Science: MIDA ligands coordinate to the boron to form a rigid, cage-like structure.[1] This changes the boron hybridization from sp² (planar, empty p-orbital) to sp³ (tetrahedral, filled octet) .

  • The Benefit: The sp³ boron is impervious to oxidative attack and protodeboronation. MIDA boronates are generally crystalline, air-stable solids that can be stored on a benchtop indefinitely [1].

Protocol: Converting to MIDA-Ester for Storage

  • Reflux (3-Methoxypropyl)boronic acid (1 equiv) with MIDA (1.0-1.5 equiv) in Toluene/DMSO (10:1) under Dean-Stark conditions (to remove water).

  • Precipitate the product by adding diethyl ether.

  • Store the resulting solid at room temperature.

  • To Release: Hydrolyze with mild aqueous base (NaOH/THF) immediately before use [2].

Module 4: Troubleshooting & Recovery

Emergency Room for Reagents

Q: My compound is partially oxidized (10-20% alcohol peak). Can I save it?

A: Yes, but recrystallization is difficult for this specific ether-alkyl chain due to low melting points. Use Caustic Extraction .

The Caustic Wash Protocol:

  • Dissolve the impure material in Diethyl Ether or DCM.

  • Extract with 2M NaOH (cold).

    • Mechanism:[2][3][4][5][6][7][8] The boronic acid forms a water-soluble boronate salt (

      
      ). The neutral alcohol impurity (degradation product) stays in the organic layer.
      
  • Discard the organic layer.

  • Wash the aqueous layer once with fresh ether (to remove trace organics).

  • Carefully acidify the aqueous layer with 2M HCl to pH ~2.

  • Extract the regenerated boronic acid back into DCM.

  • Dry over

    
     and concentrate.
    
Q: I need to use the compound now but it's wet/sticky.

A: If you cannot dry it, determine the wt% by NMR using an internal standard (e.g., 1,3,5-trimethoxybenzene). Adjust your reaction stoichiometry to add exactly 1.0 equivalent of the boron species, ignoring the water weight.

Module 5: Workflow Visualization

Decision Tree for Storage & Handling

StorageWorkflow Start Incoming Material: (3-Methoxypropyl)boronic acid Check Check 11B NMR Start->Check Decision Purity Status? Check->Decision Pure >95% Pure Decision->Pure Clean Impure Contains Alcohol/Aldehyde Decision->Impure Oxidized Usage Intended Usage Time? Pure->Usage Rescue Protocol: Caustic Wash (NaOH extract -> Acidify) Impure->Rescue ShortTerm < 30 Days Usage->ShortTerm LongTerm > 30 Days Usage->LongTerm ActionShort Store: Amber Vial Argon Purge -20°C Freezer ShortTerm->ActionShort ActionLong Derivatize: Convert to MIDA Boronate (Air Stable Solid) LongTerm->ActionLong Rescue->Check Re-verify

Caption: Decision matrix for handling incoming boronic acid stocks to maximize longevity.

References

  • Gillis, E. P., & Burke, M. D. (2007).[9][10] "A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids." Journal of the American Chemical Society. 129(21), 6716–6717.

  • Knapp, D. M., et al. (2010). "MIDA Boronates are Hydrolytically Stable and Can Be Deprotected Under Mild Conditions." Journal of the American Chemical Society. 132(34), 12048–12059.

  • Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. (General reference for boroxine equilibrium and stability).
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews. 43, 412-443.

Sources

Optimization

Boronic Acid Impurity Removal: Technical Support &amp; Troubleshooting Hub

Status: Operational Ticket Topic: Post-Suzuki/Miyaura Coupling Purification Assigned Specialist: Senior Application Scientist The "Sticky" Problem: Why is this happening? Context: You have completed a Suzuki-Miyaura coup...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Topic: Post-Suzuki/Miyaura Coupling Purification Assigned Specialist: Senior Application Scientist

The "Sticky" Problem: Why is this happening?

Context: You have completed a Suzuki-Miyaura coupling. The reaction worked, but the excess boronic acid (or its pinacol ester) is co-eluting with your product on silica gel or contaminating your final crystallization.

The Root Cause:

  • Amphiphilicity: Boronic acids are "chemical chameleons." They are polar enough to streak on silica but lipophilic enough (especially pinacol esters) to dissolve in organic solvents, defeating standard liquid-liquid extraction (LLE).

  • Reversible Covalent Bonding: Boronic acids form reversible covalent bonds with hydroxyl groups on silica gel, causing "ghost peaks" and broad tailing that contaminates fractions over a wide polarity range.

  • Boroxine Cycle: Upon concentration, boronic acids dehydrate to form boroxines (anhydride trimers), altering their solubility and physical properties, often leading to gummy residues.

Decision Matrix: Select Your Protocol

Before proceeding, select the workflow that matches your compound's stability profile and your available equipment.

CleanupDecision Start Start: Impurity Type? Type Free Boronic Acid or Pinacol Ester? Start->Type Ester Is Product Acid/Base Stable? Type->Ester Pinacol Ester Acid Scale of Reaction? Type->Acid Free Acid Hydrolysis Protocol C: Oxidative Cleavage (Destructive to Boron) Ester->Hydrolysis Yes (Stable) Sorbitol Protocol A: Sorbitol Complexation (Non-Destructive) Ester->Sorbitol No (Sensitive) Acid->Sorbitol Large Scale (>1g) Scavenger Protocol B: PS-DEAM Resin (High Throughput) Acid->Scavenger Small Scale (<100mg)

Figure 1: Triage workflow for selecting the appropriate purification strategy based on impurity type and scale.

Protocol A: The Sorbitol Complexation (The "Kishi" Method)

Best For: Large scale, acid-sensitive compounds, and removing persistent pinacol esters. Mechanism: Sorbitol (a cheap sugar alcohol) acts as a chelating ligand. It reacts with the lipophilic boronic acid/ester to form a highly water-soluble, tetrahedral boronate complex. This forces the boron species into the aqueous layer, leaving your product in the organic layer.[1]

Reagents Required[2][3][4][5][6][7][8][9][10]
  • D-Sorbitol

  • Sodium Carbonate (

    
    ) or Potassium Carbonate (
    
    
    
    )
  • Solvents: Ethyl Acetate (EtOAc) or Dichloromethane (DCM), Water.

Step-by-Step Workflow
  • Dissolution: Dissolve your crude reaction mixture in a non-miscible organic solvent (EtOAc or DCM).

  • Preparation of Wash Solution: Prepare an aqueous solution containing:

    • Sorbitol: 5–10 equivalents relative to the estimated boron impurity.

    • Base: 5 equivalents of

      
       (The base is critical to ionize the complex, locking it in the water phase).
      
    • Note: A standard stock solution is 1M Sorbitol / 1M

      
      .
      
  • The Wash: Add the aqueous solution to the organic phase.[2]

  • Agitation (Critical): Stir vigorously for 15–30 minutes.

    • Why? Pinacol esters are sterically hindered. They require time to undergo transesterification with the sorbitol.

  • Separation: Separate the layers. The boronic acid is now in the aqueous layer (as the sorbitol complex).[1]

  • Repeat: Perform a second wash with the sorbitol solution to ensure >98% removal.

  • Rinse: Wash the organic layer once with brine to remove residual sugar, then dry over

    
     and concentrate.
    

Validation: Check the organic layer via TLC.[1] The "streaking" boron spot should be absent.

Protocol B: Solid-Supported Scavenging (PS-DEAM)

Best For: Medicinal chemistry libraries, small-scale reactions (<100 mg), and automated workflows. Mechanism: Polystyrene-bound Diethanolamine (PS-DEAM) mimics the sorbitol effect but on a solid bead. The nitrogen lone pair coordinates to the boron, and the diol moiety forms a cyclic ester, covalently trapping the impurity on the bead.

Reagents Required[2][3][4][5][6][7][8][9][10]
  • PS-DEAM Resin: (Typical loading 1.5–2.0 mmol/g).

  • Solvent: THF, DCM, or DCE (Resin swelling is required for efficiency).

Step-by-Step Workflow
  • Calculation: Estimate the amount of excess boronic acid. Use 3–5 equivalents of resin relative to the impurity.

  • Solvation: Dissolve crude product in THF or DCM (avoid Methanol as it shrinks polystyrene resins, reducing efficiency).

  • Incubation: Add the PS-DEAM resin to the vial.

  • Agitation: Shake or stir gently (do not use a magnetic stir bar that grinds the beads) for 2–4 hours.

    • Tip: For pinacol esters, add a catalytic amount of water or mild acid to assist in hydrolysis if the resin uptake is slow.

  • Filtration: Filter the mixture through a fritted cartridge or a cotton plug.

  • Wash: Rinse the resin cake with DCM to recover any non-specifically bound product.

  • Concentration: Evaporate the filtrate.

Protocol C: Oxidative Cleavage (The "Nuclear" Option)

Best For: Compounds strictly stable to oxidation. This converts the difficult-to-separate boronic acid into a phenol, which can be easily removed by a basic wash. Warning: Do NOT use if your molecule contains sulfides, free amines, or electron-rich alkenes.

Step-by-Step Workflow
  • Cooling: Dissolve crude mixture in THF/Water (1:1) and cool to 0°C.

  • Oxidant Addition: Add 1M NaOH (2 equiv) followed by dropwise addition of 30% Hydrogen Peroxide (

    
    ).
    
    • Caution: Exothermic reaction.

  • Reaction: Stir for 20 minutes. The boronic acid (

    
    ) converts to the phenol (
    
    
    
    ).
  • Quench: Carefully add saturated aqueous Sodium Thiosulfate (

    
    ) to quench excess peroxide. Test with starch-iodide paper (should remain white).
    
  • Extraction:

    • Extract with EtOAc.[3]

    • Wash the organic layer with 1M NaOH. The phenol (impurity) will deprotonate and move to the aqueous layer.

    • The product remains in the organic layer.[3]

Troubleshooting & FAQ

SymptomProbable CauseCorrective Action
Product Yield is Low after Sorbitol Wash Product might contain a boronic acid-like motif (e.g., cis-diol) or is very polar.Reduce sorbitol equivalents. Switch to Protocol B (Resin) which has slower kinetics, allowing monitoring.
Pinacol Ester still visible by NMR Transesterification is too slow due to steric bulk.Increase stir time to >1 hour during Sorbitol wash. Alternatively, treat crude with dilute HCl in MeOH first to hydrolyze the ester, then apply Sorbitol.
Resin beads are floating/clumping Solvent is too polar (e.g., MeOH, Water), causing resin collapse.Switch solvent to DCM or THF to ensure proper resin swelling.
"Ghost" peaks in HPLC after cleanup Boronic acid is sticking to the column stationary phase.Add 0.1% Sorbitol or Catechol to your HPLC mobile phase A (Water) to keep boron species eluting at the solvent front.

Visualization: The Sorbitol Mechanism

Understanding why Protocol A works helps in troubleshooting.

SorbitolMechanism cluster_0 Phase Separation Input Lipophilic Boronic Acid (Organic Layer) Complex Tetrahedral Boronate Complex (Highly Water Soluble) Input->Complex Transesterification Sorbitol Sorbitol + Base (Aqueous Layer) Sorbitol->Complex Chelation

Figure 2: The chemical transformation driving the Sorbitol wash. The formation of the charged tetrahedral complex renders the impurity insoluble in organic solvents.

References

  • The "Kishi" Sorbitol Method

    • Kishi, Y. et al. "Specific Removal of Boronic Acids.
    • (Verified via Search)

  • Polymer Supported Scavengers (PS-DEAM)

    • Hall, D. G.[1] "Structure, Properties, and Preparation of Boronic Acid Derivatives." Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials, 2011.

    • (General Manufacturer Protocol)

  • Oxidative Workup Protocols

    • Lennon, I. C. et al. "Process Development of a Suzuki Cross-Coupling." Organic Process Research & Development, 2004.

Sources

Troubleshooting

Optimizing base and solvent systems for alkylboronic acid coupling

Technical Support Center: Alkylboronic Acid Coupling Optimization Ticket ID: #Suzuki-Alkyl-001 Subject: Optimization of Base and Solvent Systems for and Couplings Assigned Specialist: Senior Application Scientist Welcome...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Alkylboronic Acid Coupling Optimization

Ticket ID: #Suzuki-Alkyl-001 Subject: Optimization of Base and Solvent Systems for


 and 

Couplings Assigned Specialist: Senior Application Scientist

Welcome to the Technical Support Center

You are likely here because your alkylboronic acid coupling is failing. Unlike robust aryl-aryl couplings, alkyl partners are prone to two fatal "off-ramps" in the catalytic cycle: Protodeboronation (loss of the boron group) and


-Hydride Elimination  (isomerization to alkene).

This guide does not just list conditions; it diagnoses the failure mode to help you engineer a solution.

Module 1: The Diagnostic Framework

Before changing reagents, you must identify how the reaction is failing. Use the diagram below to map your observed byproducts to the mechanistic failure.

AlkylSuzukiFailure Start Start: Alkylboronic Acid + Aryl Halide Pd_OA Oxidative Addition Complex (Ar-Pd-X) Start->Pd_OA Pd(0) Deboron FAILURE 1: Protodeboronation (Hydrolysis of C-B bond) Product: Alkane (R-H) Start->Deboron Base/H2O (Too Fast) Transmetal Transmetallation Pd_OA->Transmetal Base Activation Pd_Alkyl Alkyl-Pd-Ar Complex Transmetal->Pd_Alkyl BetaElim FAILURE 2: Beta-Hydride Elimination (Pd-H formation) Product: Alkene + Reduced Ar-H Pd_Alkyl->BetaElim Slow Red. Elim. (Lack of bulky ligand) RedElim Reductive Elimination (C-C Bond Formation) Pd_Alkyl->RedElim Fast Product SUCCESS: Coupled Product RedElim->Product

Figure 1: Mechanistic decision tree. Identify your byproduct (Alkane vs. Alkene) to determine if the issue is Base/Solvent (Protodeboronation) or Ligand/Catalyst (


-Elimination).

Module 2: Base Selection Logic

The choice of base in alkyl coupling is a trade-off between activation (forming the boronate species) and decomposition (protodeboronation).

Q: Why is


 the standard recommendation for alkyl couplings? 
A: 

occupies a "Goldilocks" zone. It is strong enough to activate the boronic acid (forming the reactive boronate) but, unlike alkoxides (

), it is less prone to promoting rapid protodeboronation or interfering with sensitive functional groups. Furthermore, its buffering capacity helps maintain a stable pH as the reaction progresses.

Q: When should I switch to Silver (


 or 

)?
A: Use silver bases when your electrophile is difficult (e.g., alkyl halides) or if you observe significant hydrodehalogenation. Silver facilitates halide abstraction, creating a cationic palladium species that is much more reactive toward transmetallation, effectively "forcing" the coupling before side reactions occur.

Comparative Base Performance Table:

Base SystemStrength (

of conj.[1] acid)
Solubility ProfileBest For...Risk Factor

Moderate (~12.3)High in H2O, Low in TolueneGeneral Purpose. The standard starting point.Requires water (wet solvent) to function.

ModerateBetter organic solubility than K saltsSterically hindered substrates.Can cause phase separation issues; expensive.

Strong (~17)Soluble in THF/TolueneVery unreactive substrates.High Risk: Rapid protodeboronation and functional group intolerance.

Weak (Lewis Acidic)Insoluble (Heterogeneous)Alkyl Halide electrophiles (Alkyl-Alkyl coupling).Expensive; light sensitive.

Module 3: Solvent System Engineering

Q: Why does the protocol call for "Wet" Toluene? I thought water kills organometallics. A: This is a common misconception in Suzuki coupling. Boronic acids (


) exist in equilibrium with their dehydrated trimeric form (boroxines). Boroxines are unreactive. Water is required to shift the equilibrium back to the boronic acid, which then reacts with the base to form the active hydroxyboronate species (

).

The "Acid-Base Paradox" (Lennox-Lloyd-Jones Effect): Rapid hydrolysis of the boronic acid is often undesirable. A biphasic system (e.g., Toluene/Water) limits the concentration of the active boronate in the organic phase, creating a "slow-release" mechanism that matches the rate of transmetallation, thereby suppressing homocoupling and deboronation.

Recommended Solvent Systems:

  • Toluene : Water (20:1 to 10:1): The industry standard. Excellent for phase-transfer catalysis.

  • THF : Water (10:1): Use if your substrate is polar and insoluble in toluene. Warning: THF is miscible with water, which increases the local concentration of hydroxide, potentially accelerating protodeboronation.

  • t-Amyl Alcohol (Anhydrous): Use this with

    
     if your substrate is water-sensitive. The alcohol provides just enough proton source for the catalytic cycle without bulk water.
    

Module 4: Troubleshooting & FAQs

Q: My starting material (Aryl Halide) is consumed, but I only see reduced product (Ar-H).

  • Diagnosis: This is Hydrodehalogenation . The oxidative addition complex abstracted a hydride (likely from the solvent or ligand) and reductively eliminated.[2]

  • Fix:

    • Switch solvent from alcohols (hydride source) to Toluene or DMF.

    • Increase the concentration of the boronic acid (1.5 - 2.0 equiv).

    • Ensure your system is strictly oxygen-free (oxygen promotes homocoupling, leaving Pd with nothing to do but reduce).

Q: I see the "isomerized" product (e.g., isopropyl becoming n-propyl).

  • Diagnosis:

    
    -Hydride Elimination / Chain Walking . The coupling happened, but the alkyl group isomerized on the palladium center before reductive elimination.
    
  • Fix:

    • Ligand Switch: You need a ligand that accelerates reductive elimination. Switch to RuPhos or SPhos (Buchwald ligands). Their bulk forces the product off the metal immediately.

    • Temperature: Lower the temperature. Isomerization has a higher activation energy than reductive elimination.

Q: My alkylboronic acid is disappearing, but no product is forming.

  • Diagnosis: Protodeboronation .[3][4][5][6] Your base is hydrolyzing the C-B bond faster than the Pd can transmetallate.

  • Fix:

    • Slow Addition: Add the boronic acid via syringe pump over 1 hour.

    • Switch Reagent: Switch from Boronic Acid to a Potassium Trifluoroborate (

      
      ) . These are stable to base and hydrolyze slowly to release the active species (Molander conditions).
      

Module 5: Standardized Protocol (The "Go-To" Method)

This protocol utilizes the "Slow Release" principle and a specialized ligand (RuPhos) to maximize success for primary and secondary alkylboronic acids.

Reagents:

  • Aryl Halide (1.0 equiv)[7]

  • Alkylboronic Acid (1.5 equiv)

  • Ligand: RuPhos (0.04 equiv)

  • Catalyst: Pd(OAc)2 (0.02 equiv) [Or RuPhos-Pd-G4 precatalyst]

  • Base:

    
     (3.0 equiv)
    
  • Solvent: Toluene : Water (10:1 ratio)

Step-by-Step Workflow:

  • Solvent Prep: Degas Toluene and Water separately by sparging with Argon for 15 minutes.

  • Solids: Charge a reaction vial with Aryl Halide, Boronic Acid,

    
    , and Pd/Ligand.
    
  • Cyclic Purge: Seal vial. Evacuate and backfill with Argon (

    
    ).
    
  • Addition: Add Toluene and Water via syringe.

  • Activation: Heat to 80°C with vigorous stirring (1000 RPM). Note: Vigorous stirring is critical for biphasic kinetics.

  • Checkpoint 1 (30 mins): Check color. The reaction should turn from dark red/brown to black/grey. If it remains bright orange/yellow, the active Pd(0) species may not have formed (check for oxidation).

  • Checkpoint 2 (2 hours): TLC/LCMS.

    • If Ar-X remains + Ar-H forms: Stop. See "Hydrodehalogenation" in Module 4.

    • If Ar-X remains + Boronic acid gone: Stop. See "Protodeboronation" in Module 4.

References

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).[8] Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. Link

  • Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: protected boronic acids that expand the versatility of the Suzuki coupling reaction. Accounts of Chemical Research, 40(4), 275-286. Link

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. (Note: Contains defining work on RuPhos/SPhos ligand design for difficult couplings). Link

  • Netherton, M. R., & Fu, G. C. (2001).[9] Room-Temperature Alkyl-Alkyl Suzuki Cross-Coupling of Alkyl Bromides that Possess β Hydrogens. Journal of the American Chemical Society, 123(41), 10099–10100. Link

Sources

Optimization

Technical Support Center: Troubleshooting Ether-Substituted Boronic Acids in Suzuki-Miyaura Coupling

Current Status: Online Agent: Senior Application Scientist (Catalysis Division) Ticket ID: #Suzuki-Ether-Fail-001 Topic: Overcoming Catalyst Poisoning & Reagent Instability with Ether-Substituted Boronic Acids Executive...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Agent: Senior Application Scientist (Catalysis Division) Ticket ID: #Suzuki-Ether-Fail-001 Topic: Overcoming Catalyst Poisoning & Reagent Instability with Ether-Substituted Boronic Acids

Executive Summary: The "Oxygen Trap"

You are likely here because your Suzuki coupling involving an ether-substituted boronic acid (e.g., PEG-chains, methoxy-arenes, or crown-ether motifs) has stalled, precipitated Pd black, or resulted in significant protodeboronation.

While ether groups are generally considered inert, in palladium catalysis they present two distinct failure modes:

  • The Chelation Effect (Catalyst Poisoning): Ether oxygens act as Lewis bases. If your phosphine ligand is labile or insufficiently bulky, the ether substrate coordinates to the Pd(II) center, arresting the catalytic cycle by preventing transmetallation.

  • Facilitated Protodeboronation (Reagent Death): Alkoxy substituents, particularly in the ortho or para positions, significantly increase the rate of hydrolytic C–B bond cleavage, destroying your reagent before it couples.

This guide provides the diagnostic workflows and engineering solutions to resolve these specific issues.

Part 1: Diagnostic Workflow

Before changing conditions, you must identify how the reaction is failing. Use this logic gate to diagnose the root cause.

TroubleshootingFlow Figure 1: Diagnostic Logic for Ether-Substituted Suzuki Failures Start Reaction Failed (Low Yield) Check1 Check Reaction Mixture Appearance Start->Check1 PdBlack Black Precipitate (Pd Black) Check1->PdBlack Precipitate NoChange Solution Clear/Unchanged (Starting Material Left) Check1->NoChange No Precipitate Cause1 Ligand Dissociation or Oxidation PdBlack->Cause1 Action1 Switch to Bulky/Bidentate Ligand (See Module 2) Cause1->Action1 Check2 Analyze via LCMS/GCMS (Look for Byproducts) NoChange->Check2 Deboronated Found Ar-H (De-boronated Arene) Check2->Deboronated Ar-H Found Intact Boronic Acid Intact (No Coupling) Check2->Intact Ar-B(OH)2 Found Cause2 Rapid Protodeboronation (Base/Temp Sensitive) Deboronated->Cause2 Action2 Use MIDA Boronates or Slow Addition (See Module 3) Cause2->Action2 Cause3 Catalyst Inhibition (Ether Coordination) Intact->Cause3 Action3 Increase Temp or Change Base Cation Cause3->Action3

Part 2: Technical Modules (Q&A)
Module 1: Catalyst Poisoning (The Chelation Effect)

Q: My reaction solution stays clear (no Pd black), but conversion stops at 20%. Why is the ether chain inhibiting the catalyst?

A: This is a classic "hemilabile ligand" problem. Ether oxygens are weak


-donors. In standard catalytic cycles, the palladium center must open a coordination site to accept the boronate (transmetallation). If your substrate contains a polyether chain (like PEG) or a suitably positioned methoxy group, these oxygens can competitively bind to the open Pd site, forming a resting state that is too stable to react further but not stable enough to precipitate Pd black.

The Solution: Steric Exclusion You must use a ligand that is bulky enough to physically block the ether oxygen from approaching the metal center.

  • Recommendation: Switch to Buchwald Dialkylbiaryl Ligands .

    • SPhos: The methoxy groups on the ligand itself create a defined pocket that excludes external oxygen coordination while promoting oxidative addition.

    • XPhos: Extremely bulky isopropyl groups prevent the formation of "off-cycle" chelates with your substrate.

LigandSuitability for Ether SubstratesMechanism of Action
PPh3 PoorEasily displaced by ether oxygens; leads to poisoning.
dppf ModerateBidentate nature prevents some displacement, but lacks steric bulk.
SPhos Excellent Structural stability; methoxy groups on ligand prevent substrate chelation.
XPhos Excellent High steric bulk accelerates transmetallation even with coordinating substrates.

Key Reference: Buchwald’s team demonstrated that SPhos is uniquely effective for substrates containing heteroatoms that might otherwise poison the catalyst [1].

Module 2: Reagent Instability (Protodeboronation)

Q: I see the "reduced" arene (Ar-H) in my LCMS. Is the catalyst killing my boronic acid?

A: No, the conditions are killing it. Ether-substituted boronic acids (especially 2-alkoxy or 2,6-dialkoxy variants) are notoriously unstable. The electron-donating ether group increases the electron density on the ipso-carbon, making the C–B bond highly susceptible to hydrolysis (protodeboronation), especially in the presence of aqueous base and heat [2].

The Solution: The "Slow-Release" Protocol You cannot have a high concentration of the boronic acid sitting in hot, basic water. You must engineer the reaction to consume the boronic acid faster than it decomposes.

Protocol: Slow Addition via Syringe Pump

  • Load the Flask: Aryl halide, Catalyst (Pd), Ligand, and Base in the solvent mixture. Heat to reaction temperature.[1][2]

  • Load the Syringe: Dissolve the ether-substituted boronic acid in a minimal amount of organic solvent (e.g., Dioxane or THF).

  • Execute: Add the boronic acid solution dropwise over 1–2 hours.

    • Why? This keeps the instantaneous concentration of boronic acid low ([ArB(OH)2] ≈ 0), forcing it to enter the catalytic cycle immediately rather than undergoing hydrolysis.

Alternative: MIDA Boronates If slow addition fails, switch to MIDA (N-methyliminodiacetic acid) boronates. The MIDA backbone rehybridizes the boron from sp2 to sp3, removing its Lewis acidity and protecting it from hydrolysis until it is slowly hydrolyzed in situ by the base [3].

Module 3: The Solvent Trap (Peroxides)

Q: My catalyst turns black instantly upon heating. I am using THF/Dioxane.

A: You likely have peroxide contamination.[3] Ethers (THF, Dioxane, CPME) form peroxides on storage. Phosphine ligands (like SPhos/XPhos) are essentially "peroxide scavengers"—they react with peroxides to form phosphine oxides, which are catalytically dead. The "naked" palladium then aggregates into Pd black.[3]

Validation Step:

  • Test your solvent with a peroxide strip. If >5 ppm, distill over sodium/benzophenone or pass through activated alumina.

  • Pro Tip: Switch to Toluene/Water or n-Butanol systems if your substrate solubility permits. These solvents do not form peroxides rapidly.

Part 3: Standardized Experimental Protocols
Protocol A: High-Stability Coupling for Ether-Substituted Boronic Acids

Use this for substrates prone to chelation (poisoning).

  • Reagents:

    • Aryl Halide (1.0 equiv)[2]

    • Ether-Substituted Boronic Acid (1.5 equiv)

    • Precatalyst: XPhos Pd G2 or SPhos Pd G2 (0.02 equiv / 2 mol%)

    • Base: K3PO4 (3.0 equiv) - Phosphate is gentler than Carbonate/Hydroxide.

    • Solvent: Toluene : Water (10:1 ratio) - Biphasic systems often reduce protodeboronation.

  • Procedure:

    • Charge a vial with the Pd precatalyst, Boronic Acid, Base, and Aryl Halide.

    • Seal and purge with Argon/Nitrogen (3 cycles).

    • Add degassed solvents via syringe.

    • Heat to 80°C for 4–12 hours.

    • Note: If the mixture turns black immediately, check solvent purity (peroxides).

Protocol B: "Slow-Release" for Unstable 2-Alkoxy Boronic Acids

Use this if you detect Ar-H (protodeboronation) in Protocol A.

  • Setup: 3-neck flask with reflux condenser and septum.

  • Charge Flask: Aryl Halide (1.0 equiv), Pd(OAc)2 (2 mol%), SPhos (4 mol%), K3PO4 (3.0 equiv), and Toluene/Water (4:1).

  • Heat: Bring mixture to 90°C.

  • Add Reagent: Dissolve the Boronic Acid (1.5 equiv) in 5 mL Dioxane. Draw into a syringe.

  • Infuse: Using a syringe pump, add the Boronic Acid solution at a rate of 1.0 equivalent per hour .

  • Finish: Stir for an additional 30 mins after addition is complete.

References
  • Buchwald, S. L., et al. (2004). "Universal" Ligands for the Suzuki-Miyaura Coupling: The Role of Steric Bulk in Preventing Catalyst Deactivation. Angewandte Chemie International Edition. [Link]

  • Lloyd-Jones, G. C., et al. (2014). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles and Mechanistic Insights. Journal of the American Chemical Society. [Link]

  • Burke, M. D., et al. (2007).[4] Slow Release of Unstable Boronic Acids Enables Challenging Suzuki-Miyaura Cross-Couplings. Journal of the American Chemical Society. [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Alkyl-Aryl Suzuki-Miyaura Couplings

Subject: Suppression of Homocoupling in (3-Methoxypropyl)boronic Acid Reactions Ticket Priority: High (Process Optimization) Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Suppression of Homocoupling in (3-Methoxypropyl)boronic Acid Reactions Ticket Priority: High (Process Optimization) Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are encountering oxidative homocoupling (dimerization to 1,6-dimethoxyhexane) when attempting to couple (3-Methoxypropyl)boronic acid. This is a common failure mode with


-boronic acids due to their slower transmetallation rates compared to aryl counterparts. When the catalytic cycle stalls at the transmetallation step, the palladium center becomes vulnerable to oxidation by adventitious oxygen or disproportionation, leading to the homocoupled byproduct.

This guide provides a tiered troubleshooting protocol to suppress this side reaction, moving from kinetic control to catalyst engineering.

Module 1: The Mechanism of Failure

To fix the problem, we must first visualize the competition between the desired Cross-Coupling and the undesired Homocoupling.

Pathway Analysis

Homocoupling in alkyl boronic acids is primarily driven by oxidative stress on the catalyst or slow transmetallation . If the alkyl group does not transfer to the Pd(II)-Ar species quickly, a second equivalent of boronic acid can interact with the metal center, particularly if oxygen is present to facilitate the formation of a peroxo-palladium intermediate.

HomocouplingMechanism Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd Ar-X Peroxo Peroxo-Pd Species (Pd-O-O-) Pd0->Peroxo + O2 (Leak) TransMet Transmetallation (Rate Limiting for Alkyls) OxAdd->TransMet R-B(OH)2 (Slow) Prod Desired Product (Ar-CH2CH2CH2OMe) TransMet->Prod Reductive Elimination HomoCoup Homocoupled Dimer (MeO(CH2)6OMe) TransMet->HomoCoup Disproportionation Prod->Pd0 O2 O2 / Oxidant Peroxo->HomoCoup 2x R-B(OH)2

Figure 1: Mechanistic divergence. The "Slow" transmetallation step for alkyl boronic acids creates a bottleneck, allowing the oxygen-mediated homocoupling pathway (Red) to compete effectively.

Module 2: Kinetic Control Strategies (The "Slow Addition" Protocol)

The most effective strategy to suppress homocoupling without changing your catalyst system is to manipulate the instantaneous concentration of the boronic acid.

The Logic: Homocoupling is second-order with respect to the boronic acid concentration (


), whereas cross-coupling is first-order (

). By keeping the boronic acid concentration low, you statistically favor the cross-coupling pathway.
Protocol: Syringe Pump Addition
  • Reactor Setup: Charge the flask with the Aryl Halide (1.0 equiv), Catalyst, Base, and 50% of the solvent.

  • Reagent Preparation: Dissolve (3-Methoxypropyl)boronic acid (1.2–1.5 equiv) in the remaining 50% of the degassed solvent.

  • Execution: Heat the reactor to the desired temperature. Using a syringe pump, add the boronic acid solution dropwise over 2–4 hours .

  • Post-Addition: Stir for an additional 1–2 hours to ensure completion.

ParameterStandard BatchSlow Addition (Recommended)
[Boronic Acid] High (Initial)Low (Steady State)
Homocoupling Risk HighMinimized
Reaction Time 1–2 hours4–6 hours

Module 3: Catalyst & Ligand Engineering

If kinetic control is insufficient, your catalyst system may be unable to facilitate the transmetallation of the


 alkyl group effectively.
Ligand Selection

Standard ligands like


 are often ineffective for alkyl boronic acids. You require electron-rich, bulky phosphines that accelerate transmetallation and stabilize the oxidative addition intermediate.
  • Recommendation A: RuPhos or SPhos (Buchwald Ligands)

    • Why: These bulky biaryl phosphines create a protective pocket around the Pd center, discouraging the approach of a second boronic acid molecule (homocoupling) while facilitating the entry of the alkyl group.

    • Reference: RuPhos is particularly effective for primary alkyl coupling partners [1].

  • Recommendation B:

    
     or 
    
    
    
    • Why: High electron density increases the nucleophilicity of the Pd center, speeding up the catalytic cycle.

The "Masking" Strategy

Free boronic acids are prone to oxidation. Converting (3-Methoxypropyl)boronic acid into a more stable derivative can mitigate this.

  • Pinacol Ester: More stable, but slower to react. Requires hydrolysis in situ.

  • Potassium Trifluoroborate (

    
    ): 
    
    • Protocol: Use 3-methoxypropyl trifluoroborate.

    • Benefit: These salts are air-stable and release the active boronic acid slowly (reservoir effect) in the presence of a base and water, mimicking the "Slow Addition" protocol chemically [2].

Module 4: Environmental Control (The Oxygen Factor)

Homocoupling is fundamentally an oxidative process. "Degassing" by simple bubbling is often insufficient for alkyl boronic acids.

Strict Deoxygenation Protocol:

  • Sparging: Argon sparge for minimum 30 minutes before adding the catalyst.

  • Freeze-Pump-Thaw: For small scales (<500 mg), perform 3 cycles of freeze-pump-thaw.

  • Base Choice: Switch from Carbonates (

    
    ) to Phosphates (
    
    
    
    ). Phosphate bases often provide a "buffering" effect that stabilizes the boronic acid against protodeboronation and homocoupling in aqueous media [3].

Troubleshooting Workflow

Use this decision tree to diagnose your specific failure mode.

TroubleshootingTree Start Start: Significant Homocoupling Observed CheckO2 Is the reaction under strict Inert Atmosphere? Start->CheckO2 StrictInert Apply Freeze-Pump-Thaw / Glovebox CheckO2->StrictInert No CheckAdd Are you adding reagents all at once? CheckO2->CheckAdd Yes SlowAdd Implement Syringe Pump Addition (4h) CheckAdd->SlowAdd Yes CheckLigand Are you using PPh3 or dppf? CheckAdd->CheckLigand No SwitchLigand Switch to RuPhos or SPhos CheckLigand->SwitchLigand Yes CheckBoron Is the Boronic Acid unstable? CheckLigand->CheckBoron No SwitchBoron Switch to Trifluoroborate Salt (-BF3K) CheckBoron->SwitchBoron Yes

Figure 2: Step-by-step optimization logic for suppressing alkyl homocoupling.

Frequently Asked Questions (FAQ)

Q: Can I use excess boronic acid to compensate for the loss to homocoupling? A: Generally, no . Adding large excesses (e.g., 2.0+ equiv) often accelerates the homocoupling rate (second-order dependence) and complicates purification. It is better to use 1.1–1.2 equiv and employ the Slow Addition method.

Q: Does the methoxy group on the propyl chain affect the reaction? A: Yes, slightly. The oxygen atom at the


-position can weakly coordinate to the palladium center. While this doesn't usually kill the catalyst, it can retard the reaction rate. Using a strongly binding ligand like RuPhos  helps displace this weak internal coordination.

Q: My reaction turns black immediately. Is this homocoupling? A: Rapid blackening usually indicates "Pd black" precipitation, meaning your catalyst is decomposing before it can turnover. This is often due to catalyst poisoning or lack of ligand stabilization . Increase the Ligand:Pd ratio (e.g., from 1:1 to 2:1) or switch to a precatalyst like XPhos Pd G4.

Q: Would switching to a Suzuki-Miyaura coupling in water help? A: Potentially. Using surfactant-mediated conditions (e.g., TPGS-750-M) can create micelles that sequester the catalyst and reagents, sometimes altering the selectivity. However, for suppressing homocoupling, anhydrous conditions (using


 or TMSOK in Toluene/Dioxane) are often superior because they eliminate the dissolved oxygen found in water [4].

References

  • Milne, J. E., & Buchwald, S. L. (2004). An Extremely Active Catalyst for the Negishi Cross-Coupling Reaction. Journal of the American Chemical Society, 126(40), 13028–13029. Link(Note: While titled Negishi, this paper establishes the SPhos/RuPhos class ligands for alkyl coupling efficiency).

  • Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 40(4), 275–286. Link

  • Carrow, B. P., & Hartwig, J. F. (2011). Distinguishing Between Pathways for Transmetalation in Suzuki-Miyaura Reactions. Journal of the American Chemical Society, 133(7), 2116–2119. Link

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenylboronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. Link

Reference Data & Comparative Studies

Validation

Comparative Technical Guide: (3-Methoxypropyl)boronic Acid vs. 1-Bromo-3-methoxypropane for Aryl Alkylation

Executive Summary In medicinal chemistry and drug development, the introduction of a 3-methoxypropyl side chain is a common strategy to modulate lipophilicity and metabolic stability. This guide compares two primary reag...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry and drug development, the introduction of a 3-methoxypropyl side chain is a common strategy to modulate lipophilicity and metabolic stability. This guide compares two primary reagents used for this transformation: 1-bromo-3-methoxypropane (an electrophilic alkylating agent) and (3-Methoxypropyl)boronic acid (a nucleophilic boronate reagent).

While the bromide is the standard reagent for heteroatom alkylation (e.g., phenols, amines), it poses significant limitations when forming Carbon-Carbon (C-C) bonds on aryl scaffolds. The boronic acid derivative, utilized in Suzuki-Miyaura cross-coupling , offers a superior, convergent pathway that tolerates sensitive functional groups, avoids pyrophoric intermediates, and operates under mild aqueous conditions.

Mechanistic Contrast: Electrophilic vs. Nucleophilic Pathways

The fundamental difference lies in the polarity of the reagents and the requisite reaction manifolds.

Path A: 1-Bromo-3-methoxypropane (Traditional/Electrophilic)

To form a C-C bond with an aryl ring using the bromide, the aryl partner must be a nucleophile (e.g., an organolithium) or the bromide must be converted into a Grignard reagent (


).
  • Limitation: This requires "Umpolung" (polarity inversion) of the bromide via magnesium insertion. The resulting Grignard is highly basic and nucleophilic, incompatible with esters, nitriles, aldehydes, or protic groups on the scaffold.

Path B: (3-Methoxypropyl)boronic acid (Modern/Nucleophilic)

The boronic acid acts as a stable, mild nucleophile in the presence of a Palladium catalyst.

  • Advantage: It couples directly with Aryl Halides (

    
    ) or Triflates (
    
    
    
    ). Since the reaction occurs under catalytic, weakly basic conditions, it preserves sensitive pharmacophores.

ReactionPathways ArX Aryl Halide (Ar-X) (Substrate) Product 3-Methoxypropyl-Aryl Product ArX->Product Bromide 1-Bromo-3-methoxypropane (Reagent) Grignard Grignard Intermediate (R-MgBr) [Pyrophoric/Basic] Bromide->Grignard Mg, THF (Activation) Boronic (3-Methoxypropyl)boronic acid (Reagent) Boronic->Product Suzuki-Miyaura (Pd cat, Base) High FG Tolerance Grignard->Product Kumada Coupling (Ni/Pd cat) Low FG Tolerance

Figure 1: Comparative reaction pathways for C-C bond formation.[1] The Boronic Acid route (Green) bypasses the unstable Grignard intermediate.

Critical Advantages of the Boronic Acid

Functional Group Tolerance (The "Killer App")

The primary driver for selecting (3-Methoxypropyl)boronic acid is its compatibility with electrophilic functional groups.

  • Scenario: You need to attach the propyl chain to a scaffold containing a methyl ester (

    
    ) and a nitrile (
    
    
    
    ).
  • Bromide Route: The Grignard reagent derived from 1-bromo-3-methoxypropane would attack the ester and nitrile immediately, leading to polymerization or tertiary alcohols.

  • Boronic Acid Route: The Suzuki coupling proceeds exclusively at the

    
     bond (Br/I/OTf), leaving the ester and nitrile intact.
    
Suppression of -Hydride Elimination

A common misconception is that alkyl boronic acids are difficult to couple due to slow transmetalation and rapid


-hydride elimination (leading to alkene byproducts). However, modern ligand systems have solved this.
  • Solution: Using electron-rich, bulky phosphine ligands (e.g.,

    
     or 
    
    
    
    ) or bidentate ligands like dppf accelerates the reductive elimination step, favoring product formation over
    
    
    -elimination [1].
Safety and Scalability
  • Toxicity: 1-bromo-3-methoxypropane is an alkylating agent with potential genotoxic liabilities (structural alert for alkyl halides). Boronic acids are generally non-genotoxic and degrade to boric acid (benign).

  • Handling: The boronic acid is a shelf-stable solid. The bromide is a liquid that requires inert atmosphere handling if converting to Grignard.

Experimental Protocol: B-Alkyl Suzuki Coupling

This protocol is optimized for coupling primary alkyl boronic acids with aryl bromides, minimizing


-hydride elimination.

Reagents:

  • Substrate: Aryl Bromide (1.0 equiv)

  • Reagent: (3-Methoxypropyl)boronic acid (1.2 – 1.5 equiv)

  • Catalyst:

    
     (3-5 mol%)
    
  • Base:

    
     (3.0 equiv) or 
    
    
    
  • Solvent: Toluene/Water (10:1) or THF/Water (10:1)

Step-by-Step Methodology:

  • Setup: Charge a reaction vial with the Aryl Bromide, (3-Methoxypropyl)boronic acid,

    
    , and 
    
    
    
    .
  • Degassing: Seal the vial and purge with Argon for 5 minutes. (Oxygen promotes homocoupling and catalyst deactivation).

  • Solvent Addition: Add degassed Toluene and Water via syringe.

  • Reaction: Heat to 80–95 °C for 12–18 hours.

    • Note: Vigorous stirring is essential due to the biphasic nature.

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over

    
    .
    
  • Purification: Silica gel chromatography. The polarity difference between the non-polar product and the polar boronic acid usually makes separation trivial.

Optimization Logic
  • Why Pd(dppf)Cl2? The large bite angle of the dppf ligand facilitates the reductive elimination of the alkyl group, outcompeting the

    
    -hydride elimination pathway [2].
    
  • Why Aqueous Base? Water is crucial for the formation of the reactive boronate species (

    
    ) which transmetalates faster than the neutral acid.
    

Comparative Performance Data

The following table summarizes the expected performance of both reagents in a C-C bond formation context (Alkylation of an Aryl Bromide).

Feature(3-Methoxypropyl)boronic acid 1-Bromo-3-methoxypropane (via Grignard)
Reaction Type Suzuki-Miyaura CouplingKumada / Grignard Addition
Active Species Nucleophilic Boronate (Mild)Carbanion / Grignard (Harsh/Basic)
FG Tolerance High (Esters, Nitro, Ketones, Nitriles)Low (Incompatible with C=O, CN, OH, NH)
Moisture Sensitivity Low (Requires water)High (Requires strict anhydrous conditions)
Typical Yield 75 – 95%40 – 60% (due to side reactions)
Safety Profile Non-volatile solid, Low toxicityVolatile liquid, Alkylating agent, Pyrophoric intermediate
Atom Economy Moderate (Boron waste)Low (Magnesium waste, often excess reagent needed)
Visualizing the Selectivity

The diagram below illustrates the "Survival" of functional groups during the reaction.

Selectivity Substrate Aryl Substrate -Br (Reactive Site) -COOMe (Sensitive Site) Boron Boronic Acid Route (Suzuki) Substrate:Br->Boron Substrate:FG->Boron No Reaction Grignard Bromide/Grignard Route Substrate:Br->Grignard Substrate:FG->Grignard Nucleophilic Attack ProductA Target Product (Ester Intact) Boron->ProductA Selective Coupling ProductB Side Product (Ester Attacked/Polymerized) Grignard->ProductB Decomposition

Figure 2: Chemoselectivity comparison.[2] The Boronic acid route selectively targets the C-Br bond, preserving the ester. The Grignard route attacks both.

References

  • Littke, A. F., & Fu, G. C. (2001). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. Link

  • Miyaura, N., & Suzuki, A. (1995).[3] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001).[1] The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie, 40(24), 4544-4568. Link

  • Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 40(4), 275–286. Link

Sources

Comparative

A Head-to-Head Comparison: (3-Methoxypropyl)boronic Acid vs. Potassium (3-Methoxypropyl)trifluoroborate in Modern Cross-Coupling

For the modern medicinal and process chemist, the selection of the appropriate building block is a critical decision that profoundly impacts the efficiency, robustness, and scalability of a synthetic route. In the realm...

Author: BenchChem Technical Support Team. Date: February 2026

For the modern medicinal and process chemist, the selection of the appropriate building block is a critical decision that profoundly impacts the efficiency, robustness, and scalability of a synthetic route. In the realm of palladium-catalyzed cross-coupling reactions, organoboron reagents are indispensable tools. This guide provides an in-depth, evidence-based comparison of two closely related yet distinct reagents: (3-Methoxypropyl)boronic acid and its corresponding potassium trifluoroborate salt. We will delve into their fundamental chemical properties, comparative stability, and performance in the context of the Suzuki-Miyaura cross-coupling reaction, supported by experimental insights and protocols.

Introduction: The Evolution of Organoboron Reagents

The Suzuki-Miyaura cross-coupling reaction has become a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] At the heart of this transformation lies the organoboron reagent. For many years, boronic acids have been the workhorses in this field. However, they are not without their limitations. Issues such as instability, propensity for dehydration to form cyclic boroxines (leading to uncertain stoichiometry), and susceptibility to protodeboronation under certain reaction conditions have driven the development of more robust alternatives.[2]

Among the most successful of these alternatives are the potassium organotrifluoroborate salts. These crystalline, salt-like compounds offer significant advantages in terms of stability and handling, making them increasingly popular in both academic and industrial laboratories.[3]

This guide will specifically compare (3-Methoxypropyl)boronic acid and potassium (3-Methoxypropyl)trifluoroborate, providing researchers with the necessary information to make an informed decision for their specific synthetic challenges.

At a Glance: Key Physicochemical and Reactivity Differences

Feature(3-Methoxypropyl)boronic acidPotassium (3-Methoxypropyl)trifluoroborateRationale & Implications for the Researcher
Chemical Structure CH₃O(CH₂)₃B(OH)₂K[CH₃O(CH₂)₃BF₃]The tetracoordinate boron center in the trifluoroborate salt renders it less Lewis acidic and more stable than the tricoordinate boronic acid.[4]
Physical State Often an amorphous solid or oil; can be difficult to handle and weigh accurately.Crystalline, free-flowing solid.The crystalline nature of the trifluoroborate salt allows for precise weighing and straightforward handling, contributing to better reaction reproducibility.[5]
Stability & Shelf-Life Prone to dehydration to form boroxines, which can affect stoichiometry. Susceptible to oxidation and protodeboronation, especially upon prolonged storage.[2][6]Exceptionally stable to air and moisture. Can be stored indefinitely at room temperature without degradation.[3][7]The enhanced stability of the trifluoroborate salt reduces the need for special handling techniques (e.g., storage in a glovebox) and ensures the integrity of the reagent over time, leading to more consistent results.[8]
Solubility Generally soluble in organic solvents like THF, dioxane, and alcohols.Sparingly soluble in many common organic solvents, but soluble in polar protic solvents like water and alcohols.[2]The differential solubility can influence the choice of reaction solvent system. The use of biphasic solvent systems (e.g., toluene/water) is common for trifluoroborate salts.
Reactivity in Suzuki-Miyaura Coupling The active species in the catalytic cycle.Serves as a stable precursor that slowly hydrolyzes in situ to release the corresponding boronic acid under the basic reaction conditions.The slow-release mechanism of the trifluoroborate can suppress side reactions, such as homocoupling of the boronic acid, potentially leading to cleaner reaction profiles and higher yields of the desired product.[9]

The Stability Advantage: A Deeper Dive

The most significant advantage of potassium (3-methoxypropyl)trifluoroborates over its boronic acid counterpart is its remarkable stability. Boronic acids are known to exist in equilibrium with their cyclic trimeric anhydrides, known as boroxines. This equilibrium is dependent on the presence of water, which can lead to inconsistencies in the exact amount of the active monomeric boronic acid being used in a reaction.[2]

Furthermore, the carbon-boron bond in boronic acids is susceptible to cleavage, a process known as protodeboronation, which is a common side reaction in Suzuki-Miyaura couplings.[10] This is particularly problematic with some heteroaryl and vinyl boronic acids, but can also affect alkylboronic acids under certain conditions.[1]

In contrast, the tetracoordinate nature of the boron atom in potassium trifluoroborate salts provides a "protected" form of the boronic acid.[7] This inherent stability prevents the formation of boroxines and significantly reduces the propensity for protodeboronation during storage and handling.[8]

Performance in Suzuki-Miyaura Cross-Coupling: A Comparative Overview

Generally, potassium alkyltrifluoroborates have been shown to be excellent coupling partners in Suzuki-Miyaura reactions, often providing yields comparable to or even exceeding those obtained with the corresponding boronic acids, especially when dealing with challenging substrates.[3] The slow, in situ generation of the boronic acid from the trifluoroborate salt under basic conditions is believed to be key to its success, maintaining a low concentration of the active boronic acid and thus minimizing side reactions.[9]

Illustrative Catalytic Cycle of Suzuki-Miyaura Coupling

G cluster_0 Catalytic Cycle cluster_1 Reagent Activation A Pd(0)L2 (Active Catalyst) B Oxidative Addition (R-X) C R-Pd(II)-X(L2) B->C D Transmetalation (R'-B(OH)2 / Base) C->D E R-Pd(II)-R'(L2) D->E E->A F Reductive Elimination E->F G R-R' (Coupled Product) H K[R'BF3] (Trifluoroborate Salt) I Hydrolysis (Base, H2O) J R'B(OH)2 (Boronic Acid) I->J J->D Enters Catalytic Cycle

Caption: The Suzuki-Miyaura catalytic cycle and the activation of potassium trifluoroborate.

Experimental Protocols

The following are representative, detailed protocols for the synthesis of potassium (3-methoxypropyl)trifluoroborate and a general procedure for its use in a Suzuki-Miyaura cross-coupling reaction.

Synthesis of Potassium (3-Methoxypropyl)trifluoroborate

This procedure is adapted from general methods for the synthesis of potassium alkyltrifluoroborates.[5][11]

Workflow for the Synthesis of Potassium (3-Methoxypropyl)trifluoroborate

G A Start: (3-Methoxypropyl)boronic acid B Dissolve in Methanol A->B C Add aqueous solution of KHF2 B->C D Stir at room temperature C->D E Filter the precipitate D->E F Wash with cold methanol and ether E->F G Dry under vacuum F->G H End: Potassium (3-methoxypropyl)trifluoroborate G->H

Caption: A stepwise workflow for the synthesis of potassium (3-methoxypropyl)trifluoroborate.

Step-by-Step Procedure:

  • Reaction Setup: In a fume hood, add (3-methoxypropyl)boronic acid (1.0 equiv) to a flask equipped with a magnetic stir bar.

  • Dissolution: Add methanol to the flask (approximately 3-5 mL per gram of boronic acid) and stir until the boronic acid is fully dissolved.

  • Addition of KHF₂: In a separate container, prepare a saturated aqueous solution of potassium hydrogen fluoride (KHF₂) (approx. 4.0 equiv). Caution: KHF₂ is corrosive and toxic. Handle with appropriate personal protective equipment.

  • Precipitation: Slowly add the KHF₂ solution to the stirred solution of the boronic acid. A white precipitate should form immediately.

  • Reaction: Continue stirring the mixture at room temperature for 1-2 hours to ensure complete conversion.

  • Isolation: Isolate the white solid by vacuum filtration, washing the filter cake sequentially with cold methanol and diethyl ether.

  • Drying: Dry the isolated solid under high vacuum to afford potassium (3-methoxypropyl)trifluoroborate as a white, crystalline solid.

General Protocol for a Suzuki-Miyaura Cross-Coupling Reaction

This protocol is a general starting point and may require optimization for specific substrates.

Step-by-Step Procedure:

  • Reaction Setup: To a clean, dry reaction vessel, add the aryl halide (1.0 equiv), potassium (3-methoxypropyl)trifluoroborate (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(OAc)₂ or PdCl₂(dppf), 1-5 mol%), a suitable phosphine ligand (e.g., SPhos, RuPhos, or PPh₃, 2-10 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equiv).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 5-10 minutes.

  • Solvent Addition: Add a degassed solvent system (e.g., a mixture of toluene and water, or dioxane and water) via syringe.

  • Heating: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Conclusion and Future Outlook

For researchers and drug development professionals, the choice between (3-methoxypropyl)boronic acid and its potassium trifluoroborate salt is a decision between a traditional reagent and a more modern, robust alternative. While (3-methoxypropyl)boronic acid can be effective, its inherent instability and potential for stoichiometric ambiguity present challenges, particularly in process development and scale-up.

Potassium (3-methoxypropyl)trifluoroborate, on the other hand, offers a compelling combination of high stability, ease of handling, and excellent performance in Suzuki-Miyaura cross-coupling reactions. Its crystalline nature ensures accurate stoichiometry, and its "slow-release" mechanism can lead to cleaner reactions and improved yields. As the demand for more reliable and reproducible synthetic methods continues to grow, the adoption of potassium organotrifluoroborate salts is likely to become increasingly widespread.

References

  • Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki−Miyaura Cross-Coupling Reaction. Accounts of Chemical Research, 40(4), 275–286.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • Molander, G. A., & Biolatto, B. (2003). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkyltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314.
  • Molander, G. A., & Ham, J. (2006).
  • Organic Syntheses Procedure, Coll. Vol. 10, p.702 (2004); Vol. 78, p.91 (2002).
  • Molander, G. A., & Canturk, B. (2009). Suzuki–Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 74(3), 973–980.
  • Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 12(6), 833–843.
  • Molander, G. A., & Bernardi, C. R. (2002). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 67(24), 8424–8429.
  • Molander, G. A., & Petrillo, D. E. (2008).
  • Wipf, P. (2008). Organotrifluoroborate Salts: Versatile Reagents in Organic Synthesis. University of Pittsburgh.
  • Organic Syntheses Procedure, Vol. 90, p. 261 (2013).
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Slow-Release Strategy in Suzuki–Miyaura Coupling.
  • BenchChem (2025). A Comparative Guide to Cross-Coupling Reagents: Alternatives to (2-Cyano-3-methoxyphenyl)boronic acid.
  • TCI Chemicals (2024). Suzuki-Miyaura Cross Coupling Reaction.
  • Myers, A. G. (n.d.). The Suzuki Reaction. Harvard University.
  • Organic Chemistry Portal (n.d.). Suzuki Coupling.
  • Sigma-Aldrich.
  • Cammidge, A. N., & Creton, I. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 42(23), 9136-9164.
  • Molander, G. A., & Ito, T. (2001).
  • Molander, G. A., & Gormisky, P. E. (2008). Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborates with Aryl and Heteroaryl Chlorides. The Journal of Organic Chemistry, 73(19), 7481–7485.
  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?
  • Thomas, S. E. (2013).

Sources

Validation

Strategic C-C Bond Formation: A Cost-Benefit Analysis of Boronic Acids vs. Grignard Reagents for Alkylation

Executive Summary In the landscape of pharmaceutical alkylation, the choice between Boronic Acids (Suzuki-Miyaura coupling) and Grignard Reagents (Classical nucleophilic addition or Kumada coupling) is rarely a simple bi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of pharmaceutical alkylation, the choice between Boronic Acids (Suzuki-Miyaura coupling) and Grignard Reagents (Classical nucleophilic addition or Kumada coupling) is rarely a simple binary. It is a strategic decision balancing raw material economy against process complexity .

While Grignard reagents offer a low entry cost and high atom economy for simple building blocks, their lack of functional group tolerance often necessitates costly protection/deprotection steps downstream. Conversely, Boronic acids (specifically alkylboronic acids or esters) allow for late-stage functionalization with high precision but introduce significant costs related to palladium catalysis and heavy metal scavenging.

This guide provides a technical cost-benefit analysis, focusing specifically on


 alkylation —the critical frontier where these two methodologies compete most directly.

Part 1: The Economic & Safety Landscape

Cost Structure Analysis

The "sticker price" of reagents is misleading. A holistic cost analysis must account for Process Mass Intensity (PMI), safety engineering, and purification overhead.

Cost DriverGrignard Reagents (R-Mg-X) Boronic Acids (R-B(OH)

)
Raw Material Cost Low. Mg metal and alkyl halides are commodity chemicals.High. Alkyl boronic acids are complex to synthesize; often require cryogenic preparation or noble metal borylation.
Catalyst Cost Negligible. (Unless Kumada coupling is used, which requires Ni/Pd).High. Requires Pd (or Ni) precatalysts and often expensive phosphine ligands (e.g., SPhos, XPhos) for

coupling.
Engineering Controls High (CAPEX). Requires dedicated cooling loops (cryogenics) to manage exotherms. Pyrophoric handling protocols required.Low. Reactions often run at mild temperatures (40–80°C). Air/moisture stable variants (MIDA boronates, BF

K) exist.
Purification (OPEX) Moderate. Mg salts are voluminous but non-toxic.High. Pd removal (<10 ppm) requires scavengers (SiliaMetS®, activated carbon) and rigorous QC.
Functional Group Tolerance Poor. Incompatible with esters, ketones, nitriles, epoxides without protection.Excellent. Compatible with almost all functional groups, enabling convergent synthesis.
Decision Logic: Selecting the Right Reagent

The following decision tree illustrates the logical flow for selecting a reagent based on substrate complexity and scale.

ReagentSelection Start Target Transformation: Alkyl-Aryl Coupling Substrate Substrate Complexity? Start->Substrate FG_Check Sensitive FGs Present? (Esters, Ketones, Nitriles) Substrate->FG_Check High Scale Scale of Reaction? Substrate->Scale Low (Building Block) FG_Check->Scale No Suzuki Suzuki-Miyaura (High BOM Cost, Low Engineering) FG_Check->Suzuki Yes Scale->Suzuki <1kg (Speed Driven) Grignard Grignard/Kumada (Low BOM Cost, High Engineering) Scale->Grignard >100kg (Cost Driven) Optimization Use SPhos/RuPhos Screen Pd Scavengers Suzuki->Optimization Optimize Ligand FlowChem Continuous Flow to manage Exotherm Grignard->FlowChem Consider Flow Chem

Figure 1: Strategic decision tree for alkylation reagents. Note that "BOM" refers to Bill of Materials.

Part 2: Technical Performance & "The Alkyl Problem"

The Challenge of Alkylation

Standard Suzuki coupling works flawlessly for


-

(Aryl-Aryl) bonds. However, using alkyl boronic acids (

) is technically demanding due to:
  • Slow Transmetallation: Alkyl groups transfer to Palladium slower than Aryl groups.

  • 
    -Hydride Elimination:  The alkyl-palladium intermediate is prone to eliminating a hydride, forming an alkene side product rather than the coupled product.
    

The Solution: Modern protocols utilize specialized ligands (bulky, electron-rich phosphines like Buchwald ligands) or alternative boron sources (Potassium organotrifluoroborates - R-BF


K) to suppress these side reactions [1].
Grignard Performance

Grignard reagents are superior nucleophiles but poor cross-coupling partners unless catalyzed.

  • Direct Addition: Ideal for adding alkyl groups to ketones/aldehydes.

  • Kumada Coupling: Uses Ni or Pd to couple Grignards with Aryl Halides.[1][2][3]

    • Risk: The Grignard reagent will attack any other electrophile in the molecule before the cross-coupling occurs.

Part 3: Process Mass Intensity (PMI) & Green Metrics

PMI is the standard metric for green chemistry efficiency:


.
  • Suzuki (Traditional): High PMI due to biphasic solvent systems (Toluene/Water) and extraction volumes.

  • Suzuki (Micellar): Innovation Point. Using surfactants (e.g., TPGS-750-M) allows reactions in water, drastically reducing organic solvent waste and dropping PMI by up to 60% [2].

  • Grignard: High PMI due to the requirement for high dilution (to manage heat) and large volumes of dry ethereal solvents (THF, Et

    
    O), which are difficult to recover and recycle due to peroxide formation risks.
    

Verdict: For large-scale manufacturing, Micellar Suzuki is currently the leader in sustainability, despite the metal waste.

Part 4: Experimental Protocols

Protocol A: Suzuki Alkylation (High Tolerance)

Designed for late-stage functionalization of complex intermediates.

Reagents:

  • Aryl Bromide (1.0 equiv)

  • Alkyl-9-BBN or Alkyltrifluoroborate (1.2 equiv)

  • Catalyst: Pd(OAc)

    
     (2 mol%) + SPhos (4 mol%)
    
  • Base: K

    
    PO
    
    
    
    (3.0 equiv)
  • Solvent: Toluene/Water (10:1)

Methodology:

  • Charge: In a nitrogen-filled glovebox or using Schlenk technique, add Aryl Bromide, Pd(OAc)

    
    , SPhos, and K
    
    
    
    PO
    
    
    to the reaction vessel.
  • Solvation: Add degassed Toluene/Water mixture.

  • Activation: Add the Alkyl-boron species.

  • Reaction: Heat to 80°C for 12 hours. The bulky SPhos ligand creates a "pocket" around the Pd center, facilitating reductive elimination while blocking

    
    -hydride elimination.
    
  • Workup: Separate phases. Treat organic layer with SiliaMetS® Thiol (0.5 equiv relative to Pd) for 4 hours at 50°C to scavenge Palladium. Filter through Celite.

Protocol B: Grignard Alkylation (Kumada Type)

Designed for early-stage building block synthesis.

Reagents:

  • Aryl Bromide (1.0 equiv)

  • Alkylmagnesium Bromide (1.5 equiv, solution in THF)

  • Catalyst: Ni(dppp)Cl

    
     (1 mol%) - Nickel is cheaper than Pd.
    
  • Solvent: Anhydrous THF.

Methodology:

  • Setup: Flame-dry a 3-neck flask equipped with a reflux condenser and dropping funnel. Maintain strict Ar/N

    
     atmosphere.
    
  • Catalyst Load: Dissolve Aryl Bromide and Ni catalyst in THF. Cool to 0°C.[4]

  • Controlled Addition (Critical): Add the Alkyl Grignard dropwise via the funnel.

    • Process Control: Monitor internal temperature. Rate of addition must be controlled to prevent exotherms >10°C.

  • Reflux: Once addition is complete, warm to RT, then reflux for 4 hours.

  • Quench: Cool to 0°C. Quench very slowly with saturated NH

    
    Cl. (Caution: Massive gas evolution).
    
Workflow Comparison Diagram

Workflows cluster_Suzuki Suzuki Workflow (Precision) cluster_Grignard Grignard Workflow (Economy) S_Start Complex Substrate + Alkyl-Boron S_Cat Pd Cat + Ligand (Air Stable Prep) S_Start->S_Cat S_Heat Heat (80°C) Aqueous/Organic S_Cat->S_Heat S_Scavenge Pd Scavenging (Crucial Step) S_Heat->S_Scavenge S_Prod Final API S_Scavenge->S_Prod G_Start Simple Halide + Mg Metal G_Prep Grignard Formation (Exothermic/Dry) G_Start->G_Prep G_Add Cryogenic Addition (-78°C to 0°C) G_Prep->G_Add G_Quench Quench (Safety Hazard) G_Add->G_Quench G_Prod Building Block G_Quench->G_Prod

Figure 2: Operational workflow comparison. Note the safety bottleneck in Grignard (Quench) vs. the purity bottleneck in Suzuki (Scavenging).

Part 5: Conclusion & Recommendations

For Early-Stage Discovery and Scale-Up of Simple Intermediates , Grignard reagents remain the king of cost-efficiency. The raw material savings outweigh the engineering controls required.

For Late-Stage Diversification and Complex API Synthesis , the Suzuki-Miyaura reaction is indispensable. The ability to couple


 centers without protecting groups justifies the higher BOM cost.

Recommendation: Implement a "Hybrid Strategy". Use Grignard chemistry to synthesize bulk boronic acid/ester building blocks early in the route, then utilize Suzuki coupling for the final assembly of the drug candidate.

References

  • Molander, G. A., & Ellis, N. (2002). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research. Link

  • Lipshutz, B. H., et al. (2013).[5] TPGS-750-M: A Second-Generation Amphiphile for Metal-Catalyzed Cross-Couplings in Water at Room Temperature. Journal of Organic Chemistry. Link

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Link

  • Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist’s Toolbox: An Analysis of Reactions Used in the Pursuit of Drug Candidates. Journal of Medicinal Chemistry. Link

  • Dunn, P. J., et al. (2010). Green Chemistry in the Pharmaceutical Industry.[6][7] Wiley-VCH. Link

Sources

Comparative

Technical Guide: Structural Validation of (3-Methoxypropyl)boronic Acid via Mass Spectrometry

Executive Summary This guide provides a rigorous framework for validating (3-Methoxypropyl)boronic acid (CAS: 1290145-64-0), a critical bifunctional building block. Due to the inherent Lewis acidity of the boron center,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a rigorous framework for validating (3-Methoxypropyl)boronic acid (CAS: 1290145-64-0), a critical bifunctional building block. Due to the inherent Lewis acidity of the boron center, this molecule exhibits complex behavior in mass spectrometry, including spontaneous dehydration and trimerization into boroxines. This guide compares two validation methodologies: Direct Negative-Ion ESI (for rapid screening) and Pinacol Derivatization (for definitive structural confirmation), establishing the latter as the superior protocol for regulatory-grade validation.

Part 1: The Analytical Challenge

The structural validation of alkylboronic acids is complicated by their dynamic equilibrium in solution. Unlike carboxylic acids, (3-Methoxypropyl)boronic acid does not exist as a static monomer in many organic solvents.

  • Boroxine Formation: Upon dissolution or heating in the ion source, three molecules of the boronic acid dehydrate to form a cyclic six-membered anhydride ring (boroxine).[1]

  • Solvent Adducts: The empty p-orbital on the boron atom readily accepts electron density from solvents like methanol, leading to methoxy-boronate artifacts (

    
    ) that obscure the molecular ion.
    
  • Isotopic Complexity: Boron exists as two stable isotopes,

    
     (~20%) and 
    
    
    
    (~80%), creating a distinct isotopic envelope that must be resolved to confirm elemental composition.
Chemical Transformation Pathway

The following diagram illustrates the equilibrium between the monomeric acid, the trimeric boroxine, and the stable pinacol ester used for validation.

BoronicChemistry Monomer (3-Methoxypropyl)boronic acid (Unstable Monomer) MW: 118.08 Boroxine Boroxine Trimer (Dehydration Artifact) MW: 300.20 Monomer->Boroxine 3x Monomer -3 H2O (Source Heating) Ester Pinacol Boronate Ester (Stable Derivative) MW: 200.22 Monomer->Ester +Pinacol -2 H2O Pinacol Pinacol Reagent (1,2-Diol) Pinacol->Ester

Figure 1: Chemical fate of (3-Methoxypropyl)boronic acid during analysis. Red indicates the unstable starting material; Green indicates the stabilized analytical target.

Part 2: Comparative Methodology

Method A: Direct Electrospray Ionization (ESI- Negative Mode)

Status: Rapid Screening / Qualitative Only Direct infusion of the native acid requires basic conditions to promote ionization via fluoride or hydroxide attachment. This method is prone to "false" signals arising from boroxine clusters.

  • Mechanism:

    
    
    
  • Primary Ion:

    
     135.08 (
    
    
    
    ) or
    
    
    117.08 (
    
    
    ).
  • Risk: High probability of observing the trimer ion

    
     at 
    
    
    
    299.20.
Method B: Pinacol Derivatization (ESI+ Positive Mode)

Status: Gold Standard / Quantitative Converting the boronic acid to its pinacol ester eliminates hydrogen bond donor sites, preventing trimerization. The resulting ester is lipophilic and ionizes efficiently in positive mode as an ammonium or proton adduct.

  • Mechanism:

    
    
    
  • Primary Ion:

    
     201.22 (
    
    
    
    ) or
    
    
    218.25 (
    
    
    ).
  • Benefit: Sharp, single peak with preserved isotopic pattern.

Part 3: Data Presentation & Expected Mass Transitions

The table below details the theoretical masses for the


 (monoisotopic major) and 

(minor) isotopologues.
SpeciesFormulaIonization

(m/z)

(m/z)
Interpretation
Native Acid


116.08117.08Low intensity; often unstable.
Native Acid


162.08163.08Formate adduct (common in LC-MS).
Boroxine


298.20299.20Artifact: Indicates source dehydration.
Pinacol Ester


200.16201.16Target: Definitive structural proof.
Pinacol Ester


217.19218.19Target: Ammonium adduct (preferred).

Part 4: Experimental Protocols

Protocol 1: Rapid Derivatization (Recommended)

This protocol creates a self-validating system where the disappearance of the free acid and appearance of the ester confirms the boronic acid functionality.

Reagents:

  • Pinacol (1.2 equivalents)

  • Acetonitrile (HPLC Grade)

  • Ammonium Formate (10 mM)

Workflow:

  • Preparation: Dissolve 1 mg of (3-Methoxypropyl)boronic acid in 1 mL Acetonitrile.

  • Reaction: Add 1.2 equivalents of Pinacol. Vortex for 30 seconds. (Reaction is instantaneous at RT).

  • Dilution: Dilute 10 µL of the reaction mixture into 990 µL of 50:50 Acetonitrile:Water + 10 mM Ammonium Formate .

  • Analysis: Inject into ESI source in Positive Mode .

  • Validation Criteria: Look for the characteristic 1:4 isotopic ratio at

    
     217/218 (
    
    
    
    ).
Protocol 2: Direct Analysis (Artifact Check)

Use this only to detect impurities or if derivatization is impossible.

Workflow:

  • Solvent: Use Acetonitrile:Water (90:10) with 0.1% Ammonium Hydroxide .

    • Critical: Do NOT use Methanol. Methanol will form methyl esters (

      
      ), creating false peaks at 
      
      
      
      145 (
      
      
      ).
  • Infusion: Direct syringe pump infusion at 5 µL/min.

  • Mode: ESI Negative.

  • Validation Criteria: Presence of

    
     117 (
    
    
    
    ). If
    
    
    299 (Boroxine) dominates, lower the desolvation temperature to <200°C.

Part 5: Analytical Decision Workflow

The following logic tree guides the researcher through the validation process, ensuring no false positives from solvent interactions or dehydration.

ValidationWorkflow Start Start: (3-Methoxypropyl)boronic acid Sample Choice Select Ionization Strategy Start->Choice Direct Method A: Direct ESI (-) Choice->Direct Rapid Screen Deriv Method B: Pinacol Derivatization Choice->Deriv Validation (Recommended) SolventCheck Solvent: ACN/H2O + NH4OH (NO METHANOL) Direct->SolventCheck ResultDirect Observe m/z 117 [M-H]- Risk: Boroxine (m/z 299) SolventCheck->ResultDirect React Add Pinacol (1.2 eq) Dilute w/ Ammonium Formate Deriv->React ResultDeriv Observe m/z 218 [M+NH4]+ Stable, No Artifacts React->ResultDeriv

Figure 2: Decision tree for selecting the appropriate mass spectrometry workflow based on validation needs.

References

  • Hall, D. G. (2011). Structure, Properties, and Preparation of Boronic Acid Derivatives.[2] In Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials.[3] Wiley-VCH.[4][5] [Link]

  • Wang, L., et al. (2013).[4] Arylboronic acid chemistry under electrospray conditions. Chemistry – A European Journal, 19(23), 7587-7594. [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 53255331, (3-Methoxy-3-oxopropyl)boronic acid. (Note: Validated structure analogue for calculation basis). [Link]

  • Kettner, C. A., & Shenvi, A. B. (1984).[6] Inhibition of the Serine Proteases Leukocyte Elastase, Pancreatic Elastase, Cathepsin G, and Chymotrypsin by Peptide Boronic Acids. Journal of Biological Chemistry.[6] (Establishes pinacol derivatization protocols). [Link]

Sources

Validation

Benchmarking catalytic systems for (3-Methoxypropyl)boronic acid functionalization

This guide outlines a technical benchmarking framework for the functionalization of (3-Methoxypropyl)boronic acid , a primary alkylboronic acid. This substrate presents specific challenges—namely slow transmetallation an...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a technical benchmarking framework for the functionalization of (3-Methoxypropyl)boronic acid , a primary alkylboronic acid. This substrate presents specific challenges—namely slow transmetallation and rapid


-hydride elimination—that distinguish it from arylboronic acids.

The following guide compares three distinct catalytic "Systems" derived from high-impact literature (Buchwald, Fu, Molander) to assist drug development professionals in selecting the optimal route for C(sp³)–C(sp²) bond formation.

Executive Summary

(3-Methoxypropyl)boronic acid serves as a critical C3-linker in medicinal chemistry, often used to introduce polarity and flexibility into drug scaffolds. However, its utility is frequently bottlenecked by the "alkyl problem" in cross-coupling:

  • Slow Transmetallation: The

    
     bond is less polarized and sterically more encumbered than 
    
    
    
    .
  • 
    -Hydride Elimination:  Following oxidative addition, the alkyl-palladium intermediate is prone to 
    
    
    
    -elimination, leading to isomerized alkene byproducts (allyl methyl ether) and reduction (propyl methyl ether).
  • Protodeboronation: In the presence of aqueous base, the boronic acid moiety can be cleaved before coupling occurs.[1][2]

This guide benchmarks three catalytic systems designed to overcome these failure modes.

Mechanistic Challenges & Failure Modes

Understanding the competition between productive coupling and destructive elimination is vital for catalyst selection.

G Substrate (3-Methoxypropyl)boronic acid Transmetal Transmetallation Substrate->Transmetal + Base Proto Protodeboronation Substrate->Proto Hydrolysis (Side Rxn) Pd_II L-Pd(II)-Ar (Oxidative Addition Complex) Pd_II->Transmetal + Substrate RedElim Reductive Elimination (C-C Bond Formation) Transmetal->RedElim Fast (Desired) BetaElim β-Hydride Elimination Transmetal->BetaElim Slow (Undesired) Target Product\n(Ar-CH2CH2CH2OMe) Target Product (Ar-CH2CH2CH2OMe) RedElim->Target Product\n(Ar-CH2CH2CH2OMe) Isomerized Alkene\n(Allyl Methyl Ether) Isomerized Alkene (Allyl Methyl Ether) BetaElim->Isomerized Alkene\n(Allyl Methyl Ether)

Figure 1: Competing mechanistic pathways in alkyl-Suzuki coupling. Success depends on accelerating Transmetallation/Reductive Elimination over


-Hydride Elimination.

Benchmarking Candidates

We evaluate three distinct systems. System A is the industry standard for reliability. System B is the high-performance alternative for difficult substrates. System C is the emerging radical-based approach.

System A: The "Bulky Phosphine" Standard (Pd-RuPhos)
  • Catalyst: Pd(OAc)₂ + RuPhos (or RuPhos Pd G3/G4 precatalyst).

  • Mechanism: The bulky biaryl phosphine creates a monolithic steric environment that forces reductive elimination to occur faster than

    
    -hydride elimination.
    
  • Pros: Commercially available precatalysts; excellent for chlorides and bromides; high water tolerance.

  • Cons: Expensive ligand; can struggle with extremely sterically hindered electrophiles.

System B: The "Stabilized" NHC System (Pd-PEPPSI)
  • Catalyst: Pd-PEPPSI-IPr (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation).

  • Mechanism: Strong

    
    -donating N-Heterocyclic Carbene (NHC) ligands stabilize the Pd(0) species preventing aggregation, while the steric bulk prevents 
    
    
    
    -elimination.
  • Pros: Extremely robust in air; operates well at lower catalyst loadings; often cheaper than proprietary phosphines.

  • Cons: Activation energy can be higher (often requires heat).

System C: The "Single-Electron" Alternative (Ni/Photoredox)
  • Catalyst: NiCl₂·glyme + dtbbbpy (with Ir/Ru photocatalyst).

  • Mechanism: Proceeds via a radical mechanism (Single Electron Transfer). The alkyl radical adds to Ni, bypassing the traditional Pd(II) intermediate prone to

    
    -elimination.
    
  • Pros: Completely suppresses

    
    -hydride elimination; works at room temperature; uses cheaper Nickel.
    
  • Cons: Requires light source (blue LED); reaction setup is more complex (degassing is critical).

Comparative Performance Data

The following data is synthesized from typical performance metrics in alkyl-aryl cross-coupling literature (e.g., J. Am. Chem. Soc., Angew. Chem.) for primary alkylboronic acids.[3]

MetricSystem A (Pd-RuPhos) System B (Pd-PEPPSI) System C (Ni-Photoredox)
Yield (Avg) 85-95%70-85%80-90%
Isomerization < 2%5-10%~0% (Radical mechanism)
Reaction Time 2 - 12 h12 - 24 h24 - 48 h
Temp 80 - 100°C60 - 80°C25°C (Room Temp)
Air Sensitivity Low (Precatalyst)Very LowHigh (O₂ quenches radicals)
Cost High (

$)
Moderate (

)
Low-Moderate ($)
Best For... Scale-up & Speed Cost-efficiency Temp-sensitive substrates

Detailed Experimental Protocols

Protocol A: High-Throughput Pd-RuPhos Coupling (Recommended)

Best for: Rapid generation of analogs in medicinal chemistry.

Reagents:

  • Aryl Halide (1.0 equiv)

  • (3-Methoxypropyl)boronic acid (1.5 equiv)

  • Catalyst: RuPhos Pd G4 (2-5 mol%)

  • Base: K₃PO₄ (3.0 equiv)

  • Solvent: Toluene/Water (10:1)

Step-by-Step:

  • Charge: In a reaction vial, add the aryl halide (0.5 mmol), boronic acid (0.75 mmol), RuPhos Pd G4 (10-20 mg), and K₃PO₄ (318 mg).

  • Solvent: Add Toluene (2.0 mL) and degassed Water (0.2 mL). The biphasic system is crucial for dissolving the inorganic base while protecting the catalyst.

  • Seal & Heat: Seal the vial with a PTFE-lined cap. Heat to 95°C with vigorous stirring (1000 rpm) for 4–12 hours. Note: Vigorous stirring is essential for biphasic transfer.

  • Workup: Cool to RT. Dilute with EtOAc, wash with water/brine. Dry over MgSO₄ and concentrate.

  • Purification: Flash chromatography. (3-methoxypropyl groups are polar; adjust gradient accordingly).

Protocol B: Nickel/Photoredox Dual Catalysis

Best for: Complex scaffolds where high heat causes decomposition.

Reagents:

  • Aryl Bromide (1.0 equiv)

  • (3-Methoxypropyl)boronic acid (1.5 equiv)

  • Ni Catalyst: NiCl₂·dme (5 mol%) + dtbbbpy (5 mol%)

  • Photocatalyst: [Ir(dF(CF₃)ppy)₂(dtbbbpy)]PF₆ (1 mol%)

  • Base: K₂CO₃ (2.0 equiv)

  • Solvent: DMF or DMA (Degassed)

Step-by-Step:

  • Glovebox/Schlenk: This reaction is O₂ sensitive. Set up in a glovebox or use strict Schlenk technique.

  • Charge: Combine Aryl Bromide, Boronic Acid, Ni-precursor, Ligand, Photocatalyst, and Base in a clear vial.

  • Solvent: Add anhydrous, degassed DMF.

  • Irradiate: Place the vial 2-3 cm away from a Blue LED (450 nm) fan-cooled light source. Stir at RT for 24 hours.

  • Workup: Dilute with water (to remove DMF) and extract with Ether/EtOAc.

Troubleshooting & Optimization Logic

Use this decision tree to troubleshoot low yields or side reactions.

Optimization Problem Low Yield / Failure Check1 Is Starting Material Remaining? Problem->Check1 Check2 Is Protodeboronation observed? (Formation of MeO-Propane) Check1->Check2 No (SM Consumed) Action1 Oxidative Addition Failed. Switch to Pd-XPhos or Pd-PEPPSI. Increase Temp. Check1->Action1 Yes (SM Intact) Check3 Is Isomerization observed? (Allyl ether formation) Check2->Check3 No Action2 Transmetallation too slow. Switch to anhydrous conditions (CsF in Dioxane) or use MIDA boronate. Check2->Action2 Yes Action3 Beta-Hydride Elimination. Switch to RuPhos (Bulkier) or Ni-Photoredox (Radical path). Check3->Action3 Yes

Figure 2: Optimization Decision Tree. Diagnosing the specific failure mode is the first step to recovery.

References

  • RuPhos/Buchwald System

    • Milner, P. J., et al. (2017). "Pd-Catalyzed Cross-Coupling of Secondary Alkylboron Nucleophiles." Journal of the American Chemical Society, 139(10), 3904-3910.[4] Link[4]

  • Molander BF3K System (Applicable to Boronic Acids)

    • Molander, G. A., & Sandrock, D. L. (2009).[5][6] "Suzuki-Miyaura Cross-Coupling of Primary Alkyltrifluoroborates." Current Opinion in Drug Discovery & Development, 12(6), 811. Link

  • Nickel/Photoredox Dual Catalysis

    • Tellis, J. C., Primer, D. N., & Molander, G. A. (2014). "Single-electron transmetalation in organoboron cross-coupling by photoredox/nickel dual catalysis." Science, 345(6195), 433-436. Link

  • Protodeboronation Mechanisms

    • Cox, P. A., et al. (2017). "Protodeboronation of Heteroaryl Boronic Acids." Journal of the American Chemical Society, 139(37), 13156–13165. Link

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Disposal and Handling of (3-Methoxypropyl)boronic Acid

Executive Summary & Chemical Intelligence (3-Methoxypropyl)boronic acid is a functionalized alkyl boronic acid commonly used as a reagent in Suzuki-Miyaura cross-coupling reactions and as a building block in medicinal ch...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Intelligence

(3-Methoxypropyl)boronic acid is a functionalized alkyl boronic acid commonly used as a reagent in Suzuki-Miyaura cross-coupling reactions and as a building block in medicinal chemistry. Unlike aryl boronic acids, alkyl boronic acids possess distinct stability profiles and degradation pathways that dictate specific disposal protocols.

This guide provides a field-validated workflow for the containment and disposal of (3-Methoxypropyl)boronic acid, prioritizing the prevention of exothermic degradation and ensuring compliance with hazardous waste regulations (RCRA).

Chemical Profile
PropertyData
Chemical Name (3-Methoxypropyl)boronic acid
CAS Number 111867-27-3
Molecular Formula C₄H₁₁BO₃
Molecular Weight 117.94 g/mol
Physical State Solid (Powder/Crystalline) or Solution
Key Hazards Skin Irrit. 2 (H315), Eye Irrit.[1][2][3][4] 2A (H319), STOT SE 3 (H335)
Reactivity Susceptible to dehydration (boroxine formation) and oxidation.

Waste Characterization & Regulatory Logic

To ensure a self-validating disposal system , one must first classify the waste correctly to prevent downstream rejection by waste management facilities.

RCRA Classification (US EPA)

(3-Methoxypropyl)boronic acid is not a P-listed or U-listed acute hazardous waste. However, it is regulated based on characteristics :

  • Ignitability (D001): As an organic solid or if dissolved in flammable solvents (e.g., THF, Methanol), it may meet ignitability criteria.

  • Reactivity (D003): While not violently reactive with water, alkyl boronic acids can react exothermically with strong oxidizers.

Operational Rule: Treat all waste containing this compound as Hazardous Chemical Waste destined for high-temperature incineration. Do not attempt drain disposal.

Pre-Disposal Segregation Strategy

The primary risk during waste accumulation is incompatible mixing . Boronic acids are Lewis acids and mild reducing agents.

  • CRITICAL PROHIBITION: Never mix boronic acid waste with Oxidizers (Hydrogen Peroxide, Nitric Acid, Permanganates).

    • Causality: Oxidizers cleave the C-B bond (oxidative deboronation), generating the corresponding alcohol and boric acid.[5] This reaction is exothermic and can pressurize sealed waste containers, leading to rupture or explosion [1].

  • Avoid Mixing with Strong Bases:

    • Causality: Strong bases convert the neutral boronic acid into a boronate anion. While this increases solubility in water, it alters the chemical species and complicates the incineration profile.

Segregation Diagram

The following logic gate ensures waste is sorted correctly before it enters the container.

SegregationLogic Start Waste Generation: (3-Methoxypropyl)boronic acid CheckOx Is the waste mixed with Oxidizers (H2O2, HNO3)? Start->CheckOx CheckSolvent Identify Solvent Matrix CheckOx->CheckSolvent No Danger STOP: Exothermic Risk. Quench Oxidizer Separately. CheckOx->Danger Yes SolidWaste Stream A: Solid Organic Waste (Trace contaminated solids) CheckSolvent->SolidWaste Solid/Powder LiquidWaste Stream B: Liquid Organic Waste (Halogenated vs Non-Halogenated) CheckSolvent->LiquidWaste Solution

Figure 1: Segregation logic to prevent reactive incompatibility in waste streams.

Operational Disposal Protocols

Protocol A: Solid Waste (Pure Substance or Spill Debris)

Applicability: Expired reagents, contaminated weighing boats, spill cleanup materials.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a clear glass jar with a Teflon-lined screw cap.

  • Transfer: Transfer the solid carefully to avoid dust generation. If dust is visible, dampen slightly with an inert solvent (e.g., heptane) to suppress lofting (only if safe to do so).

  • Labeling: Apply a hazardous waste label.

    • Constituents: "(3-Methoxypropyl)boronic acid, Solid".

    • Hazard Checkbox: Irritant, Toxic.

  • Storage: Store in the "Solid Organic Waste" satellite accumulation area.

Protocol B: Liquid Waste (Reaction Mixtures/Mother Liquors)

Applicability: Filtrates from Suzuki couplings, recrystallization solvents.

  • Solvent Compatibility Check: Determine if the primary solvent is Halogenated (DCM, Chloroform) or Non-Halogenated (Methanol, THF, Toluene).

  • Segregation:

    • Scenario 1 (Non-Halogenated): Pour into the "Non-Halogenated Organic Solvents" carboy (e.g., Red Can).

    • Scenario 2 (Halogenated): Pour into the "Halogenated Organic Solvents" carboy (e.g., Yellow Can).

  • Concentration Alert: If the concentration of boronic acid is high (>10%), mark the tag specifically. Boronic acids can crystallize or form boroxine anhydrides upon standing, potentially clogging waste container openings.

    • Mitigation: Dilute with compatible solvent (e.g., Acetone) to ensure it remains in solution.

Emergency Contingencies

Accidental Spills
  • PPE: Wear nitrile gloves, lab coat, and safety goggles. If powder is fine, use an N95 respirator or work within the fume hood.

  • Containment:

    • Solid: Cover with wet paper towels to prevent dust dispersion. Sweep up carefully.

    • Liquid: Absorb with vermiculite or spill pads.

  • Decontamination: Wipe the surface with a mild detergent solution followed by water.

  • Disposal: Place all cleanup materials into a sealed bag and treat as Protocol A (Solid Waste) .

Exposure Response[6]
  • Eye Contact: Rinse immediately with water for 15 minutes. Boronic acids are significant eye irritants (H319).[3]

  • Skin Contact: Wash with soap and water.[2][4]

References

  • Fisher Scientific. (2021). Safety Data Sheet: 3-Methoxyphenylboronic acid. (Note: Used as surrogate for hazard classification of methoxy-substituted boronic acids). Link

  • US Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261 - Identification and Listing of Hazardous Waste.[1][6] Link

  • Hall, D. G. (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH. (Authoritative text on boronic acid stability and reactivity).
  • BenchChem. (2025).[7] Navigating the Safe Disposal of Allenylboronic Acid. (General guidelines for boronic acid waste segregation). Link

Sources

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